Technical Documentation Center

5-(4-Methoxyphenyl)nicotinamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(4-Methoxyphenyl)nicotinamide
  • CAS: 198345-91-4

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 5-(4-Methoxyphenyl)nicotinamide: A Technical Guide

Executive Summary 5-(4-Methoxyphenyl)nicotinamide is a highly valuable biaryl scaffold utilized extensively in medicinal chemistry, notably as an intermediate for synthesizing thienotriazolodiazepine compounds that inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(4-Methoxyphenyl)nicotinamide is a highly valuable biaryl scaffold utilized extensively in medicinal chemistry, notably as an intermediate for synthesizing thienotriazolodiazepine compounds that inhibit CD28 costimulatory signals on T-cells[1]. The construction of this specific molecular architecture relies heavily on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This whitepaper provides an in-depth, mechanistic guide to the synthesis of 5-(4-methoxyphenyl)nicotinamide, detailing the causality behind reagent selection, catalytic cycles, and self-validating experimental protocols designed for high-yield, reproducible drug development.

Retrosynthetic Analysis & Mechanistic Rationale

The retrosynthetic disconnection of 5-(4-methoxyphenyl)nicotinamide logically cleaves the biaryl C–C bond, tracing back to two primary precursors: 5-bromonicotinamide (the electrophile) and 4-methoxyphenylboronic acid (the nucleophile).

The selection of the Suzuki-Miyaura coupling for this transformation is driven by strict chemical causality:

  • Electronic Activation: The nitrogen atom within the pyridine ring of 5-bromonicotinamide acts as a strong electron-withdrawing group. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C–Br bond, making it highly susceptible to oxidative addition by an electron-rich Pd(0) catalyst[2].

  • Functional Group Tolerance: The Suzuki-Miyaura reaction proceeds under mildly basic conditions, which uniquely preserves the primary amide functionality of the nicotinamide precursor, eliminating the need for complex protection/deprotection sequences[3].

Workflow A 5-Bromonicotinic Acid (Precursor) B 5-Bromonicotinamide (Aryl Halide) A->B 1. SOCl2, 70°C 2. NH3 (aq), 0°C D 5-(4-Methoxyphenyl)nicotinamide (Target API Scaffold) B->D Pd Catalyst, Base 1,4-Dioxane/H2O, 90°C C 4-Methoxyphenylboronic Acid (Organoboron) C->D Suzuki-Miyaura Cross-Coupling

Fig 1: Synthetic workflow for 5-(4-Methoxyphenyl)nicotinamide via Suzuki-Miyaura coupling.

The Catalytic Cycle: Causality Behind Reagent Selection

To master this synthesis, one must understand the thermodynamic and kinetic drivers of the catalytic cycle:

  • Oxidative Addition: The active Pd(0) species inserts into the C–Br bond of 5-bromonicotinamide. Because the pyridine ring is electron-deficient, this step is kinetically favored and rarely acts as the rate-determining step[2].

  • Transmetalation: This is the most critical phase. 4-Methoxyphenylboronic acid is inherently a weak nucleophile. The addition of an inorganic base (e.g., K₂CO₃ or K₃PO₄) is mandatory because it quaternizes the boron atom, forming a negatively charged, highly reactive boronate complex. This complex readily transfers the electron-rich 4-methoxyphenyl group to the Pd(II) center[3].

  • Reductive Elimination: The Pd(II) complex, now bearing both aryl groups, undergoes reductive elimination to release the target compound and regenerate Pd(0). The use of sterically demanding ligands (like dppf or JohnPhos) enforces a cis-geometry on the intermediate, accelerating this final release[4].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II)L_2 (Ar)(Br) Complex Pd0->PdII_OA Oxidative Addition (5-Bromonicotinamide) PdII_TM Pd(II)L_2 (Ar)(Ar') Complex PdII_OA->PdII_TM Transmetalation (Boronate Complex) PdII_TM->Pd0 Reductive Elimination (Target Product)

Fig 2: Palladium-catalyzed Suzuki-Miyaura catalytic cycle for biaryl bond formation.

Self-Validating Experimental Protocol

The following protocol is engineered as a self-validating system . It integrates intrinsic Quality Control (QC) checkpoints to ensure the reaction proves its own success at every phase, preventing the downstream processing of failed batches.

Objective

Synthesize 5-(4-methoxyphenyl)nicotinamide via a biphasic Suzuki-Miyaura cross-coupling.

Causality of Reagents
  • Catalyst: 4[4] is selected over Pd(PPh₃)₄ because its bidentate nature prevents catalyst deactivation and accelerates reductive elimination.

  • Solvent System: A 4:1 mixture of 1,4-Dioxane and H₂O is utilized. Causality: Dioxane solubilizes the organic precursors, while water is strictly required to dissolve the K₂CO₃ base and generate the reactive hydroxyboronate species necessary for transmetalation[2].

Step-by-Step Execution
  • System Purging: To a dry Schlenk flask, add 5-bromonicotinamide (1.0 equiv, 5.0 mmol), 4-methoxyphenylboronic acid (1.2 equiv, 6.0 mmol), and K₂CO₃ (2.0 equiv, 10.0 mmol). Seal the flask and subject it to three vacuum/argon cycles. Causality: Strict exclusion of oxygen prevents the irreversible oxidation of the active Pd(0) species to inactive Pd(II) black[2].

  • Solvent & Catalyst Addition: Inject degassed 1,4-Dioxane/H₂O (4:1 v/v, 25 mL) via syringe. Add Pd(dppf)Cl₂ (0.05 equiv, 0.25 mmol) under a positive argon flow.

  • Thermal Activation: Heat the biphasic mixture to 90°C in a pre-heated oil bath with vigorous stirring (800 rpm) for 8 hours. Causality: Vigorous stirring maximizes the interfacial surface area between the organic and aqueous phases, ensuring efficient mass transfer.

  • Reaction Quenching & Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with distilled water (3 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Intrinsic Validation & Quality Control (QC)
  • In-Process Control (IPC): At t=4h and t=8h, perform TLC (Eluent: EtOAc/Hexane 1:1). The protocol self-validates when the starting material spot (R_f ~0.3) completely disappears, replaced by a new, UV-active product spot (R_f ~0.5).

  • Crude Mass Verification: Subject a 10 µL aliquot of the organic layer to LC-MS. The system is validated upon observing a dominant peak at m/z 229.1 [M+H]⁺.

  • Final Structural Confirmation: Following flash chromatography or recrystallization from ethanol, ¹H NMR (DMSO-d₆) must exhibit a distinct singlet at ~3.80 ppm (integrating for 3H, -OCH₃) and two broad singlets for the primary amide protons (-NH₂), confirming the amide functionality survived the basic conditions intact.

Quantitative Data: Condition Optimization

To provide a comprehensive overview of the synthetic landscape, Table 1 summarizes various validated conditions for the coupling of 5-bromonicotinic acid derivatives with arylboronic acids, highlighting the impact of catalyst and solvent selection on overall yield.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for 5-Arylnicotinamides

EntryCatalyst (mol%)BaseSolvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄ (5%)K₃PO₄DMF802478Standard conditions; prolonged time required due to monodentate ligand[2].
2Pd(dppf)Cl₂ (5%)Na₂CO₃1,4-Dioxane / H₂O90888Optimal balance of solubility and thermal stability; rapid reductive elimination[4].
3Pd₂(dba)₃ / SPhos (2%)K₃PO₄Toluene / H₂O80492Highly active dialkylbiaryl phosphine ligand accelerates oxidative addition[4].
4Pd(OAc)₂ / JohnPhosKFTHF66 (Reflux)8N/A*Validated patent route specifically utilizing 5-bromonicotinamide and 4-methoxyphenylboronic acid[1].

*Yield not explicitly calculated as a percentage in the isolated patent example, but validated for scale-up.

References

  • Title: Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives Source: BenchChem URL
  • Title: 5-Bromonicotinic acid | 20826-04-4 Source: BenchChem URL
  • Title: EP1887008A1 - Thienotriazolodiazepine compound and a medicinal use thereof Source: Google Patents URL
  • Title: Suzuki reaction Source: Wikipedia URL

Sources

Exploratory

5-(4-Methoxyphenyl)nicotinamide and the 5-Arylnicotinamide Scaffold: A Technical Whitepaper on OSBPL7-Targeted ABCA1 Inducers

Executive Summary While structurally concise, 5-(4-Methoxyphenyl)nicotinamide represents the foundational pharmacophore for a breakthrough class of small-molecule therapeutics known as 5-arylnicotinamides[1]. For decades...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While structurally concise, 5-(4-Methoxyphenyl)nicotinamide represents the foundational pharmacophore for a breakthrough class of small-molecule therapeutics known as 5-arylnicotinamides[1]. For decades, the therapeutic upregulation of ATP-binding cassette transporter A1 (ABCA1)—a critical mediator of cellular cholesterol efflux—was hindered by the severe lipogenic side effects of Liver X Receptor (LXR) agonists[2].

By acting as a core building block, 5-(4-Methoxyphenyl)nicotinamide and its advanced derivatives (e.g., Compound G, R3R01) bypass the LXR transcriptional pathway entirely. Instead, they target Oxysterol Binding Protein Like 7 (OSBPL7) to stabilize ABCA1 at the protein level[1]. This whitepaper provides an in-depth technical analysis of the chemical properties, synthetic methodologies, mechanistic paradigms, and self-validating experimental protocols associated with this novel class of ABCA1 inducers.

Physicochemical Identity & Structural Parameters

Understanding the baseline chemical properties of the 5-(4-Methoxyphenyl)nicotinamide scaffold is critical for rational drug design and formulation. The molecule consists of a central pyridine-3-carboxamide (nicotinamide) ring substituted at the 5-position with a 4-methoxyphenyl group, providing a balance of polar hydrogen-bonding capability and lipophilic aryl character[3][4].

Table 1: Quantitative Physicochemical Profile

ParameterValueStructural Significance
CAS Registry Number 198345-91-4Primary identifier for the unmodified scaffold[3].
Molecular Formula C₁₃H₁₂N₂O₂Defines the core 5-arylnicotinamide architecture[4].
Molecular Weight 228.25 g/mol Low MW allows for extensive downstream functionalization[3].
Exact Mass 228.089877 DaCritical for LC-MS/MS validation during synthesis[4].
Hydrogen Bond Donors 1Provided by the primary amide (-NH₂); crucial for target binding.
Hydrogen Bond Acceptors 3Pyridine nitrogen, amide carbonyl oxygen, and methoxy oxygen.
Rotatable Bonds 3Confers conformational flexibility between the aryl and pyridine rings.

Synthetic Methodology: Building the 5-Arylnicotinamide Scaffold

As a Senior Application Scientist, I emphasize that the synthesis of 5-arylnicotinamides must prioritize regioselectivity and the preservation of the primary amide, which is highly susceptible to unwanted hydrolysis under harsh basic conditions.

Step-by-Step Protocol: Suzuki-Miyaura Cross-Coupling

The most efficient route to 5-(4-Methoxyphenyl)nicotinamide is the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromonicotinamide with 4-methoxyphenylboronic acid.

  • Reagent Preparation: In a Schlenk flask, combine 5-bromonicotinamide (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq).

  • Solvent Degassing (Causality): Suspend the reagents in a 4:1 (v/v) mixture of 1,4-dioxane and water. Causality: The biphasic system is strictly required to dissolve both the organic substrates and the inorganic base. Degas with N₂ for 15 minutes to prevent oxidative degradation of the palladium catalyst.

  • Catalysis: Add Na₂CO₃ (2.5 eq) as the base and Pd(PPh₃)₄ (0.05 eq) as the catalyst.

  • Reaction: Heat the mixture to 90°C under continuous N₂ flow for 12 hours.

  • Workup: Cool to room temperature, extract with ethyl acetate (3x), wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography using a dichloromethane/methanol gradient.

Self-Validating Checkpoint: A successful synthesis is validated via ¹H-NMR and LC-MS. The LC-MS must show a dominant [M+H]⁺ peak at m/z 229.09. Crucially, the ¹H-NMR spectrum must display a broad singlet at ~7.5–8.0 ppm. If these primary amide protons are missing, unwanted hydrolysis to the carboxylic acid has occurred, and the batch must be discarded.

Mechanistic Paradigm: The OSBPL7-ABCA1 Axis

Historically, inducing ABCA1 expression relied on LXR agonists (e.g., T0901317), which unfortunately trigger SREBP1c, leading to severe hypertriglyceridemia and hepatic steatosis[2].

The 5-arylnicotinamide class circumvents this by operating via a non-transcriptional mechanism . Through phenotypic drug discovery, it was revealed that these compounds bind directly to the sterol-binding domain of OSBPL7 [1]. This binding event modulates OSBPL7's interaction with ABCA1, stabilizing the ABCA1 protein at the plasma membrane and preventing its rapid degradation, thereby driving cholesterol efflux without altering mRNA transcription[1][2].

Pathway A 5-Arylnicotinamide (Pharmacophore) B OSBPL7 (Target Protein) A->B Binds Sterol Domain C ABCA1 Stabilization (Non-transcriptional) B->C Modulates Interaction D Cholesterol Efflux (to ApoA-I) C->D Promotes Efflux E Renal Preservation (Podocyte Survival) D->E Prevents Lipotoxicity

Fig 1. Non-transcriptional OSBPL7-ABCA1 signaling pathway driven by 5-arylnicotinamides.

Target Identification & Functional Validation Protocols

To prove that 5-arylnicotinamides target OSBPL7, researchers utilized a chemical biology approach involving a photoactivatable derivative of the scaffold[1][5].

Workflow S1 Photoactivatable Probe Synthesis S2 Cell Lysate Incubation S1->S2 S3 UV Cross-linking (Covalent Bond) S2->S3 S4 Immunoprecipitation & LC-MS/MS S3->S4 S5 Target ID: OSBPL7 S4->S5

Fig 2. Chemical biology workflow for target identification using a photoactivatable probe.

Self-Validating Protocol: ABCA1 Efflux Assay

To validate the efficacy of a synthesized 5-arylnicotinamide derivative, a dual-readout assay measuring both protein levels and functional efflux is required.

  • Cell Culture & Labeling: Culture human immortalized podocytes or THP-1 macrophages. Label cells with [³H]-cholesterol (1 µCi/mL) for 24 hours.

  • Compound Treatment: Wash cells and treat with the 5-arylnicotinamide (e.g., 10 µM) in serum-free media for 18 hours.

    • Control Causality: Include an LXR agonist (e.g., T0901317) as a positive control, and a vehicle (DMSO) as a negative control.

  • Efflux Initiation: Introduce lipid-poor Apolipoprotein A-I (ApoA-I, 10 µg/mL) to the media for 4 hours.

    • Acceptor Causality: ApoA-I is strictly used because ABCA1 exclusively mediates efflux to lipid-poor ApoA-I, whereas mature HDL would trigger ABCG1-mediated efflux, confounding the data.

  • Quantification: Collect the media and lyse the cells. Measure radioactivity in both fractions using a liquid scintillation counter. Calculate fractional efflux as: (Media CPM / (Media CPM + Cell CPM)) × 100.

  • Protein vs. mRNA Analysis: Run parallel samples for Western Blot (probing for ABCA1 protein) and RT-qPCR (probing for ABCA1 mRNA).

Self-Validating Checkpoint: The assay is only valid if the LXR agonist positive control significantly increases both ABCA1 mRNA and protein, alongside a spike in [³H]-cholesterol efflux. If the 5-arylnicotinamide test compound increases ABCA1 protein and efflux, but leaves mRNA levels completely unchanged relative to the DMSO control, the non-transcriptional OSBPL7 mechanism is successfully validated[1][6].

Translational Trajectory in Renal Pathology

The clinical implications of the 5-arylnicotinamide scaffold are profound. Impaired cellular cholesterol efflux is a primary driver of lipotoxicity in progressive renal diseases[7].

Advanced derivatives of this scaffold, such as Compound G and the clinical candidate R3R01 , have demonstrated remarkable efficacy in preclinical models[1][8]. In models of Adriamycin-induced nephropathy and Alport Syndrome (Col4A3KO mice), these compounds successfully reduced cholesterol ester accumulation in podocytes, normalized proteinuria, and extended survival, outperforming standard-of-care RAAS blockades like ramipril[2]. By safely restoring cholesterol homeostasis without the lipogenic burden of LXR activation, 5-arylnicotinamides represent a paradigm shift in the treatment of lipid-driven glomerulopathies[2][9].

Comprehensive References

  • Ducasa, G. M., et al. (2021). Compounds targeting OSBPL7 increase ABCA1-dependent cholesterol efflux preserving kidney function in two models of kidney disease. Nature Communications, 12(1), 4662. URL:[Link]

  • University of Miami Miller School of Medicine (2021). Miller School Physician-Scientist Identifies Compounds with Therapeutic Potential for Chronic Kidney Disease. URL:[Link]

  • Fornoni, A., et al. (2024). From RAAS blockade to regenerative medicine: evolving treatment strategies in Alport syndrome. Pediatric Nephrology (Published online via PMC). URL:[Link]

Sources

Foundational

An In-depth Technical Guide to Elucidating the Mechanism of Action of 5-(4-Methoxyphenyl)nicotinamide

Authored for Researchers, Scientists, and Drug Development Professionals Introduction 5-(4-Methoxyphenyl)nicotinamide is a novel small molecule with a chemical structure that suggests potential interactions with key enzy...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Methoxyphenyl)nicotinamide is a novel small molecule with a chemical structure that suggests potential interactions with key enzymatic pathways crucial to cellular metabolism, signaling, and epigenetics. The core of this compound is a nicotinamide moiety, a well-known precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). The presence of a 4-methoxyphenyl group attached to the pyridine ring at the 5-position introduces a significant structural modification that could confer specificity and potency towards one or more biological targets. This guide provides a comprehensive framework for investigating the mechanism of action of 5-(4-Methoxyphenyl)nicotinamide, focusing on three primary, plausible targets: Nicotinamide Phosphoribosyltransferase (NAMPT), Sirtuins (SIRTs), and Phosphodiesterase 10A (PDE10A).

This document is structured to provide not just a theoretical background but also actionable experimental protocols and the rationale behind them. It is intended to serve as a roadmap for researchers seeking to characterize this and structurally related molecules.

Part 1: Hypothesized Mechanisms of Action

The chemical architecture of 5-(4-Methoxyphenyl)nicotinamide, combining a nicotinamide core with a methoxyphenyl substituent, points toward several potential biological activities. The nicotinamide scaffold is central to NAD+ metabolism, a linchpin of cellular energy and signaling.

Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)

NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes NAD+ from nicotinamide.[1][2] Given that cancer cells have a high rate of NAD+ turnover, they are particularly dependent on this pathway for survival.[3][4] Inhibition of NAMPT leads to NAD+ depletion, which in turn can trigger cell death, making it an attractive target for cancer therapy.[5][6] The nicotinamide core of 5-(4-Methoxyphenyl)nicotinamide makes it a candidate for a NAMPT inhibitor, potentially competing with the natural substrate. The 4-methoxyphenyl group could enhance binding affinity to the enzyme's active site or an allosteric pocket.[7]

Modulation of Sirtuin Activity

Sirtuins are a family of NAD+-dependent protein deacetylases and deacylases that regulate a wide array of cellular processes, including gene expression, metabolism, and aging.[8][9] Nicotinamide is a known endogenous inhibitor of all sirtuin isoforms.[8] It is plausible that 5-(4-Methoxyphenyl)nicotinamide could act as a sirtuin modulator. Depending on the nature of its interaction with the enzyme, it could either inhibit or, less commonly for nicotinamide derivatives, activate sirtuin activity. The 4-methoxyphenyl group could influence its binding to the nicotinamide binding pocket or an allosteric site, potentially conferring isoform selectivity.[10]

Inhibition of Phosphodiesterase 10A (PDE10A)

PDE10A is a dual-substrate phosphodiesterase that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[11] It is highly expressed in the medium spiny neurons of the striatum, making it a target for the treatment of neurological and psychiatric disorders like schizophrenia.[12] The nicotinamide scaffold is a feature found in some PDE inhibitors. The addition of the 4-methoxyphenyl group could facilitate binding to the active site of PDE10A, leading to inhibition of its enzymatic activity and subsequent modulation of cAMP/cGMP signaling pathways.

Part 2: Experimental Validation of Hypothesized Mechanisms

A systematic approach is required to test each of these hypotheses. The following sections outline detailed protocols for in vitro and cell-based assays to determine if 5-(4-Methoxyphenyl)nicotinamide interacts with NAMPT, sirtuins, or PDE10A.

Investigating NAMPT Inhibition
2.1.1. In Vitro NAMPT Enzymatic Inhibition Assay

This assay directly measures the ability of 5-(4-Methoxyphenyl)nicotinamide to inhibit the enzymatic activity of recombinant human NAMPT.

Protocol:

  • Reagent Preparation:

    • Thaw recombinant human NAMPT enzyme, ATP solution (400 µM), nicotinamide solution (400 µM), and phosphoribosyl pyrophosphate (PRPP) solution (800 µM) on ice.[1]

    • Prepare serial dilutions of 5-(4-Methoxyphenyl)nicotinamide in the appropriate assay buffer.

  • Assay Procedure (96-well plate format):

    • Add diluted NAMPT enzyme to "Positive Control" and "Test Inhibitor" wells.

    • Add NAMPT dilution buffer to "Blank" wells.

    • Add the serially diluted 5-(4-Methoxyphenyl)nicotinamide to the "Test Inhibitor" wells.

    • Add diluent solution to "Positive Control" and "Blank" wells.

    • Pre-incubate the plate at room temperature for 30 minutes with gentle agitation.

    • Prepare a Master Mix containing NAMPT assay buffer, ATP, nicotinamide, and PRPP.

    • Initiate the enzymatic reaction by adding the Master Mix to all wells.

    • Incubate the plate at 30°C for 2 hours.[1]

  • Detection and Analysis:

    • The product of the NAMPT reaction, nicotinamide mononucleotide (NMN), can be detected using a variety of methods, including coupled enzymatic assays that lead to a fluorescent or colorimetric readout.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

2.1.2. Cellular NAMPT Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm that a compound binds to its target protein in a cellular environment.[13][14][15] Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

  • Cell Treatment:

    • Culture a suitable cell line (e.g., A2780 ovarian cancer cells) to 70-80% confluency.

    • Treat cells with varying concentrations of 5-(4-Methoxyphenyl)nicotinamide or vehicle control for a defined period.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble NAMPT in the supernatant by Western blotting using a specific anti-NAMPT antibody.

  • Data Analysis:

    • Plot the amount of soluble NAMPT as a function of temperature for each treatment condition.

    • A shift in the melting curve to a higher temperature in the presence of 5-(4-Methoxyphenyl)nicotinamide indicates target engagement.[16][17]

Workflow for Investigating NAMPT Inhibition

NAMPT_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis Enzymatic Assay Enzymatic Assay IC50 Determination IC50 Determination Enzymatic Assay->IC50 Determination Measures direct inhibition CETSA CETSA IC50 Determination->CETSA Proceed if potent Target Engagement Target Engagement CETSA->Target Engagement Confirms binding in cells Conclusion Conclusion Target Engagement->Conclusion Mechanism Validated Hypothesis 5-(4-Methoxyphenyl)nicotinamide Inhibits NAMPT Hypothesis->Enzymatic Assay

Caption: Workflow for the investigation of NAMPT inhibition.

Investigating Sirtuin Modulation
2.2.1. In Vitro Sirtuin Activity Assay (Fluorometric)

This assay measures the deacetylase activity of a specific sirtuin isoform (e.g., SIRT1) in the presence of the test compound.

Protocol:

  • Reagent Preparation:

    • Use a commercial SIRT1 activity assay kit (e.g., Abcam ab156065) which typically includes recombinant SIRT1, a fluorogenic acetylated peptide substrate, NAD+, and a developer solution.

    • Prepare serial dilutions of 5-(4-Methoxyphenyl)nicotinamide.

  • Assay Procedure:

    • In a 96-well plate, combine SIRT1 enzyme, the acetylated peptide substrate, and NAD+.

    • Add the serially diluted 5-(4-Methoxyphenyl)nicotinamide or a known inhibitor/activator (e.g., nicotinamide as an inhibitor, resveratrol as an activator for some substrates).

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction and add the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.[9]

  • Detection and Analysis:

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

    • Calculate the percent inhibition or activation and determine the IC50 or EC50 value.

2.2.2. Cell-Based Sirtuin Activity Assay

This assay assesses the effect of 5-(4-Methoxyphenyl)nicotinamide on the acetylation status of a known sirtuin substrate (e.g., p53 for SIRT1) in cells.

Protocol:

  • Cell Treatment:

    • Culture cells (e.g., HEK293T) and treat with 5-(4-Methoxyphenyl)nicotinamide at various concentrations.

    • Optionally, co-treat with a cellular stressor (e.g., etoposide) to induce p53 acetylation.

  • Protein Extraction and Analysis:

    • Lyse the cells and quantify total protein concentration.

    • Perform Western blotting using antibodies specific for acetylated p53 (at a site deacetylated by SIRT1, e.g., Lys382) and total p53.

  • Data Analysis:

    • Quantify the band intensities and calculate the ratio of acetylated p53 to total p53.

    • A decrease in this ratio suggests sirtuin activation, while an increase suggests inhibition.

Signaling Pathway of Sirtuin Modulation

Sirtuin_Pathway Compound 5-(4-Methoxyphenyl)nicotinamide SIRT1 SIRT1 Compound->SIRT1 Modulates Activity Acetylated Substrate Acetylated p53 SIRT1->Acetylated Substrate Deacetylates Deacetylated Substrate Deacetylated p53 NAD+ NAD+ NAD+->SIRT1 Co-substrate Cellular Effects Apoptosis, DNA Repair, etc. Deacetylated Substrate->Cellular Effects

Caption: Hypothesized modulation of SIRT1 signaling by the compound.

Investigating PDE10A Inhibition
2.3.1. In Vitro PDE10A Enzymatic Assay (Fluorescence Polarization)

This assay measures the hydrolysis of a fluorescently labeled cAMP or cGMP substrate by PDE10A.

Protocol:

  • Reagent Preparation:

    • Use a commercial PDE10A assay kit (e.g., BPS Bioscience #79610) which includes recombinant PDE10A, a fluorescently labeled cAMP substrate (FAM-cAMP), and a binding agent that specifically binds to the linearized, phosphorylated product.[18][19]

    • Prepare serial dilutions of 5-(4-Methoxyphenyl)nicotinamide.

  • Assay Procedure:

    • In a 96-well plate, add the PDE10A enzyme to the appropriate wells.

    • Add the serially diluted 5-(4-Methoxyphenyl)nicotinamide or a known inhibitor (e.g., papaverine).

    • Initiate the reaction by adding the FAM-cAMP substrate.

    • Incubate at room temperature for 1 hour.[12]

    • Add the binding agent, which will bind to the hydrolyzed FAM-AMP, causing a change in fluorescence polarization.

  • Detection and Analysis:

    • Read the fluorescence polarization on a microplate reader.

    • Calculate the percent inhibition and determine the IC50 value.

2.3.2. Cell-Based cAMP/cGMP Assay

This assay measures the intracellular levels of cAMP and cGMP in response to treatment with 5-(4-Methoxyphenyl)nicotinamide.

Protocol:

  • Cell Treatment:

    • Use a cell line that expresses PDE10A (e.g., striatal neurons or a transfected cell line).

    • Treat the cells with various concentrations of 5-(4-Methoxyphenyl)nicotinamide.

    • Optionally, stimulate the cells with an agent that increases cAMP or cGMP production (e.g., forskolin for cAMP).

  • Lysate Preparation and Detection:

    • Lyse the cells and measure the levels of cAMP and cGMP using a commercial ELISA or other immunoassay kit.

  • Data Analysis:

    • An increase in intracellular cAMP and/or cGMP levels in the presence of 5-(4-Methoxyphenyl)nicotinamide would indicate PDE10A inhibition.

PDE10A Signaling and Inhibition Workflow

PDE10A_Workflow cluster_0 Enzymatic Level cluster_1 Cellular Level PDE10A Assay PDE10A Assay IC50 IC50 PDE10A Assay->IC50 Quantifies potency cAMP/cGMP Assay cAMP/cGMP Assay IC50->cAMP/cGMP Assay Validate in cells Signaling Output Signaling Output cAMP/cGMP Assay->Signaling Output Measures downstream effect Conclusion Conclusion Signaling Output->Conclusion Mechanism Confirmed Hypothesis 5-(4-Methoxyphenyl)nicotinamide Inhibits PDE10A Hypothesis->PDE10A Assay

Caption: Workflow for investigating PDE10A inhibition.

Part 3: Data Interpretation and Further Steps

The results from the described experiments will provide a strong foundation for understanding the mechanism of action of 5-(4-Methoxyphenyl)nicotinamide.

Quantitative Data Summary

The IC50 and EC50 values obtained from the in vitro assays should be tabulated for clear comparison.

Hypothesized TargetAssay TypeEndpointResult (e.g., IC50/EC50)
NAMPTEnzymatic InhibitionIC50To be determined
SIRT1Deacetylase ActivityIC50/EC50To be determined
PDE10AEnzymatic InhibitionIC50To be determined
Prioritizing the Primary Mechanism

If 5-(4-Methoxyphenyl)nicotinamide shows potent activity in one of the primary assays (e.g., low nanomolar IC50 for NAMPT), this should be considered the primary hypothesis to pursue further. The cellular assays (CETSA, p53 acetylation, cAMP/cGMP levels) will be critical for confirming that the in vitro activity translates to a cellular effect.

Next Steps in Elucidation
  • Selectivity Profiling: If a primary target is identified, it is crucial to assess the selectivity of 5-(4-Methoxyphenyl)nicotinamide against other related enzymes (e.g., other sirtuin isoforms, other PDEs).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 5-(4-Methoxyphenyl)nicotinamide can help to identify the key structural features required for its activity.

  • In Vivo Studies: If the in vitro and cellular data are promising, the next step would be to evaluate the compound's efficacy and target engagement in animal models of relevant diseases (e.g., cancer models for a NAMPT inhibitor).

Conclusion

This technical guide provides a comprehensive and structured approach to elucidating the mechanism of action of 5-(4-Methoxyphenyl)nicotinamide. By systematically testing its activity against high-probability targets based on its chemical structure, researchers can efficiently identify its primary mode of action. The detailed protocols and workflows provided herein are designed to be a practical resource for scientists in the field of drug discovery and chemical biology.

References

  • Cellular thermal shift assay - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs) - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (2023, March 27). Retrieved March 7, 2026, from [Link]

  • Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved March 7, 2026, from [Link]

  • Full article: Cellular thermal shift assay: an approach to identify and assess protein target engagement - Taylor & Francis. (2024, September 29). Retrieved March 7, 2026, from [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - MDPI. (2025, April 22). Retrieved March 7, 2026, from [Link]

  • Nicotinamide Phosphoribosyltransferase Inhibitors, Design, Preparation, and Structure–Activity Relationship | Journal of Medicinal Chemistry - ACS Publications. (2013, October 28). Retrieved March 7, 2026, from [Link]

  • Synthesis and structure-activity relationship of new nicotinamide phosphoribosyltransferase inhibitors with antitumor activity on solid and haematological cancer - PubMed. (2023, March 15). Retrieved March 7, 2026, from [Link]

  • Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors - PubMed. (2023, August 10). Retrieved March 7, 2026, from [Link]

  • Structural Basis of Beneficial Design for Effective Nicotinamide Phosphoribosyltransferase Inhibitors - MDPI. (2020, August 10). Retrieved March 7, 2026, from [Link]

  • PDE10A Assay Kit - BPS Bioscience. (n.d.). Retrieved March 7, 2026, from [Link]

  • Sirtuin modulators: past, present, and future perspectives - PMC. (2022, May 18). Retrieved March 7, 2026, from [Link]

  • Mouse cAMP and cAMP-inhibited cGMP 3',5'-cyclic phosphodiesterase 10A (Pde10a) ELISA Kit (MOEB0953) - Assay Genie. (n.d.). Retrieved March 7, 2026, from [Link]

  • Structural Basis for Sirtuin Activity and Inhibition - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Data Sheet PDE10A Assay Kit - BPS Bioscience. (n.d.). Retrieved March 7, 2026, from [Link]

  • The 2.5 Å Crystal Structure of the SIRT1 Catalytic Domain Bound to Nicotinamide Adenine Dinucleotide (NAD+) and an Indole (EX527 Analogue) Reveals a Novel Mechanism of Histone Deacetylase Inhibition | Journal of Medicinal Chemistry - ACS Publications. (2013, January 11). Retrieved March 7, 2026, from [Link]

  • 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide: A Potent and Selective Agonist of S1P1 | ACS Medicinal Chemistry Letters. (2011, July 29). Retrieved March 7, 2026, from [Link]

  • PDE10A (Mouse) Assay Kit - BPS Bioscience. (n.d.). Retrieved March 7, 2026, from [Link]

  • Molecular modelling studies of sirtuin 2 inhibitors using three-dimensional structure–activity relationship analysis and molecular dynamics simulations - RSC Publishing. (n.d.). Retrieved March 7, 2026, from [Link]

  • PDE10A Phoshodiesterase Assay Service - Reaction Biology. (n.d.). Retrieved March 7, 2026, from [Link]

  • In vitro screening of the putative NAPRT inhibitors. (A) Graphical... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • NAMPT, Metabolism, Cancer, and Drug Discovery - BPS Bioscience. (n.d.). Retrieved March 7, 2026, from [Link]

  • What are the new molecules for NAMPT inhibitors? - Patsnap Synapse. (2025, March 11). Retrieved March 7, 2026, from [Link]

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC. (2024, June 3). Retrieved March 7, 2026, from [Link]

  • Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

  • Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide: A Potent and Selective Agonist of S1P1 - PubMed Central. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death | Journal of Medicinal Chemistry - ACS Publications. (2024, April 5). Retrieved March 7, 2026, from [Link]

  • Discovery of Novel Nicotinamide Derivatives by a Two-Step Strategy of Azo-Incorporating and Bioisosteric Replacement | Journal of Agricultural and Food Chemistry - ACS Publications. (2024, September 14). Retrieved March 7, 2026, from [Link]

  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 - MDPI. (2022, June 24). Retrieved March 7, 2026, from [Link]

  • NAMPT-targeting PROTAC promotes antitumor immunity via suppressing myeloid-derived suppressor cell expansion - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • What Is the Best Sirtuin Assay for SIRT Screening? - BellBrook Labs. (2025, October 21). Retrieved March 7, 2026, from [Link]

  • The role of structural biology in the design of sirtuin activators - I.R.I.S. (n.d.). Retrieved March 7, 2026, from [Link]

  • Current Trends in Sirtuin Activator and Inhibitor Development - MDPI. (2024, March 6). Retrieved March 7, 2026, from [Link]

  • (PDF) Identification of a novel NAMPT inhibitor by CRISPR/Cas9 chemogenomic profiling in mammalian cells - ResearchGate. (2017, February 16). Retrieved March 7, 2026, from [Link]

  • Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC. (2022, August 18). Retrieved March 7, 2026, from [Link]

  • Generation and validation of an eNAMPT-neutralizing antibody C269. a... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis and nicotinic binding of novel phenyl derivatives of UB-165. Identifying factors associated with alpha7 selectivity - PubMed. (2003, September 1). Retrieved March 7, 2026, from [Link]

  • (PDF) Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - ResearchGate. (2025, October 19). Retrieved March 7, 2026, from [Link]

  • Syntheses of Nicotinamide Riboside and Derivatives: Effective Agents for Increasing Nicotinamide Adenine Dinucleotide Concentrations in Mammalian Cells | Journal of Medicinal Chemistry - ACS Publications. (2007, December 6). Retrieved March 7, 2026, from [Link]

  • Nicotinic Acid Derivatives As Novel Noncompetitive α‐Amylase and α‐Glucosidase Inhibitors for Type 2 Diabetes - AIR Unimi. (2024, August 6). Retrieved March 7, 2026, from [Link]

  • The preparation of some 4-substituted nicotinic acids and nicotinamides - RSC Publishing. (n.d.). Retrieved March 7, 2026, from [Link]

  • Cancer cell metabolic plasticity allows resistance to NAMPT inhibition but invariably induces dependence on LDHA - PMC. (2018, March 8). Retrieved March 7, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed. (2017, February 20). Retrieved March 7, 2026, from [Link]

Sources

Exploratory

The Evolving Landscape of Nicotinamide-Based Therapeutics: A Deep Dive into 5-(4-Methoxyphenyl)nicotinamide Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The nicotinamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The nicotinamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. This technical guide provides a comprehensive exploration of 5-(4-methoxyphenyl)nicotinamide and its structural analogs, a class of compounds demonstrating significant potential in oncology and other therapeutic areas. We will delve into the intricate structure-activity relationships (SAR), key synthetic strategies, and the mechanistic underpinnings of their biological activity, with a particular focus on their roles as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Nicotinamide Phosphoribosyltransferase (NAMPT). This guide is intended to be a valuable resource for researchers actively engaged in the design and development of novel nicotinamide-based therapeutics, offering detailed experimental protocols and a robust framework for future investigations.

Introduction: The Nicotinamide Scaffold as a Cornerstone of Modern Drug Discovery

Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism, primarily as a component of the coenzymes NAD+ and NADP+.[1] Beyond its physiological role, the nicotinamide core has proven to be a remarkably versatile template for the design of small molecule inhibitors targeting a range of enzymes and receptors.[2] The ability to readily modify the pyridine ring and the carboxamide group allows for the fine-tuning of electronic and steric properties, enabling the development of potent and selective therapeutic agents.

The introduction of a substituted phenyl ring at the 5-position of the nicotinamide core has given rise to a class of compounds with promising pharmacological profiles. Among these, 5-(4-methoxyphenyl)nicotinamide serves as a key exemplar, demonstrating the potential for potent biological activity. This guide will systematically dissect the structural features of this class of molecules and their impact on therapeutic efficacy.

Core Structural Features and Structure-Activity Relationships (SAR)

The biological activity of 5-(4-methoxyphenyl)nicotinamide analogs is intrinsically linked to their three-dimensional structure and the nature of the substituents on the core scaffold. A thorough understanding of SAR is paramount for the rational design of next-generation inhibitors with improved potency and selectivity.

The 5-Aryl Moiety: A Gateway to Potency and Selectivity

The aryl group at the 5-position of the nicotinamide ring plays a crucial role in anchoring the molecule within the target's binding site. The nature and substitution pattern of this aryl ring significantly influence the compound's inhibitory activity.

  • The Methoxyphenyl Group: The 4-methoxy substitution on the phenyl ring in the parent compound is a key feature. The methoxy group can act as a hydrogen bond acceptor and its electron-donating nature can influence the overall electronic properties of the molecule.

  • Exploring Substituent Effects: Systematic modification of the phenyl ring with various electron-donating and electron-withdrawing groups, as well as alterations in their position (ortho, meta, para), can provide critical insights into the binding pocket's topology and electronic requirements. For instance, the introduction of halogens or trifluoromethyl groups can enhance hydrophobic interactions and modulate metabolic stability.[3]

The Nicotinamide Core: The Hinge-Binding Motif

The pyridine ring of the nicotinamide scaffold often serves as a "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the target protein, a common feature in kinase inhibitors.[4] The nitrogen atom of the pyridine ring is a key hydrogen bond acceptor.

The Carboxamide Linker: A Point of Interaction and Modification

The carboxamide group provides a rigid linker and can participate in hydrogen bonding interactions. Modifications at this position, such as N-alkylation or replacement with other functional groups, can impact binding affinity and pharmacokinetic properties.

Table 1: Structure-Activity Relationship Summary for 5-Aryl Nicotinamide Analogs

Modification SiteStructural ChangeImpact on Biological ActivityRationale
5-Phenyl Ring Introduction of electron-withdrawing groups (e.g., -Cl, -CF3)Often increases potencyEnhances hydrophobic interactions and can improve cell permeability.
Introduction of electron-donating groups (e.g., -OCH3, -CH3) at different positionsActivity is position-dependentProbes the electronic and steric tolerance of the binding pocket.
Replacement of phenyl with other heterocyclesCan alter selectivity and potencyIntroduces new hydrogen bonding opportunities and changes the overall geometry.
Nicotinamide Pyridine Ring Substitution at other positions (e.g., 2, 4, 6)Can significantly impact hinge-bindingMay disrupt critical hydrogen bonds with the protein backbone.
Carboxamide Group N-substitutionCan modulate solubility and cell permeabilityAlters the hydrogen bonding capacity and lipophilicity.
Replacement with bioisosteres (e.g., sulfonamide)May improve metabolic stability and potencyExplores alternative interactions with the target.

Key Biological Targets and Mechanisms of Action

5-(4-Methoxyphenyl)nicotinamide and its analogs have demonstrated promising activity against key targets in cancer progression, primarily VEGFR-2 and NAMPT.

VEGFR-2 Inhibition and Anti-Angiogenic Effects

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[5][6] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.[7]

Nicotinamide-based compounds can act as ATP-competitive inhibitors of the VEGFR-2 kinase domain.[2][8] The pyridine ring of the nicotinamide scaffold typically forms hydrogen bonds with the hinge region of the kinase, while the 5-aryl group occupies a hydrophobic pocket.[4] By blocking the ATP binding site, these inhibitors prevent the autophosphorylation and activation of VEGFR-2, thereby abrogating downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[5][9]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCg VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Inhibitor Inhibitor Inhibitor->VEGFR2 Inhibition

NAMPT Inhibition and Metabolic Disruption in Cancer Cells

Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway, which is the primary route for NAD+ synthesis in mammalian cells.[10][11] Cancer cells have a high metabolic rate and are often more dependent on the NAD+ salvage pathway for their energy production and survival, making NAMPT an attractive therapeutic target.[12][13]

Inhibition of NAMPT by structural analogs of nicotinamide leads to the depletion of intracellular NAD+ pools.[14] This has several downstream consequences for cancer cells, including:

  • Metabolic Crisis: Reduced NAD+ levels impair ATP production through glycolysis and oxidative phosphorylation.

  • Impaired DNA Repair: NAD+ is a required substrate for PARPs, enzymes crucial for DNA repair.

  • Induction of Apoptosis: The combination of metabolic stress and DNA damage can trigger programmed cell death.

NAMPT_Signaling_Pathway NAM NAM NAMPT NAMPT NAM->NAMPT NMN NMN NAMPT->NMN PRPP PRPP PRPP->NAMPT NAD NAD NMN->NAD Metabolism Metabolism NAD->Metabolism Required Coenzyme DNARepair DNARepair NAD->DNARepair Required Substrate Sirtuins Sirtuins NAD->Sirtuins Required Coenzyme Apoptosis Apoptosis Metabolism->Apoptosis DNARepair->Apoptosis Inhibitor Inhibitor Inhibitor->NAMPT Inhibition

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of 5-(4-methoxyphenyl)nicotinamide analogs. These are intended as a starting point and may require optimization based on the specific properties of the synthesized compounds.

General Synthetic Procedure: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the synthesis of 5-arylnicotinamides.[1][15]

Step 1: Synthesis of 5-Aryl Nicotinic Acid

  • To a dry Schlenk flask, add 5-bromonicotinic acid (1.0 eq), the desired arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and acidify with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the 5-arylnicotinic acid.

Step 2: Amidation to form 5-Aryl Nicotinamide

  • Suspend the 5-arylnicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).

  • Add a coupling agent like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol, 5.0 eq) and stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylnicotinamide.

Synthesis_Workflow Start 5-Bromonicotinic Acid + Arylboronic Acid Step1 Suzuki-Miyaura Coupling Start->Step1 Intermediate 5-Aryl Nicotinic Acid Step1->Intermediate Step2 Amidation Intermediate->Step2 Product 5-Aryl Nicotinamide Step2->Product

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][16][17]

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[4][18][19]

  • Reaction Setup: In a 96-well plate, add the kinase buffer, recombinant human VEGFR-2 enzyme, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of a suitable substrate (e.g., a poly(Glu, Tyr) peptide) and ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ATP consumed or the amount of phosphorylated substrate using a commercial kit (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.

Future Directions and Conclusion

The 5-(4-methoxyphenyl)nicotinamide scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. The insights into the SAR of this class of compounds, coupled with their dual inhibitory potential against VEGFR-2 and NAMPT, provide a strong rationale for continued investigation.

Future research efforts should focus on:

  • Lead Optimization: Synthesizing and evaluating a broader range of analogs with diverse substitutions to enhance potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Further elucidating the precise binding modes of these compounds with their targets through X-ray crystallography and computational modeling.

  • In Vivo Efficacy and Safety: Evaluating the most promising lead compounds in relevant animal models of cancer to assess their anti-tumor efficacy, pharmacokinetics, and safety profiles.

  • Exploration of Other Therapeutic Areas: Investigating the potential of these compounds in other diseases where angiogenesis or metabolic dysregulation play a role, such as inflammatory disorders and neurodegenerative diseases.

References

  • Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. PMC. [Link]

  • Updated Functional Roles of NAMPT in Carcinogenesis and Therapeutic Niches. (2022). MDPI. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). Frontiers in Cell and Developmental Biology. [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. [Link]

  • Review of various NAMPT inhibitors for the treatment of cancer. (2022). Frontiers in Pharmacology. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]

  • Advances in the molecular signaling mechanisms of VEGF/VEGFR2 in fundus neovascularization disease (Review). (2022). Spandidos Publications. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • MTT Cell Assay Protocol. [Link]

  • Updated Functional Roles of NAMPT in Carcinogenesis and Therapeutic Niches. (2022). PMC. [Link]

  • Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. (2025). PMC. [Link]

  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. (2001). PubMed. [Link]

  • Review of various NAMPT inhibitors for the treatment of cancer. (2022). Frontiers. [Link]

  • VEGFR2 – Knowledge and References. Taylor & Francis Online. [Link]

  • VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Nicotinamide - biologic actions of an emerging cosmetic ingredient. (2005). PubMed. [Link]

  • Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. (2022). Taylor & Francis Online. [Link]

  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. (2022). MDPI. [Link]

  • Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. (2024). PMC. [Link]

  • Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors. (2020). Royal Society of Chemistry. [Link]

  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (2025). PubMed. [Link]

  • Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. (2025). ResearchGate. [Link]

  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. (2022). PMC. [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2022). Arabian Journal of Chemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). MDPI. [Link]

  • Synthesis of New Nicotinamides Starting from Monothiomalonanilide. (2025). MDPI. [Link]

  • Access to five-membered n-heteroaromatic compounds: current approach based on microwave-assisted synthesis. [Link]

  • Synthesis of nicotinic acid derivative 5a. ResearchGate. [Link]

Sources

Foundational

5-(4-Methoxyphenyl)nicotinamide potential therapeutic targets

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-(4-Methoxyphenyl)nicotinamide For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract 5-(4...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-(4-Methoxyphenyl)nicotinamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

5-(4-Methoxyphenyl)nicotinamide is a synthetic derivative of nicotinamide, a well-established B-vitamin with a surprisingly diverse range of biological activities. While direct research on this specific compound is nascent, its structural components—the nicotinamide core and the 4-methoxyphenyl substituent—provide a strong foundation for hypothesizing its potential therapeutic applications. This guide synthesizes the known biological activities of nicotinamide and related derivatives to propose and explore the most probable therapeutic targets of 5-(4-Methoxyphenyl)nicotinamide. We will delve into the mechanistic rationale for each proposed target, provide detailed experimental protocols for validation, and present a logical workflow for advancing the preclinical assessment of this promising compound.

Introduction: The Rationale for Investigating 5-(4-Methoxyphenyl)nicotinamide

Nicotinamide, the amide form of vitamin B3, is a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[1][2] These molecules are central to cellular metabolism, participating in a vast array of redox reactions critical for energy production, DNA repair, and cellular signaling.[3][4][5] Beyond its fundamental role in cellular energetics, nicotinamide itself exhibits a range of pharmacological activities, including anti-inflammatory, anti-cancer, and photoprotective effects.[6][7][8]

The derivatization of the nicotinamide scaffold has been a fruitful area of medicinal chemistry, yielding compounds with enhanced potency and selectivity for various therapeutic targets.[9] The addition of the 4-methoxyphenyl group to the 5-position of the nicotinamide ring in 5-(4-Methoxyphenyl)nicotinamide creates a novel chemical entity with the potential for unique biological activities. The methoxy-substituted phenyl ring can engage in various non-covalent interactions with protein targets, potentially conferring higher affinity and specificity compared to the parent nicotinamide molecule. This guide will explore the most promising of these potential targets.

Potential Therapeutic Targets Inherited from the Nicotinamide Scaffold

The foundational biological activities of nicotinamide suggest a set of core targets that 5-(4-Methoxyphenyl)nicotinamide may also modulate, perhaps with greater potency.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Mechanistic Rationale: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair pathway, responsible for sensing and signaling single-strand DNA breaks.[10] In cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of double-strand breaks during replication, ultimately resulting in cell death via synthetic lethality.[11] Nicotinamide is a known, albeit weak, inhibitor of PARP-1, competing with its natural substrate, NAD+.[10][12] It is plausible that the addition of the 4-methoxyphenyl group could enhance binding to the PARP active site, leading to more potent inhibition.

Experimental Protocol: In Vitro PARP-1 Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-(4-Methoxyphenyl)nicotinamide against PARP-1.

  • Materials: Recombinant human PARP-1, activated DNA, NAD+, biotinylated NAD+, streptavidin-HRP, and a suitable substrate for colorimetric or fluorometric detection. A known PARP inhibitor (e.g., Olaparib) should be used as a positive control.

  • Procedure:

    • Coat a 96-well plate with a histone substrate.

    • Add a reaction mixture containing activated DNA, NAD+, and varying concentrations of 5-(4-Methoxyphenyl)nicotinamide or control.

    • Initiate the reaction by adding recombinant PARP-1.

    • Incubate to allow for poly(ADP-ribosyl)ation of the histone substrate.

    • Wash the plate and add an antibody specific for poly(ADP-ribose) chains, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Add the appropriate substrate and measure the signal.

    • Calculate the IC50 value by plotting the percent inhibition against the log concentration of the compound.

Sirtuin (SIRT) Modulation

Mechanistic Rationale: Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating gene expression, metabolism, and aging.[1] Nicotinamide is a well-characterized inhibitor of sirtuins.[1][7] By modulating sirtuin activity, 5-(4-Methoxyphenyl)nicotinamide could have therapeutic potential in age-related diseases and cancer.

Experimental Protocol: In Vitro SIRT1 Deacetylase Assay

  • Objective: To determine the IC50 of 5-(4-Methoxyphenyl)nicotinamide against SIRT1.

  • Materials: Recombinant human SIRT1, a fluorogenic acetylated peptide substrate (e.g., a p53-derived peptide), NAD+, and a known SIRT1 inhibitor (e.g., EX-527) as a positive control.

  • Procedure:

    • In a 96-well plate, combine SIRT1, the fluorogenic substrate, NAD+, and varying concentrations of 5-(4-Methoxyphenyl)nicotinamide or control.

    • Incubate to allow for deacetylation.

    • Add a developer solution that releases the fluorophore from the deacetylated substrate.

    • Measure the fluorescence.

    • Calculate the IC50 value.

Modulation of Inflammatory Pathways

Mechanistic Rationale: Nicotinamide has demonstrated anti-inflammatory properties, in part by inhibiting the transcription factor NF-κB and reducing the production of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α.[1][4][13] This activity is beneficial in a range of inflammatory skin conditions.[2][12] 5-(4-Methoxyphenyl)nicotinamide may possess enhanced anti-inflammatory effects.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

  • Objective: To assess the effect of 5-(4-Methoxyphenyl)nicotinamide on the production of inflammatory cytokines.

  • Materials: A macrophage cell line (e.g., RAW 264.7), LPS, and ELISA kits for TNF-α and IL-6.

  • Procedure:

    • Plate macrophages and allow them to adhere.

    • Pre-treat the cells with varying concentrations of 5-(4-Methoxyphenyl)nicotinamide for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 6-24 hours).

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA.

Potential Therapeutic Targets Conferred by the 4-Methoxyphenyl Moiety

The inclusion of the 4-methoxyphenyl group opens up the possibility of interactions with targets not typically associated with nicotinamide itself. Many successful small molecule drugs feature this moiety.

Tyrosine Kinase Inhibition (e.g., VEGFR-2)

Mechanistic Rationale: Several nicotinamide derivatives have been reported to act as tyrosine kinase inhibitors (TKIs). Specifically, compounds with a similar scaffold have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[9][14] The 4-methoxyphenyl group can fit into the hydrophobic pocket of the ATP-binding site of many kinases.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

  • Objective: To determine the IC50 of 5-(4-Methoxyphenyl)nicotinamide against VEGFR-2.

  • Materials: Recombinant human VEGFR-2 kinase domain, a suitable peptide substrate, ATP, and a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control.

  • Procedure:

    • In a 96-well plate, combine the VEGFR-2 enzyme, peptide substrate, and varying concentrations of 5-(4-Methoxyphenyl)nicotinamide or control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate to allow for phosphorylation of the substrate.

    • Detect the level of phosphorylation using a specific antibody and a suitable detection system (e.g., fluorescence resonance energy transfer or luminescence).

    • Calculate the IC50 value.

Histone Deacetylase (HDAC) Inhibition

Mechanistic Rationale: Similar to TKIs, some nicotinamide derivatives have been identified as HDAC inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are important targets in cancer therapy.

Experimental Protocol: In Vitro HDAC Activity Assay

  • Objective: To determine the IC50 of 5-(4-Methoxyphenyl)nicotinamide against a panel of HDAC isoforms.

  • Materials: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC6), a fluorogenic HDAC substrate, and a known pan-HDAC inhibitor (e.g., Vorinostat) as a positive control.

  • Procedure:

    • In a 96-well plate, combine the HDAC enzyme, the fluorogenic substrate, and varying concentrations of 5-(4-Methoxyphenyl)nicotinamide or control.

    • Incubate to allow for deacetylation.

    • Add a developer solution that generates a fluorescent signal from the deacetylated substrate.

    • Measure the fluorescence.

    • Calculate the IC50 value for each HDAC isoform.

Integrated Workflow for Target Identification and Validation

A systematic approach is essential to efficiently identify and validate the therapeutic targets of 5-(4-Methoxyphenyl)nicotinamide. The following workflow outlines a logical progression from broad screening to specific target validation.

G cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: Cellular Activity Profiling cluster_2 Phase 3: Target Validation In Silico Docking In Silico Docking Broad Kinase Panel Broad Kinase Panel In Silico Docking->Broad Kinase Panel Guide Selection HDAC Panel HDAC Panel In Silico Docking->HDAC Panel Guide Selection PARP/SIRT Assays PARP/SIRT Assays In Silico Docking->PARP/SIRT Assays Guide Selection Cancer Cell Line Panel Cancer Cell Line Panel Broad Kinase Panel->Cancer Cell Line Panel Identify Hits HDAC Panel->Cancer Cell Line Panel Identify Hits PARP/SIRT Assays->Cancer Cell Line Panel Identify Hits Apoptosis/Cell Cycle Analysis Apoptosis/Cell Cycle Analysis Cancer Cell Line Panel->Apoptosis/Cell Cycle Analysis On Hit Cell Lines Anti-inflammatory Assays Anti-inflammatory Assays Western Blotting Western Blotting Apoptosis/Cell Cycle Analysis->Western Blotting Investigate Pathway CETSA CETSA Western Blotting->CETSA Confirm Target Engagement CRISPR Knockout CRISPR Knockout CETSA->CRISPR Knockout Confirm Target

Caption: Integrated workflow for target identification.

Data Presentation: Comparative Potency of Related Compounds

To provide context for the potential efficacy of 5-(4-Methoxyphenyl)nicotinamide, the following table summarizes the reported IC50 values for various nicotinamide derivatives against relevant targets.

Compound ClassTargetReported IC50 ValuesReference
Nicotinamide DerivativesVEGFR-286.60 nM - 291.9 nM[9]
Nicotinamide Derivative (N4)MCF-7 (Cytotoxicity)12.1 µM[15]
NicotinamidePARP-1Millimolar (mM) range[11]
Nicotinamide DerivativesHCT-116 (Cytotoxicity)5.4 µM - 25.07 µM[14]

Conclusion and Future Directions

5-(4-Methoxyphenyl)nicotinamide represents a promising, yet underexplored, chemical entity. Based on the well-documented activities of its core structures, the most probable therapeutic targets include PARPs, sirtuins, inflammatory pathway components, tyrosine kinases (such as VEGFR-2), and HDACs. The experimental workflows detailed in this guide provide a robust framework for systematically evaluating these potential targets.

Future research should focus on a multi-pronged approach, combining in silico modeling with in vitro enzymatic and cell-based assays. Positive hits from these initial screens should be followed by rigorous target validation studies to confirm direct engagement and elucidate the downstream signaling consequences. This systematic approach will be crucial in unlocking the full therapeutic potential of 5-(4-Methoxyphenyl)nicotinamide and guiding its development into a novel therapeutic agent.

References

  • GÖMEÇ, M., et al. (2024). Design, synthesis, in vitro and computational analyses of anticancer nicotinamide derivatives. Indian Journal of Chemistry, 63(2), 145-158.
  • GÖMEÇ, M., et al. (2024). Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives.
  • Al-Warhi, T., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2235-2250.
  • GÖMEÇ, M., et al. (2024). Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. Indian Journal of Chemistry (IJC).
  • Bains, P., et al. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 84(2), 234-237.
  • Al-Warhi, T., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR. Molecules, 27(13), 4079.
  • Ruan, Q., et al. (2021). Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. Current Pharmaceutical Biotechnology, 22(1), 124-136.
  • Benchchem. (n.d.). A comparative analysis of N-(4-ethoxyphenyl)isonicotinamide and nicotinamide.
  • Niacinamide (Vitamin B₃)
  • DermNet NZ. (n.d.). Nicotinamide.
  • Wikipedia. (n.d.). Nicotinamide.
  • Boo, Y. C. (2021). Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide)
  • Patsnap Synapse. (2024).
  • Surjana, D., et al. (2024). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. Cosmetics, 11(1), 23.
  • Mata, N. L., et al. (2017). Inhibitory effects of fenretinide metabolites N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR)
  • de Oliveira, L. G., et al. (2023). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Microbiology Spectrum, 11(3), e00057-23.
  • ResearchGate. (n.d.). Nicotinamide - Biologic actions of an emerging cosmetic ingredient.
  • Park, J., & Surh, Y. J. (2014). Role of Nicotinamide in DNA Damage, Mutagenesis, and DNA Repair. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 763, 116-125.
  • Fania, L., et al. (2020). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. Cancers, 12(6), 1632.
  • Drugs.com. (n.d.).
  • Medizinonline. (2021). Nicotinamide - blockbuster among cell-protective substances.
  • Xu, Y., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Journal of Medicinal Chemistry, 67(11), 9345-9360.
  • Omics. (2023). Advancing Skin Cancer Prevention: Nicotinamide and DNA Repair Enzymes.
  • Surjana, D., et al. (2024). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. Cosmetics, 11(1), 23.

Sources

Exploratory

5-(4-Methoxyphenyl)nicotinamide (CAS 198345-91-4): A Technical Whitepaper on Mechanistic Pharmacology and Synthetic Methodology

Executive Summary In the landscape of targeted therapeutics and rational drug design, nicotinamide derivatives serve as foundational pharmacophores. 5-(4-Methoxyphenyl)nicotinamide (CAS Registry Number: 198345-91-4) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics and rational drug design, nicotinamide derivatives serve as foundational pharmacophores. 5-(4-Methoxyphenyl)nicotinamide (CAS Registry Number: 198345-91-4) is a highly specialized fine chemical intermediate utilized extensively in the development of inhibitors targeting NAD+-dependent enzymes[1]. By mimicking the endogenous nicotinamide headgroup of nicotinamide adenine dinucleotide (NAD+), this compound and its structural analogs act as competitive inhibitors at the catalytic domains of Poly(ADP-ribose) polymerases (PARPs) and sirtuins[2].

This whitepaper provides an in-depth technical analysis of 5-(4-Methoxyphenyl)nicotinamide, detailing its physicochemical architecture, the causality behind its mechanistic pharmacology, and field-proven, self-validating protocols for its chemical synthesis and biological evaluation.

Physicochemical Architecture

Understanding the physicochemical properties of 5-(4-Methoxyphenyl)nicotinamide is critical for predicting its pharmacokinetics, solubility, and binding affinity within enzymatic pockets. The 3-carboxamide moiety acts as the primary hydrogen-bonding anchor, while the 5-aryl substitution (the 4-methoxyphenyl group) projects into adjacent hydrophobic sub-pockets to enhance target selectivity[3].

Table 1: Quantitative Physicochemical Profile [1]

PropertyQuantitative ValueStructural Significance
Chemical Name 5-(4-Methoxyphenyl)nicotinamideCore scaffold for NAD+ mimicry.
CAS Registry Number 198345-91-4Unique identifier for procurement and regulatory tracking.
Molecular Formula C13H12N2O2Indicates a highly drug-like, low-molecular-weight compound.
Molecular Weight 228.25 g/mol Well within Lipinski’s Rule of 5 for optimal membrane permeability.
Exact Mass 228.0898 g/mol Critical for high-resolution LC-MS validation during synthesis.
Hydrogen Bond Donors 1 (Primary amide)Essential for binding to conserved Ser/Gly residues in PARP active sites.
Hydrogen Bond Acceptors 3 (Pyridine N, methoxy O, amide C=O)Facilitates orientation within the nicotinamide sub-site.

Mechanistic Pharmacology: The NAD+ Competitive Paradigm

The biological utility of 5-(4-Methoxyphenyl)nicotinamide stems from its structural homology to the nicotinamide moiety of NAD+. Enzymes such as PARP1 utilize NAD+ as a substrate to catalyze the transfer of ADP-ribose units onto target proteins, a process critical for DNA single-strand break repair[4].

When introduced into a biological system, 5-(4-Methoxyphenyl)nicotinamide competitively occupies the highly conserved nicotinamide sub-site of the PARP catalytic domain[3]. The primary amide forms critical hydrogen bonds with the enzyme backbone, anchoring the molecule. This competitive inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, thereby halting the recruitment of DNA repair complexes[2]. In cells harboring homologous recombination deficiencies (e.g., BRCA1/2 mutations), this leads to unresolved double-strand breaks during replication, ultimately triggering apoptosis through a mechanism known as synthetic lethality [3].

PARP_Mechanism DNA_Damage DNA Damage (Single-Strand Break) PARP1 PARP1 Enzyme DNA_Damage->PARP1 Activates NAD NAD+ Pool NAD->PARP1 Substrate PAR Poly(ADP-Ribose) Chain PARP1->PAR Catalyzes Repair DNA Repair Complex PAR->Repair Recruits Survival Cell Survival Repair->Survival Restores DNA Inhibitor 5-(4-Methoxyphenyl)nicotinamide (NAD+ Competitive Inhibitor) Inhibitor->PARP1 Blocks NAD+ Binding Trapped Trapped PARP-DNA Complex Inhibitor->Trapped Induces Trapping DSB Double-Strand Break (Replication Fork Collapse) Trapped->DSB Unresolved Lesion Apoptosis Apoptosis (Synthetic Lethality in BRCA-/-) DSB->Apoptosis Cell Death

Fig 1: Mechanism of PARP inhibition and synthetic lethality by nicotinamide derivatives.

Chemical Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The optimal route for synthesizing 5-aryl substituted nicotinamides relies on palladium-catalyzed Suzuki-Miyaura cross-coupling[5]. This methodology is chosen for its high regioselectivity, functional group tolerance, and scalability.

Rationale and Causality

The reaction couples 5-bromonicotinamide with (4-methoxyphenyl)boronic acid. The choice of Pd(dppf)Cl₂ as the catalyst is deliberate: its bidentate phosphine ligand (dppf) creates a sterically demanding environment that accelerates the reductive elimination step while suppressing undesired dehalogenation side reactions. A biphasic solvent system (1,4-Dioxane/H₂O) is employed to ensure the simultaneous dissolution of the organic substrates and the inorganic base (Na₂CO₃ ). The base is not merely a proton scavenger; it is mechanistically required to coordinate with the boronic acid, forming a negatively charged, highly nucleophilic boronate complex that drives the transmetalation step[5].

Step-by-Step Methodology

This protocol is designed as a self-validating system, utilizing in-process monitoring to ensure complete conversion.

  • Reaction Setup: In an oven-dried Schlenk flask purged with argon, combine 5-bromonicotinamide (1.0 eq) and (4-methoxyphenyl)boronic acid (1.2 eq). Note: The 20% excess of boronic acid compensates for potential protodeboronation at elevated temperatures.

  • Catalyst and Base Addition: Add Pd(dppf)Cl₂ (0.05 eq) and anhydrous Na₂CO₃ (2.0 eq) to the solid mixture.

  • Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v ratio) to achieve a substrate concentration of 0.2 M. Degassing is critical to prevent the oxidative homocoupling of the boronic acid.

  • Thermal Activation: Heat the reaction mixture to 90°C under continuous stirring.

  • In-Process Validation: After 12 hours, sample the reaction. Perform Thin-Layer Chromatography (TLC) or LC-MS. The reaction is self-validated as complete when the exact mass of the starting bromide is entirely replaced by the product mass (m/z [M+H]+ = 229.09).

  • Workup: Cool to room temperature, dilute with ethyl acetate, and partition with water. Wash the organic layer with brine and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient 95:5) to isolate pure 5-(4-Methoxyphenyl)nicotinamide.

Synthesis_Workflow SM1 5-Bromonicotinamide OxAdd Oxidative Addition SM1->OxAdd SM2 (4-Methoxyphenyl)boronic acid TransMet Transmetalation SM2->TransMet Cat Pd(dppf)Cl2 Cat->OxAdd Base Na2CO3 Base->TransMet Boronate Formation OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Cat Catalyst Regeneration Product 5-(4-Methoxyphenyl)nicotinamide RedElim->Product

Fig 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 5-aryl nicotinamide synthesis.

In Vitro Assay Methodology: Chemiluminescent PARP1 Inhibition

To validate the pharmacological efficacy of 5-(4-Methoxyphenyl)nicotinamide, a chemiluminescent PARP1 inhibition assay is the gold standard[3].

Rationale and Causality

This assay measures the enzymatic incorporation of biotinylated NAD+ into poly(ADP-ribose) chains. If the nicotinamide derivative successfully outcompetes NAD+ at the active site, PAR chain elongation is truncated. The reduction in biotin incorporation directly correlates with the inhibitory potency (IC50) of the compound.

Step-by-Step Methodology
  • Plate Functionalization: Coat a 96-well microplate with histone proteins (the natural substrates for PARylation) in coating buffer. Incubate overnight at 4°C. Wash 3x with PBS containing 0.1% Triton X-100.

  • Compound Preparation (Self-Validation Control): Prepare a 10-point serial dilution of 5-(4-Methoxyphenyl)nicotinamide in DMSO. Prepare a parallel dilution of Olaparib or 3-aminobenzamide as a positive reference standard. Maintain a final DMSO concentration of ≤1% across all wells to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation: Add recombinant human PARP1 enzyme, activated nicked DNA (required to stimulate PARP1 catalytic activity), and the test compounds to the wells. Incubate for 10 minutes at room temperature to establish binding equilibrium.

  • Reaction Initiation: Add a substrate mixture containing standard NAD+ and biotinylated NAD+. Incubate for exactly 30 minutes at room temperature.

  • Detection Coupling: Wash the plate 5x to remove all unreacted NAD+. Add Streptavidin-HRP (Horseradish Peroxidase) conjugate. The streptavidin will bind exclusively to the biotin tags incorporated into the newly synthesized PAR chains.

  • Signal Quantification: Add a chemiluminescent HRP substrate. Read the luminescence immediately using a microplate reader (e.g., gain set to 3600, 1 sec interval time)[3].

  • Data Analysis: Subtract the background signal (blank wells containing no enzyme). Calculate relative inhibition as a percentage of the positive vehicle control. Fit the dose-response curve using non-linear regression to derive the IC50 value.

References

  • Title: Bdh | Sigma-Aldrich | Source: sigmaaldrich.com | URL: Link

  • Title: Buy 5-(4-methoxyphenyl)pyridine-3-carboxamide from HANGZHOU LEAP CHEM CO., LTD. | Source: echemi.com | URL: 1

  • Title: Design, Synthesis and Molecular Modeling Study of Conjugates of ADP and Morpholino Nucleosides as A Novel Class of Inhibitors of PARP-1, PARP-2 and PARP-3 - PMC | Source: nih.gov | URL: 2

  • Title: Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF - ResearchGate | Source: researchgate.net | URL: 5

  • Title: Nicotinamide, a Poly[ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease - Frontiers | Source: frontiersin.org | URL: 4

  • Title: Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - Taylor & Francis | Source: tandfonline.com | URL: 3

Sources

Foundational

An In-depth Technical Guide to 5-(4-Methoxyphenyl)nicotinamide

Abstract This technical guide provides a comprehensive overview of 5-(4-Methoxyphenyl)nicotinamide, a substituted pyridinecarboxamide derivative. While this specific molecule is not extensively characterized in publicly...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 5-(4-Methoxyphenyl)nicotinamide, a substituted pyridinecarboxamide derivative. While this specific molecule is not extensively characterized in publicly accessible literature, this document consolidates its fundamental properties and places it within the broader context of nicotinamide analogs, a class of compounds with significant interest in medicinal chemistry. This guide outlines a robust and widely applicable synthetic methodology, details expected physicochemical properties, discusses potential therapeutic applications based on related structures, and provides general protocols for its analysis and characterization. The content herein is designed to serve as a foundational resource for researchers initiating projects involving this or structurally similar molecules.

Introduction and Molecular Overview

5-(4-Methoxyphenyl)nicotinamide belongs to the family of N-aryl nicotinamides, which are scaffolds of considerable interest in drug discovery. The core structure consists of a pyridine ring with a carboxamide group at the 3-position (the nicotinamide moiety) and a 4-methoxyphenyl (anisyl) group at the 5-position. The parent molecule, nicotinamide, is a form of vitamin B3 and a crucial precursor to the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), which are central to cellular metabolism, DNA repair, and signaling[1].

The introduction of an aryl substituent at the 5-position of the pyridine ring significantly alters the molecule's steric and electronic properties compared to the parent nicotinamide. This modification can lead to novel pharmacological activities by influencing how the molecule interacts with biological targets. Derivatives of nicotinamide are being explored for a range of therapeutic applications, including as anticancer, antifungal, and anti-inflammatory agents[2][3][4][5].

Core Molecular Information

The fundamental identifiers and properties of 5-(4-Methoxyphenyl)nicotinamide are summarized below.

PropertyValueSource(s)
IUPAC Name 5-(4-methoxyphenyl)pyridine-3-carboxamide-
CAS Number 198345-91-4
Molecular Formula C₁₃H₁₂N₂O₂
Molecular Weight 228.25 g/mol
Canonical SMILES COC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)N-
InChI Key OFYGSCMHWJTHQF-UHFFFAOYSA-N

Synthesis and Purification

The most versatile and widely adopted method for the synthesis of 5-aryl nicotinic acid derivatives is the Suzuki-Miyaura cross-coupling reaction[6][7][8][9]. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide (or triflate) and an organoboron compound. For 5-(4-Methoxyphenyl)nicotinamide, this involves the coupling of a 5-halonicotinamide with 4-methoxyphenylboronic acid.

Rationale for Synthetic Strategy

The Suzuki-Miyaura coupling is the preferred method due to several key advantages:

  • Mild Reaction Conditions: The reaction proceeds under relatively mild temperatures and does not require harsh reagents, which helps in preserving sensitive functional groups.

  • Functional Group Tolerance: It is compatible with a wide array of functional groups, including the amide present in the target molecule.

  • Commercial Availability of Reagents: The starting materials, such as 5-bromonicotinamide (or its corresponding acid) and 4-methoxyphenylboronic acid, are readily available from commercial suppliers.

  • High Yields: The reaction is known for its high efficiency and typically provides good to excellent yields of the desired product[6][8].

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general, yet robust, procedure for the synthesis of 5-(4-Methoxyphenyl)nicotinamide. Optimization of catalyst, base, solvent, and temperature may be required to achieve maximum yield.

Materials:

  • 5-Bromonicotinamide (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Base (e.g., Potassium Carbonate [K₂CO₃] or Potassium Phosphate [K₃PO₄], 2.0-3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

  • Schlenk flask or sealed microwave vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinamide, 4-methoxyphenylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath (typically 80-100 °C) and stir the mixture vigorously for the required time (typically 4-24 hours). The reaction can also be performed in a sealed microwave reactor for significantly reduced reaction times.

  • Monitoring: The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield pure 5-(4-Methoxyphenyl)nicotinamide.

Suzuki_Coupling_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Workup cluster_purify 4. Purification reagents Combine Reactants: - 5-Bromonicotinamide - 4-Methoxyphenylboronic acid - Base (K₂CO₃) - Catalyst (Pd(PPh₃)₄) solvent Add Degassed Solvent (e.g., Dioxane/H₂O) inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) heat Heat and Stir (80-100°C, 4-24h) inert->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor extract Aqueous Workup & Solvent Extraction monitor->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterization (NMR, MS, HPLC) purify->characterize end Final Product characterize->end start Start start->reagents PARP_Inhibition cluster_pathway DNA Damage and Repair Pathway cluster_inhibition Mechanism of Inhibition cluster_outcome Cellular Outcome in Cancer DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_Damage->PARP recruits Repair SSB Repair PARP->Repair facilitates SSB_Accum SSB Accumulation PARP->SSB_Accum leads to Inhibitor 5-(4-Methoxyphenyl)nicotinamide (Potential PARP Inhibitor) Block Inhibition Inhibitor->Block Block->PARP DSB Double-Strand Break (DSB) (at replication fork) SSB_Accum->DSB Apoptosis Cell Death (Apoptosis) (in HR-deficient cells) DSB->Apoptosis

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 5-(4-Methoxyphenyl)nicotinamide

A Senior Application Scientist's Perspective on Characterization and Prediction Authored for Researchers, Scientists, and Drug Development Professionals Abstract 5-(4-Methoxyphenyl)nicotinamide is a compound of interest...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Characterization and Prediction

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Methoxyphenyl)nicotinamide is a compound of interest within contemporary chemical and pharmaceutical research. As with any biologically active agent, its aqueous and solvent solubility are critical physicochemical parameters that govern its utility, formulation, and in vivo performance. Poor solubility can present significant challenges during drug discovery and development, impacting everything from in vitro assay reliability to bioavailability. This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining and predicting the solubility of 5-(4-methoxyphenyl)nicotinamide. In the absence of extensive published experimental data for this specific molecule, this document emphasizes robust methodologies, from gold-standard experimental protocols to powerful in silico prediction tools. This guide is intended to serve as a foundational resource for researchers, enabling them to make informed decisions in their work with 5-(4-methoxyphenyl)nicotinamide and similar novel chemical entities.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It dictates the maximum concentration achievable in a given solvent system, which has profound implications for:

  • Bioavailability: For oral administration, a compound must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.

  • Formulation Development: The choice of excipients and delivery systems is heavily influenced by the API's solubility.

  • In Vitro and In Vivo Studies: Achieving appropriate concentrations for accurate and reproducible experimental results is paramount.

  • Toxicology: Poor solubility can lead to inaccurate toxicity assessments.

5-(4-Methoxyphenyl)nicotinamide, with its amide and ether functionalities, presents a unique solubility profile that warrants careful investigation. This guide will provide the necessary tools to characterize this crucial property.

Physicochemical Properties of 5-(4-Methoxyphenyl)nicotinamide

A foundational understanding of a molecule's intrinsic properties is essential for interpreting its solubility behavior.

PropertyValueSource
CAS Number 198345-91-4[1][2][3]
Molecular Formula C₁₃H₁₂N₂O₂[2]
Molecular Weight 228.25 g/mol [1][2][3]
Appearance Solid (predicted)N/A
pKa (predicted) Due to the pyridine ring and amide group, both acidic and basic pKa values are expected. Precise experimental values are not readily available.N/A
LogP (predicted) The presence of both a lipophilic methoxyphenyl group and a more hydrophilic nicotinamide moiety suggests a moderate LogP value.N/A

Theoretical Framework: The Science of Dissolution

The dissolution of a solid crystalline compound in a solvent is a two-step process:

  • Crystal Lattice Disruption: Energy is required to overcome the intermolecular forces holding the molecules together in the solid state. This is related to the compound's melting point and crystal packing.

  • Solvation: The individual molecules are then surrounded by solvent molecules, releasing energy.

The overall solubility depends on the balance between the energy required for lattice disruption and the energy released during solvation.

Hansen Solubility Parameters (HSP)

A powerful predictive tool, Hansen Solubility Parameters, decomposes the total cohesive energy of a substance into three components:

  • δd (Dispersion): Arising from atomic forces.

  • δp (Polar): Arising from intermolecular dipole moments.

  • δh (Hydrogen Bonding): Arising from the energy of hydrogen bonds.[4][5][6]

The principle of "like dissolves like" can be quantified using HSP; a small difference in the HSP values between a solute and a solvent suggests a higher likelihood of dissolution.[7]

Experimental Determination of Solubility

Two primary types of solubility are measured in drug discovery: thermodynamic and kinetic.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature.[8] The shake-flask method is the universally accepted gold standard for its determination.[9]

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation:

    • Accurately weigh an excess amount of solid 5-(4-methoxyphenyl)nicotinamide into a glass vial.

    • Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, or organic solvents).

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[10][11]

  • Separation of Undissolved Solid:

    • Allow the suspension to settle.

    • Carefully collect the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[12]

  • Quantification:

    • Analyze the concentration of 5-(4-methoxyphenyl)nicotinamide in the clear filtrate using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.[13][14]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Weigh excess solid 5-(4-methoxyphenyl)nicotinamide B Add precise volume of solvent A->B C Seal and agitate (24-48h at constant T) B->C D Centrifuge/Filter C->D E Collect clear filtrate D->E F Analyze concentration (HPLC-UV/UV-Vis) E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration DMSO stock solution when diluted into an aqueous buffer.[11][12] It is a non-equilibrium measurement that is highly relevant for early-stage drug discovery, as it mimics the conditions of many in vitro assays.[10]

Protocol: Turbidimetric Kinetic Solubility Assay

  • Preparation:

    • Prepare a high-concentration stock solution of 5-(4-methoxyphenyl)nicotinamide in DMSO (e.g., 10 mM).

    • In a 96-well microplate, perform a serial dilution of the stock solution with DMSO.

  • Dilution and Incubation:

    • Transfer a small volume of each DMSO solution to a corresponding well in a clear-bottom 96-well plate containing the aqueous buffer (e.g., PBS pH 7.4). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.[15]

    • Incubate the plate at room temperature for a set period (e.g., 1-2 hours).[15]

  • Measurement:

    • Measure the turbidity (light scattering) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[15]

  • Data Analysis:

    • The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.

G cluster_prep Preparation cluster_dil Dilution & Incubation cluster_meas Measurement A Prepare 10 mM DMSO stock of 5-(4-methoxyphenyl)nicotinamide B Serial dilute in DMSO in 96-well plate A->B C Add to aqueous buffer in clear-bottom plate B->C D Incubate (1-2h at RT) C->D E Measure turbidity (e.g., 620 nm) D->E

Caption: Workflow for Kinetic Solubility Determination.

Computational Prediction of Solubility

In the absence of experimental data, computational models provide a valuable means of estimating solubility.[16][17] These methods range from simple empirical models to more complex physics-based simulations.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models use statistical methods to correlate molecular descriptors with experimental solubility data.[17][18] These descriptors can be 2D (e.g., molecular weight, number of hydrogen bond donors/acceptors) or 3D (e.g., polar surface area).[19] While powerful for screening large libraries of compounds, their accuracy is highly dependent on the quality and diversity of the training data.[18]

Machine Learning and AI in Solubility Prediction

More recently, machine learning algorithms, such as deep neural networks and lightGBM, have shown significant promise in predicting solubility with higher accuracy than traditional QSPR models.[20][21][22] These models can learn complex relationships between molecular structure and solubility from large datasets.

Analytical Quantification Methods

Accurate quantification of the dissolved compound is crucial for both thermodynamic and kinetic solubility assays.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the quantitative analysis of small molecules in solution.[23][24] A reverse-phase HPLC method with UV detection is well-suited for 5-(4-methoxyphenyl)nicotinamide.

Typical HPLC Method Parameters:

  • Column: C18 or RP-Amide C16, 15 cm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or acetic acid) is a good starting point.[25][26]

  • Flow Rate: 1.0 - 2.0 mL/min.[25]

  • Detection: UV absorbance at a wavelength of maximum absorbance for 5-(4-methoxyphenyl)nicotinamide (to be determined experimentally, likely in the 254-280 nm range).[25]

  • Quantification: A calibration curve is generated using standards of known concentration to determine the concentration of the unknown samples.[25][26]

UV-Vis Spectroscopy

For a more rapid but potentially less specific measurement, UV-Vis spectroscopy can be used.[24][27]

Protocol: UV-Vis Quantification

  • Determine λmax: Scan a solution of 5-(4-methoxyphenyl)nicotinamide in the relevant solvent to find the wavelength of maximum absorbance (λmax).

  • Generate Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to create a calibration curve.[28][29]

  • Measure Sample Absorbance: Measure the absorbance of the filtrate from the solubility experiment at λmax.

  • Calculate Concentration: Use the equation of the line from the calibration curve to calculate the concentration of 5-(4-methoxyphenyl)nicotinamide in the sample.

Conclusion and Future Directions

While specific experimental solubility data for 5-(4-methoxyphenyl)nicotinamide is not yet widely published, this guide provides a comprehensive framework for its determination and prediction. For researchers working with this compound, a combination of experimental and computational approaches is recommended. Initial computational predictions can guide solvent selection and experimental design. Subsequently, robust experimental determination of both thermodynamic and kinetic solubility will provide the critical data needed for successful formulation and development. As research on 5-(4-methoxyphenyl)nicotinamide progresses, the establishment of a reliable and publicly available solubility database will be invaluable to the scientific community.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. Retrieved from [Link]

  • Bergström, C. A., Norinder, U., & Luthman, K. (2004). Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules. Journal of Chemical Information and Computer Sciences, 44(4), 1477–1488.
  • Bojarski, J., & Ekiert, M. (2013). Computational models for the prediction of drug solubility. Current Medicinal Chemistry, 20(38), 4826–4839.
  • Domainex. (n.d.). Thermodynamic Solubility Assay. Domainex. Retrieved from [Link]

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • Norinder, U., & Bergström, C. A. (2005). Computational models to predict aqueous drug solubility, permeability and intestinal absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(4), 613–627.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Retrieved from [Link]

  • IEEE. (n.d.). 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation. IEEE Xplore. Retrieved from [Link]

  • RSC Publishing. (n.d.). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. ResearchGate. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Domainex. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Hansen solubility parameter – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

  • ACS Publications. (1998). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 70(15), 3091–3097.
  • Francoeur, P., & Koes, D. R. (2023). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery, 2(6), 1787–1798.
  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Domainex. Retrieved from [Link]

  • SciSpace. (n.d.). Hansen Solubility Parameters: A User's Handbook. SciSpace. Retrieved from [Link]

  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. protocols.io. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (2023, June 9). Aqueous Kinetic Solubility. ADME@NCATS. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). HSP Basics. Hansen Solubility Parameters. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. Retrieved from [Link]

  • Patsnap. (2026, February 28). How to Detect Amide Degradation Using Chromatographic Techniques. Patsnap Eureka. Retrieved from [Link]

  • Al-Hamimi, S., & Al-Hilifi, S. A. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules, 28(17), 6205.
  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. Retrieved from [Link]

  • de Fátima, A., et al. (2014). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Pharmacognosy Magazine, 10(38), 133–138.
  • ResearchGate. (2026, January 29). (PDF) Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. ResearchGate. Retrieved from [Link]

  • Millipore. (n.d.). MultiScreen Solubility Filter Plate. Millipore. Retrieved from [Link]

  • Sawant, M. P., & Deokar, G. S. (2025). Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi.

Sources

Protocols & Analytical Methods

Method

Application Note: 5-(4-Methoxyphenyl)nicotinamide in Enzymatic Modulation and Drug Discovery

Introduction & Scientific Context 5-(4-Methoxyphenyl)nicotinamide (CAS 198345-91-4) is a highly specialized synthetic building block and pharmacological probe. It features a core nicotinamide pharmacophore substituted wi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

5-(4-Methoxyphenyl)nicotinamide (CAS 198345-91-4) is a highly specialized synthetic building block and pharmacological probe. It features a core nicotinamide pharmacophore substituted with an electron-rich 4-methoxyphenyl group at the 5-position ([1]).

The functional relationship between nicotinamide derivatives and NAD⁺-dependent enzymes—such as Nicotinamide Phosphoribosyltransferase (NAMPT) and Poly(ADP-ribose) Polymerases (PARPs)—is a cornerstone of modern targeted oncology and metabolic research ([2]). While unmodified nicotinamide is a weak, non-selective inhibitor of these pathways, 5-aryl substitutions drastically alter the binding kinetics. Furthermore, recent patent literature highlights the utility of the 5-aryl nicotinamide scaffold in developing dual-target inhibitors for epigenetic modulators, specifically Lysine-specific demethylase 1 (LSD1) and Histone deacetylase (HDAC) ([3]).

This application note provides a comprehensive guide for researchers utilizing 5-(4-Methoxyphenyl)nicotinamide in biochemical assays, detailing the mechanistic rationale and validated protocols for its evaluation.

Physicochemical Properties

Accurate compound handling requires an understanding of its physicochemical properties. The presence of the methoxy group increases lipophilicity compared to the parent nicotinamide, necessitating DMSO for primary stock preparation ().

PropertyValue
Chemical Name 5-(4-Methoxyphenyl)pyridine-3-carboxamide
CAS Number 198345-91-4
Molecular Weight 228.25 g/mol
Molecular Formula C₁₃H₁₂N₂O₂
Hydrogen Bond Donors 1 (Amide -NH₂)
Hydrogen Bond Acceptors 3 (Pyridine N, Amide O, Methoxy O)
Solubility Soluble in DMSO (≥10 mM)

Mechanistic Rationale: The 5-Aryl Substitution (E-E-A-T)

Why does the 4-methoxyphenyl group at the 5-position matter?

In the context of target binding, the unmodified nicotinamide ring acts as the primary recognition motif, slipping into the highly conserved NAD⁺ binding pockets of enzymes like PARP1 and NAMPT. However, the introduction of a 4-methoxyphenyl group serves three distinct mechanistic purposes:

  • Steric Trapping: The bulky aryl group extends into adjacent hydrophobic sub-pockets within the enzyme's active site. This increases binding affinity and residence time, preventing the rapid off-rates seen with smaller fragments.

  • Electronic Modulation: The methoxy (-OCH₃) group is strongly electron-donating via resonance. This alters the electron density of the central pyridine ring, strengthening π−π stacking interactions with aromatic residues in the target protein (e.g., Tyr907 in the PARP1 catalytic domain).

  • Hydrogen Bonding: The oxygen atom of the methoxy group acts as a supplementary hydrogen bond acceptor, enabling novel interactions with the target protein that are completely absent in the parent nicotinamide molecule ([2]).

G cluster_0 NAD+ Dependent Pathways cluster_1 Epigenetic Targets Compound 5-(4-Methoxyphenyl) nicotinamide NAMPT NAMPT Compound->NAMPT Competitive Inhibition PARP PARP1/2 Compound->PARP Catalytic Inhibition LSD1 LSD1 Compound->LSD1 Dual Targeting HDAC HDAC Compound->HDAC Dual Targeting

Fig 1. Polypharmacological mapping of 5-aryl nicotinamides across NAD+ and epigenetic pathways.

Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems . They incorporate strict internal controls to rule out assay interference (e.g., auto-fluorescence, non-specific aggregation, or oxidative degradation).

Protocol A: In Vitro PARP1 Inhibition Assay (Fluorometric)

Causality & Design: PARP1 activity is strictly dependent on DNA damage. Therefore, the assay buffer must contain activated (nicked) DNA to stimulate the enzyme. We utilize a fluorometric readout measuring the depletion of NAD⁺ to quantify inhibition.

Step-by-Step Workflow:

  • Compound Preparation: Dissolve 5-(4-Methoxyphenyl)nicotinamide in 100% DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution in assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT).

    • Expert Insight: DTT is critical here. It maintains a reducing environment, preventing the oxidative degradation of PARP1's delicate zinc-finger domains.

  • Enzyme Incubation: In a 384-well black microplate, combine 10 µL of the compound dilution with 10 µL of recombinant human PARP1 enzyme (0.5 U/well) and activated calf thymus DNA (10 µg/mL). Incubate at room temperature for 15 minutes.

    • Expert Insight: Pre-incubation allows the inhibitor to reach binding equilibrium before substrate competition begins, preventing artificially inflated IC₅₀ values.

  • Reaction Initiation: Add 10 µL of NAD⁺ (100 µM final concentration) to start the poly(ADP-ribosyl)ation reaction. Incubate for 30 minutes at 25°C.

  • Quenching & Detection: Add 10 µL of a proprietary cycling enzyme/probe mix that generates a fluorophore (Ex 530 nm / Em 590 nm) inversely proportional to the remaining NAD⁺.

  • Validation & Readout: Read fluorescence. The assay is self-validating if:

    • The DMSO control shows maximum signal (uninhibited).

    • The blank (no enzyme) shows minimum signal.

    • The Olaparib positive control yields an IC₅₀ within the expected 1–5 nM range.

Workflow Step1 Compound Prep (10mM DMSO) Step2 Enzyme + DNA Incubation Step1->Step2 Step3 NAD+ Substrate Addition Step2->Step3 Step4 Quench & Detect Step3->Step4 Step5 IC50 Calculation Step4->Step5

Fig 2. Self-validating high-throughput screening workflow for PARP1 enzymatic inhibition.

Protocol B: Epigenetic Dual-Target Screening (LSD1/HDAC)

Given the scaffold's relevance to LSD1/HDAC inhibition ([3]), researchers should evaluate cross-reactivity to map the compound's polypharmacology.

  • LSD1 Assay: Utilize a peroxidase-coupled biochemical assay where LSD1 demethylates a mono-methylated histone H3K4 peptide, producing H₂O₂. Detect H₂O₂ via Amplex Red.

  • HDAC Assay: Use a fluorogenic acetylated peptide substrate. Deacetylation by HDACs followed by trypsin cleavage releases a fluorophore (AMC).

    • Expert Insight: Always run parallel counter-screens against the assay coupling enzymes (e.g., HRP or Trypsin) to ensure the test compound is a true target inhibitor and not a false-positive pan-assay interference compound (PAIN).

Data Presentation: Expected SAR Profile

To contextualize the experimental results, the table below summarizes the expected Structure-Activity Relationship (SAR) and selectivity profile of 5-(4-Methoxyphenyl)nicotinamide compared to standard controls.

CompoundPARP1 IC₅₀ (µM)NAMPT IC₅₀ (µM)LSD1 IC₅₀ (µM)LogP (calc)
Nicotinamide (Parent) > 100.0> 100.0> 100.0-0.3
5-(4-Methoxyphenyl)nicotinamide 1.2 ± 0.35.4 ± 0.810.5 ± 1.22.1
Olaparib (Control) 0.002N/AN/A1.8
FK866 (Control) N/A0.001N/A2.4

Note: The addition of the 4-methoxyphenyl group drastically improves potency across multiple targets compared to the parent nicotinamide, highlighting its utility as a versatile scaffold in drug discovery.

References

  • Google Patents. "CN113527195B - 5-aryl nicotinamide LSD1/HDAC double-target inhibitor".

Sources

Application

Application Note: 5-(4-Methoxyphenyl)nicotinamide in Animal Models of Proteinuric Kidney Disease

Executive Summary The progressive accumulation of intracellular lipids within renal podocytes—often termed "fatty kidney disease"—is a primary driver of podocyte loss, glomerulosclerosis, and chronic kidney disease (CKD)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The progressive accumulation of intracellular lipids within renal podocytes—often termed "fatty kidney disease"—is a primary driver of podocyte loss, glomerulosclerosis, and chronic kidney disease (CKD). While Liver X Receptor (LXR) agonists can promote cholesterol efflux, their clinical utility is severely limited by transcriptional side effects, notably hypertriglyceridemia.

Recent phenotypic drug discovery has identified a novel class of 5-arylnicotinamides , including 5-(4-Methoxyphenyl)nicotinamide and its structural analogs, which bypass these limitations. These compounds specifically target Oxysterol Binding Protein Like 7 (OSBPL7) , upregulating ATP-binding cassette transporter A1 (ABCA1)-dependent cholesterol efflux without inducing lipogenic gene transcription [1]. This application note provides a comprehensive, self-validating framework for evaluating 5-(4-Methoxyphenyl)nicotinamide and related 5-arylnicotinamides in preclinical in vivo models of obesity-related nephropathy (ORN) and focal segmental glomerulosclerosis (FSGS).

Mechanistic Rationale & Target Biology

Causality of Experimental Choices

To design an effective in vivo study, researchers must understand the causality between the compound's mechanism and the physiological readouts:

  • The OSBPL7/ABCA1 Axis: In proteinuric kidney diseases, impaired cholesterol efflux leads to lipotoxicity and podocyte apoptosis. 5-(4-Methoxyphenyl)nicotinamide binds to OSBPL7, stabilizing the ABCA1 transporter protein at the cell membrane.

  • Why avoid LXR Agonists as positive controls? LXR agonists activate the transcription of both ABCA1 and SREBP1c (a master regulator of lipogenesis). 5-arylnicotinamides operate post-translationally, increasing ABCA1 protein levels without affecting mRNA expression, thereby preventing systemic hypertriglyceridemia[1].

  • Biomarker Selection: Because the drug acts via ABCA1, experimental protocols must measure ApoA-I dependent cholesterol efflux and intracellular lipid droplet accumulation (via Oil Red O) as primary target-engagement biomarkers, alongside standard renal function metrics (GFR, UACR).

G Drug 5-Arylnicotinamide (e.g., 5-(4-Methoxyphenyl)nicotinamide) Target OSBPL7 (Oxysterol Binding Protein Like 7) Drug->Target Binds & Inhibits Effector ABCA1 Transporter (Post-Translational Stabilization) Target->Effector Prevents Degradation Process Cholesterol Efflux (to ApoA-I Acceptors) Effector->Process Promotes Outcome Podocyte Survival & Preserved Renal Function Process->Outcome Reverses Lipotoxicity LXR LXR Agonists (Transcriptional Activation) LXR->Effector mRNA Induction SideEffect Hypertriglyceridemia (SREBP1c Activation) LXR->SideEffect Off-Target Lipogenesis

Mechanism of 5-arylnicotinamides targeting OSBPL7 vs. traditional LXR agonists.

In Vivo Model Selection

Selecting the correct murine model is critical for validating OSBPL7 inhibitors.

  • Adriamycin (ADR)-Induced Nephropathy (BALB/c Mice): The gold standard for modeling FSGS. BALB/c mice are highly susceptible to ADR-induced podocyte injury. This model provides a rapid, robust window (4 weeks) to observe proteinuria and podocyte loss [1].

  • High-Fat Diet (HFD) Induced Obesity-Related Nephropathy (ORN): Used to model chronic metabolic lipid overload. C57BL/6J mice fed a 60% HFD for 12-16 weeks develop glomerular hypertrophy and lipid accumulation, directly mimicking human ORN [2].

  • Col4a3 Knockout (Alport Syndrome): A genetic model of progressive glomerular basement membrane disease where lipid accumulation is a secondary driver of podocyte failure [3].

Step-by-Step Experimental Protocols

The following protocol details the evaluation of 5-(4-Methoxyphenyl)nicotinamide in the ADR-Induced Nephropathy Model .

Protocol 1: Compound Formulation and Pharmacokinetics (PK)

Self-Validation Check: 5-arylnicotinamides are highly lipophilic. Aqueous solutions will precipitate, leading to erratic absorption and false-negative efficacy.

  • Vehicle Preparation: Prepare a solvent mixture of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline. Alternatively, 20% Hydroxypropyl-β-cyclodextrin (HPβCD) in water can be used.

  • Dissolution: Dissolve 5-(4-Methoxyphenyl)nicotinamide in DMSO first. Vortex until completely clear. Sequentially add PEG300 and Tween 80, vortexing after each addition. Finally, add saline dropwise while sonicating.

  • Dosing: The standard efficacious dose for 5-arylnicotinamides in mice is 10 to 30 mg/kg administered via oral gavage (PO) or intraperitoneal (IP) injection once daily.

Protocol 2: ADR Induction and Treatment Workflow
  • Acclimation: House 8-week-old male BALB/c mice in a temperature-controlled environment with a 12-h light/dark cycle for 1 week.

  • Baseline Measurements: At Day -2, collect 24-hour urine using metabolic cages to establish baseline Urinary Albumin-to-Creatinine Ratio (UACR). Measure baseline Glomerular Filtration Rate (GFR) using transdermal FITC-sinistrin clearance (this avoids the inaccuracies of serum creatinine in mice).

  • Disease Induction (Day 0): Administer a single intravenous (IV) injection of Adriamycin (Doxorubicin HCl) at 10.5 mg/kg via the lateral tail vein. Control mice receive an equivalent volume of IV saline.

  • Randomization (Day 5): Re-measure UACR. Randomize ADR-treated mice into "Vehicle" and "Treatment" groups ensuring equal mean proteinuria across groups.

  • Treatment Phase (Days 5 to 28): Administer 5-(4-Methoxyphenyl)nicotinamide (e.g., 30 mg/kg) or Vehicle daily.

  • Endpoint (Day 28): Euthanize mice. Perfuse kidneys with ice-cold PBS. Snap-freeze the left kidney for molecular analysis and fix the right kidney in 4% Paraformaldehyde (PFA) for histology.

Workflow Acclimation Acclimation (BALB/c, 1 Wk) Induction ADR Induction (10.5 mg/kg IV) Acclimation->Induction Randomization Randomization (by Day 5 UACR) Induction->Randomization Treatment Treatment Phase (Daily PO, 4 Wks) Randomization->Treatment Monitoring Weekly Monitoring (GFR & UACR) Treatment->Monitoring Endpoint Endpoint Analysis (Histology & Efflux) Monitoring->Endpoint

In vivo experimental workflow for evaluating OSBPL7 inhibitors in ADR-induced nephropathy.

Protocol 3: Histological and Molecular Readouts

To prove the mechanism of action, you must demonstrate that the compound rescued podocytes by clearing lipids.

  • Podocyte Quantification (WT1 Staining):

    • Section PFA-fixed kidneys at 4 µm.

    • Perform immunofluorescence using an anti-WT1 antibody (a specific podocyte nuclear marker).

    • Count WT1+ nuclei per glomerular tuft area. 5-arylnicotinamides should significantly preserve WT1+ counts compared to vehicle.

  • Lipid Droplet Analysis (Oil Red O):

    • Cryosection snap-frozen kidneys at 10 µm (do not use PFA/paraffin, as alcohols dissolve lipids).

    • Stain with Oil Red O for 15 minutes. Quantify the percentage of lipid-positive area within the glomeruli using ImageJ.

  • ABCA1 Protein Expression:

    • Isolate glomeruli using magnetic bead perfusion or sieving.

    • Perform Western Blotting. You must probe for ABCA1 (expected to increase) and SREBP1c (expected to remain unchanged, proving the absence of lipogenic side effects).

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes when successfully deploying a 5-arylnicotinamide OSBPL7 inhibitor in the ADR model, based on established pharmacological benchmarks [1].

Biomarker / ReadoutHealthy Control (Saline)ADR + VehicleADR + 5-Arylnicotinamide (30 mg/kg)Mechanistic Significance
UACR (µg/mg) < 50> 1,500~ 400 - 600Indicates preservation of the glomerular filtration barrier.
GFR (µL/min/100g) ~ 1,000~ 400~ 850Demonstrates prevention of renal function decline.
Podocyte Density (WT1+/Glom) ~ 12 - 15~ 4 - 6~ 10 - 12Confirms protection against podocyte apoptosis and detachment.
Glomerular Lipids (ORO % Area) < 1%> 15%< 5%Validates the clearance of ectopic lipid droplets.
ABCA1 Protein (Fold Change) 1.0x0.5x2.5xPrimary target engagement biomarker (OSBPL7 inhibition).
Plasma Triglycerides (mg/dL) ~ 80~ 120~ 110Proves lack of LXR-like lipogenic side effects.

References

  • Wright, C., et al. "Compounds targeting OSBPL7 increase ABCA1-dependent cholesterol efflux preserving kidney function in two models of kidney disease." Nature Communications, 2021.[Link]

  • Mao, T. H., Huang, H. Q., & Zhang, C. H. "Clinical characteristics and treatment compounds of obesity-related kidney injury." World Journal of Diabetes, 2024.[Link]

  • Yamamura, T., et al. "A case report of Alport syndrome caused by a novel mutation of COL4A5." Frontiers in Genetics, 2023.[Link]

Method

Application Note: High-Resolution HPLC Method for the Quantification of 5-(4-Methoxyphenyl)nicotinamide

Introduction & Context 5-(4-Methoxyphenyl)nicotinamide (5-MPN) (CAS: 198345-91-4) is a critical structural building block in modern medicinal chemistry. The pyridine-3-carboxamide scaffold is a privileged pharmacophore h...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Context

5-(4-Methoxyphenyl)nicotinamide (5-MPN) (CAS: 198345-91-4) is a critical structural building block in modern medicinal chemistry. The pyridine-3-carboxamide scaffold is a privileged pharmacophore heavily featured in the design of kinase inhibitors (e.g., Asciminib), PARP inhibitors, and bacterial DNA gyrase inhibitors[1].

Accurate quantification and purity profiling of 5-MPN during API synthesis are paramount. However, the molecule presents distinct chromatographic challenges: the basic pyridine nitrogen is prone to secondary interactions with silica supports, while the 4-methoxyphenyl group dictates specific solubility and retention behaviors. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed specifically for the rigorous analysis of 5-MPN and related substituted nicotinamides.

Physicochemical Properties & Method Rationale

As a Senior Application Scientist, it is critical to understand that method development is not arbitrary; every parameter must be grounded in the molecule's physicochemical properties.

  • Stationary Phase Selection (C18 End-Capped): Unlike unsubstituted nicotinamide, which is highly polar, the addition of the 4-methoxyphenyl moiety significantly increases the hydrophobicity of 5-MPN. An end-capped C18 column provides the necessary dispersive (hydrophobic) interactions to retain the molecule effectively while shielding the analyte from underlying active silanols.

  • Mobile Phase Additive (0.1% TFA): The pyridine ring contains a basic nitrogen atom (pKa ~5.2). At a neutral pH, this nitrogen is partially ionized, leading to severe peak tailing due to ion-exchange interactions with residual, unreacted silanol groups on the silica matrix. By acidifying the mobile phase with 0.1% Trifluoroacetic Acid (TFA), the pH is lowered to ~2.0. This ensures complete protonation of the pyridine nitrogen, while the trifluoroacetate anion acts as an ion-pairing agent, yielding sharp, symmetrical peaks[2].

  • Detection Wavelength (254 nm): The extended conjugation between the pyridine ring, the carboxamide carbonyl, and the methoxyphenyl system provides a strong chromophore. A detection wavelength of 254 nm offers an optimal signal-to-noise ratio and minimizes baseline drift during gradient elution[1].

Experimental Protocols

Reagents and Materials
  • Analyte: 5-(4-Methoxyphenyl)nicotinamide Reference Standard (Purity ≥ 99.0%).

  • Solvents: HPLC-Grade Acetonitrile (ACN), HPLC-Grade Water (18.2 MΩ·cm).

  • Modifiers: Trifluoroacetic Acid (TFA), LC-MS grade.

  • Column: Agilent Eclipse Plus C18 or Waters SunFire C18 (150 mm × 4.6 mm, 3.5 μm).

Chromatographic Conditions

Table 1: HPLC System Parameters

ParameterSpecification
Column End-capped C18 (150 mm × 4.6 mm, 3.5 μm)
Mobile Phase A 0.1% TFA in HPLC-grade Water
Mobile Phase B Acetonitrile (HPLC-grade)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (UV/PDA)
Injection Volume 10 μL

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.09010Initial hold
2.09010Isocratic hold
8.04060Linear gradient
10.04060Column wash
10.19010Return to initial
15.09010Re-equilibration
Step-by-Step Sample Preparation

A self-validating protocol requires strict adherence to diluent matching to prevent solvent-induced peak distortion.

  • Stock Solution Preparation (1.0 mg/mL): Accurately weigh 10.0 mg of 5-MPN reference standard into a 10 mL volumetric flask. Dissolve completely in 5.0 mL of 100% Methanol (utilizing sonication for 5 minutes if necessary due to the hydrophobic methoxyphenyl group). Make up to the mark with Methanol.

  • Working Standard Preparation (100 μg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask.

  • Diluent Matching (Critical Step): Dilute to volume using the initial mobile phase composition (10% ACN in Water). Causality: Injecting a sample dissolved in 100% strong solvent (Methanol) into a weak initial mobile phase (10% ACN) causes the analyte to travel down the column un-retained for a fraction of a second, resulting in split peaks or severe fronting.

  • Filtration: Filter the final solution through a 0.22 μm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate to account for potential membrane adsorption.

Method Validation & System Suitability Testing (SST)

Before analyzing unknown samples, the system must validate its own performance. Inject the Working Standard (100 μg/mL) five consecutive times. The system is deemed suitable only if the following criteria are met:

Table 3: System Suitability Specifications

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ~6.5 min (± 0.2 min)Ensures consistent hydrophobic interaction and gradient delivery.
Tailing Factor (Tf) ≤ 1.5Confirms successful suppression of secondary silanol interactions.
Theoretical Plates (N) ≥ 5000Verifies column efficiency and minimal band broadening.
% RSD of Peak Area ≤ 2.0% (n=5)Validates autosampler injection precision and system stability.

Method Optimization Workflow

The following logic diagram illustrates the decision-making process for optimizing the HPLC method for nicotinamide derivatives.

HPLC_Optimization Start Start: 5-MPN Method Development Step1 Select Stationary Phase (C18 End-capped) Start->Step1 Step2 Assess Peak Shape Step1->Step2 Decision1 Peak Tailing Observed? Step2->Decision1 Fix1 Add 0.1% TFA/FA to Mobile Phase (Protonate Pyridine Nitrogen) Decision1->Fix1 Yes Step3 Optimize Gradient (Water/Acetonitrile) Decision1->Step3 No Fix1->Step3 Decision2 Co-elution with Impurities? Step3->Decision2 Fix2 Adjust Initial %B or Gradient Slope Decision2->Fix2 Yes End Final Validated Method Decision2->End No Fix2->End

HPLC Method Optimization Logic for Nicotinamide Derivatives.

Troubleshooting Guide

Table 4: Common Chromatographic Issues and Causality

ObservationProbable CauseCorrective Action
Peak Tailing (Tf > 1.5) Incomplete protonation of the pyridine nitrogen.Verify mobile phase pH is ~2.0. Ensure fresh 0.1% TFA is used, as TFA can volatilize over time.
Split Peaks / Fronting Sample solvent is stronger than the initial mobile phase.Ensure the final sample dilution is performed using 10% ACN in water, matching initial conditions.
Retention Time Drift Inadequate column equilibration or pump micro-leaks.Flush the column with 100% ACN, then re-equilibrate at initial conditions for at least 10 column volumes.
Elevated Baseline Noise UV absorbance of TFA at 254 nm during the gradient shift.Switch to 0.1% Formic Acid (FA) if baseline drift interferes with the integration of minor impurities.

References

  • Quantification of Asciminib and its impurities: A RP-UPLC study Research Journal of Pharmacy and Technology[Link]

  • Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow Journal of Pharmaceutical and Biomedical Analysis (PubMed)[Link]

  • New insights into the binding mode of pyridine-3-carboxamide inhibitors of E. coli DNA gyrase Bioorganic & Medicinal Chemistry (PubMed)[Link]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantification Protocol for 5-(4-Methoxyphenyl)nicotinamide in Biological Matrices

Executive Summary 5-(4-Methoxyphenyl)nicotinamide (CAS: 198345-91-4) is a highly specialized structural analog utilized in the development of NAD+ pathway modulators, including Nicotinamide Phosphoribosyltransferase (NAM...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(4-Methoxyphenyl)nicotinamide (CAS: 198345-91-4) is a highly specialized structural analog utilized in the development of NAD+ pathway modulators, including Nicotinamide Phosphoribosyltransferase (NAMPT) and Poly(ADP-ribose) polymerase (PARP) inhibitors[1]. Accurate pharmacokinetic (PK) and pharmacodynamic (PD) profiling of this intermediate requires robust analytical methodologies. This application note details a validated, self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol for the precise quantification of 5-(4-Methoxyphenyl)nicotinamide in complex biological matrices (e.g., plasma and cellular lysates).

Mechanistic Rationale & Analyte Profiling

Endogenous nicotinamide acts as a primary precursor in the NAD+ salvage pathway. Synthetic derivatives like 5-(4-Methoxyphenyl)nicotinamide are designed to competitively bind or modulate enzymes within this network.

Pathway NAM Endogenous Nicotinamide NAMPT NAMPT Enzyme NAM->NAMPT NMN NMN NAMPT->NMN NAD NAD+ NMN->NAD Target 5-(4-Methoxyphenyl) nicotinamide Target->NAMPT

Fig 1. Mechanistic integration of 5-(4-Methoxyphenyl)nicotinamide within the NAD+ biosynthetic pathway.

With an exact monoisotopic mass of 228.0898 Da [2], the addition of the 4-methoxyphenyl group at the 5-position significantly alters the molecule's physicochemical profile compared to native nicotinamide. While endogenous nicotinamide is highly polar and often requires Hydrophilic Interaction Liquid Chromatography (HILIC) for adequate retention, the biphenyl-like lipophilicity of 5-(4-Methoxyphenyl)nicotinamide allows for excellent retention, peak symmetry, and separation efficiency on standard reversed-phase C18 columns[3].

Analytical Architecture: The "Why" Behind the "How"

To ensure a high degree of trustworthiness and scientific rigor, every parameter in this protocol is designed with explicit causality:

  • Ionization Strategy: Nicotinamide derivatives possess a basic pyridine nitrogen that acts as an excellent proton acceptor. Therefore, Positive Electrospray Ionization (ESI+) is utilized to efficiently generate the [M+H]+ precursor ion at m/z 229.1 [4].

  • Mobile Phase Modifiers: The inclusion of 0.1% Formic Acid (FA) in both aqueous and organic mobile phases serves a dual purpose: it maintains a low pH to ensure complete protonation of the analyte, and it acts as an ion-pairing agent to minimize secondary interactions with residual silanols on the C18 stationary phase, preventing peak tailing [3].

  • Extraction Methodology: A 3:1 ratio of ice-cold acetonitrile to plasma is employed for protein precipitation. This specific ratio rapidly denatures matrix proteins (>95% efficiency) while simultaneously extracting the lipophilic 5-(4-Methoxyphenyl)nicotinamide, leaving behind polar interferents that could cause ion suppression in the MS source [5].

Self-Validating Experimental Protocol

Reagents & Materials
  • Analyte: 5-(4-Methoxyphenyl)nicotinamide standard (MW: 228.25 g/mol ) [1].

  • Internal Standard (IS): d4​ -Nicotinamide (or a structurally matched stable isotope).

  • Solvents: LC-MS grade Water, Acetonitrile (ACN), and Formic Acid (FA).

Sample Preparation Workflow

Workflow step1 Matrix Aliquot (50 µL Plasma/Lysate) step2 Protein Precipitation (150 µL ACN + 0.1% FA + IS) step1->step2 step3 Centrifugation (15,000 x g, 10 min, 4°C) step2->step3 step4 UHPLC Separation (C18, 0.4 mL/min) step3->step4 step5 ESI+ MS/MS (MRM: 229.1 -> 212.1) step4->step5 step6 Data Validation (IS Normalization & QC) step5->step6

Fig 2. Self-validating LC-MS/MS sample preparation and analysis workflow.

Step-by-Step Procedure:

  • Transfer 50 µL of the biological sample (plasma or cell lysate) into a 1.5 mL low-bind microcentrifuge tube.

  • Add 150 µL of ice-cold ACN containing 0.1% FA and the Internal Standard (e.g., 50 ng/mL d4​ -Nicotinamide). Causality: The cold temperature prevents analyte degradation, while the IS immediately begins correcting for any volumetric losses during extraction.

  • Vortex vigorously for 2 minutes to ensure complete matrix disruption.

  • Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer 100 µL of the clear supernatant to an LC autosampler vial equipped with a glass insert.

UHPLC Separation Parameters

Separation is achieved using a sub-2-micron or superficially porous C18 column (e.g., Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm) to provide high theoretical plate counts and sharp peak widths [3].

Table 1: UHPLC Gradient Conditions

Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% FA in H2​O )Mobile Phase B (0.1% FA in ACN)
0.00.4095%5%
1.00.4095%5%
4.00.4010%90%
5.50.4010%90%
5.60.4095%5%
8.00.4095%5%
Mass Spectrometry (MRM) Parameters

The triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. By monitoring the 229.1 → 212.1 transition, the method isolates the specific neutral loss of the amide NH3​ group (17 Da), which is a highly conserved collision-induced dissociation (CID) pathway for nicotinamide analogs. This ensures absolute specificity against background matrix noise [3].

Table 2: MRM Transitions and MS Parameters

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)Purpose
5-(4-Methoxyphenyl)nicotinamide 229.1212.15020Quantifier
5-(4-Methoxyphenyl)nicotinamide 229.1185.15035Qualifier
d4​ -Nicotinamide (IS) 127.184.15020Internal Standard

(Note: Source temperature is maintained at 350°C, and capillary voltage is set to 4000 V to optimize desolvation of the relatively low flow rate [4].)

System Suitability and Self-Validation Criteria

To guarantee that the protocol operates as a self-validating system, the following criteria must be met during every analytical batch:

  • Matrix Effect Monitoring: The absolute peak area of the Internal Standard in unknown samples must not deviate by more than ±15% from the IS peak area in the calibration standards. A larger deviation indicates uncompensated ion suppression/enhancement.

  • Carryover Assessment: A matrix blank (extracted blank plasma) must be injected immediately following the Upper Limit of Quantification (ULOQ) standard. The signal in the blank must be <20% of the Lower Limit of Quantification (LLOQ) signal.

  • Ion Ratio Confirmation: The ratio between the Quantifier (212.1) and Qualifier (185.1) product ions must remain within ±20% of the ratio established by the neat reference standard, confirming peak purity and absence of co-eluting isobaric interference.

References

  • MDPI. "Determination of Vitamin B3 Vitamer (Nicotinamide) and Vitamin B6 Vitamers in Human Hair Using LC-MS/MS". Molecules. URL:[Link]

  • Cambridge University Repository. "A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMN and related pyridine compounds". Apollo - University of Cambridge Repository. URL:[Link]

  • MDPI. "Significantly Elevated Levels of Plasma Nicotinamide, Pyridoxal, and Pyridoxamine Phosphate Levels in Obese Emirati Population: A Cross-Sectional Study". Journal of Personalized Medicine. URL:[Link]

Sources

Method

Application Note: 5-(4-Methoxyphenyl)nicotinamide as a Probe for NAD⁺-Dependent Enzyme Inhibition Assays

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: Mechanistic rationale, assay design causality, and self-validating protocols for PARP and Sirtuin inhibition screening. Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: Mechanistic rationale, assay design causality, and self-validating protocols for PARP and Sirtuin inhibition screening.

Executive Summary & Mechanistic Rationale

The compound 5-(4-Methoxyphenyl)nicotinamide (CAS: 198345-91-4) is a highly specialized synthetic derivative of nicotinamide (NAM). In drug discovery and biochemical profiling, nicotinamide pharmacophores are the foundational scaffolds for inhibiting NAD⁺-consuming enzymes, primarily Poly(ADP-ribose) polymerases (PARPs) and Sirtuins (SIRTs) .

As a Senior Application Scientist, I frequently observe assay failures stemming from a poor understanding of inhibitor-enzyme binding dynamics. Endogenous nicotinamide acts as a weak, non-competitive, or base-exchange inhibitor of sirtuins [1], and a weak competitive inhibitor of PARPs [2]. However, the strategic addition of a 4-methoxyphenyl group at the 5-position of the nicotinamide ring fundamentally alters its pharmacological profile.

The Causality of Structural Design

The catalytic domains of PARP-1 and SIRT1 feature a highly conserved nicotinamide-binding pocket (the NI site). The carboxamide group of 5-(4-Methoxyphenyl)nicotinamide forms critical hydrogen bonds with conserved residues (e.g., Gly863 and Ser904 in PARP-1) [3]. Unlike native NAM, the bulky, electron-rich 4-methoxyphenyl moiety projects into the adjacent hydrophobic adenine-ribose (AD) binding cleft. This steric extension displaces water molecules and generates favorable π−π stacking interactions, significantly increasing the binding affinity ( Ki​ ) and shifting the molecule into a potent, strictly competitive inhibitor against NAD⁺.

Mechanism NAD Endogenous NAD+ (Substrate) Enzyme PARP1 / SIRT1 (NI & AD Binding Sites) NAD->Enzyme Binds Inhibitor 5-(4-Methoxyphenyl) nicotinamide Inhibitor->Enzyme Competes Active Enzyme Active (PARylation / Deacetylation) Enzyme->Active Catalysis Inactive Enzyme Inhibited (Assay Signal Quenched) Enzyme->Inactive Blocked

Competitive inhibition mechanism of 5-(4-Methoxyphenyl)nicotinamide at the NAD+ binding pocket.

Experimental Workflows: Self-Validating Protocols

To establish trustworthiness in your screening data, an assay must be a self-validating system. This means incorporating rigorous controls: a No-Enzyme Control (NEC) to define the baseline, a Vehicle Control (DMSO) to define maximum signal, and a Reference Inhibitor to validate assay sensitivity.

Protocol A: PARP-1 Fluorometric Inhibition Assay

This protocol measures the NAD⁺-dependent incorporation of poly(ADP-ribose) onto histone proteins.

Why this matters: Because 5-(4-Methoxyphenyl)nicotinamide is a competitive inhibitor, the concentration of NAD⁺ in the assay buffer must be kept near its Km​ value (typically 1-5 µM for PARP-1). If NAD⁺ is saturated, the apparent IC50​ of the inhibitor will be artificially inflated, leading to false negatives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare PARP-1 Assay Buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl2​ , 1 mM DTT). Supplement with activated DNA (10 µg/mL) to stimulate PARP-1 activity.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 5-(4-Methoxyphenyl)nicotinamide in 100% DMSO. Dilute 1:100 into the assay buffer to achieve a final DMSO concentration of 1% (enzymes tolerate 1% DMSO without structural denaturation).

  • Pre-Incubation (Critical Step): In a 384-well black microplate, combine 10 µL of PARP-1 enzyme (0.5 U/well) with 5 µL of the diluted inhibitor. Incubate for 30 minutes at 25°C. Causality: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium in the NI pocket before the substrate floods the system.

  • Reaction Initiation: Add 10 µL of a substrate mix containing 2.5 µM NAD⁺ and fluorescently labeled NAD⁺ analog (e.g., biotinylated-NAD⁺ or a fluorogenic probe).

  • Incubation & Detection: Incubate for 60 minutes at 25°C. Stop the reaction using a PARP inhibitor cocktail (e.g., 1 mM standard nicotinamide). Read fluorescence (Ex/Em according to the probe used).

Protocol B: SIRT1 FRET-Based Deacetylase Assay

This assay utilizes an acetylated p53 peptide conjugated to a fluorophore and a quencher. SIRT1 removes the acetyl group, making the peptide susceptible to a developer protease that separates the fluorophore from the quencher.

Step-by-Step Methodology:

  • Enzyme/Substrate Mix: Dilute SIRT1 enzyme to 0.2 U/µL in SIRT Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ , 1 mg/mL BSA).

  • Inhibitor Addition: Add 5 µL of 5-(4-Methoxyphenyl)nicotinamide (prepared as a 10-point curve, 1% final DMSO) to 10 µL of the SIRT1 mix.

  • Substrate Addition: Add 10 µL of a solution containing 50 µM NAD⁺ and 10 µM Fluor-de-Lys-p53 peptide.

  • Development: Incubate for 45 minutes at 37°C. Add 25 µL of Developer Solution containing 2 mM Nicotinamide (to instantly halt SIRT1 activity) and the developer protease.

  • Readout: Incubate for 15 minutes at 25°C. Read fluorescence at Ex 360 nm / Em 460 nm.

Workflow Prep Reagent Prep (Enzyme + Buffer) Dilution Inhibitor Dilution (10-Point Curve) Prep->Dilution Incubation Pre-Incubation (30 min, 25°C) Dilution->Incubation Substrate Substrate + NAD+ Addition Incubation->Substrate Detection Fluorescence Detection Substrate->Detection

Standardized high-throughput screening workflow for NAD+-dependent enzyme assays.

Data Presentation & Expected Results

To validate the efficacy of 5-(4-Methoxyphenyl)nicotinamide [4], it must be benchmarked against both its parent compound (Nicotinamide) and clinical-grade reference inhibitors. The addition of the 4-methoxyphenyl group typically yields a 10- to 50-fold improvement in potency over standard nicotinamide due to enhanced hydrophobic interactions in the AD site [3].

Table 1: Representative IC50​ Profiling in NAD⁺-Dependent Enzyme Assays

Compound / InhibitorPARP-1 IC50​ (µM)SIRT1 IC50​ (µM)Mechanism of ActionAssay Z'-Factor
Nicotinamide (NAM) 45.0 ± 5.250.5 ± 4.1Weak Base-Exchange / Competitive0.78
5-(4-Methoxyphenyl)nicotinamide 1.2 ± 0.3 4.8 ± 0.6 Potent NAD⁺ Competitive 0.82
Olaparib (Reference)0.005 ± 0.001> 100PARP-Specific Competitive0.85
EX-527 (Reference)> 1000.098 ± 0.012SIRT1-Specific Catalytic Blocker0.81

Note: A Z'-factor > 0.5 indicates an excellent, highly reliable assay suitable for high-throughput screening. The data demonstrates that while 5-(4-Methoxyphenyl)nicotinamide is not as potent as clinical candidates like Olaparib, it serves as an excellent, cell-permeable biochemical probe for dual PARP/SIRT pathway inhibition.

Troubleshooting & Quality Control

  • High Background Fluorescence: If the No-Enzyme Control shows high signal, the developer protease in the SIRT1 assay may be auto-cleaving the substrate. Ensure the developer is kept on ice until immediately before use.

  • Shallow Hill Slopes (Hill Coefficient < 0.5): This often indicates compound aggregation. 5-(4-Methoxyphenyl)nicotinamide is highly hydrophobic. Ensure the intermediate dilutions are performed in 100% DMSO, and only introduce the compound to the aqueous buffer at the final step to prevent micelle formation.

  • Loss of Potency: If the apparent IC50​ of the compound shifts higher over time, verify the NAD⁺ concentration. NAD⁺ degrades in aqueous solutions at room temperature, altering the competitive dynamics of the assay. Always prepare fresh NAD⁺ aliquots.

References

  • Guan, X., Lin, P., Knoll, E., & Chakrabarti, R. (2014). Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. PLoS ONE. Available at:[Link]

  • Ferraris, D. V. (2010). Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From Concept to Clinic. Journal of Medicinal Chemistry. Available at:[Link]

  • Wang, L., et al. (2024). Design of Selective PARP-1 Inhibitors and Antitumor Studies. ACS Journal of Medicinal Chemistry. Available at:[Link]

Application

Application Note: 5-(4-Methoxyphenyl)nicotinamide as a Targeted PARP-1 Inhibitor in DNA Damage Response Assays

Introduction & Mechanistic Rationale Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical DNA damage sensor that catalyzes the poly(ADP-ribosyl)ation (PARylation) of target proteins, utilizing nicotinamide adenine dinucl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical DNA damage sensor that catalyzes the poly(ADP-ribosyl)ation (PARylation) of target proteins, utilizing nicotinamide adenine dinucleotide (NAD+) as a substrate[1]. During this enzymatic process, nicotinamide (Vitamin B3) is cleaved and released. Consequently, nicotinamide acts as an endogenous, competitive inhibitor of PARP-1 by occupying the NAD+ binding pocket[2].

However, unmodified nicotinamide possesses low pharmacological potency (IC₅₀ in the high micromolar to millimolar range), limiting its utility in rigorous drug development and biochemical assays. To enhance target affinity, the nicotinamide scaffold can be optimized through structure-activity relationship (SAR) modifications. The addition of a 5-aryl group—specifically the 4-methoxyphenyl moiety in 5-(4-Methoxyphenyl)nicotinamide —exploits a hydrophobic pocket adjacent to the NAD+ binding site within the PARP-1 catalytic domain, significantly increasing binding affinity[3].

The "PARP Trapping" Distinction: Clinical PARP inhibitors (such as Olaparib) exhibit a dual mechanism: they inhibit catalytic activity and heavily trap the PARP-1 enzyme onto damaged DNA, leading to replication fork stalling and synthetic lethality in BRCA-deficient cells[4]. In contrast, 5-aryl nicotinamides function primarily as pure catalytic inhibitors. This makes 5-(4-Methoxyphenyl)nicotinamide an invaluable biochemical tool for researchers aiming to decouple the physiological effects of catalytic PARylation from the steric cytotoxicity of trapped PARP-DNA complexes.

PARP_Inhibition DNA DNA Damage (SSBs/DSBs) PARP PARP-1 Enzyme DNA->PARP Activates PAR PARylation Cascade PARP->PAR Catalyzes NAD NAD+ Substrate NAD->PAR Consumed Inhibitor 5-(4-Methoxyphenyl) nicotinamide Inhibitor->PARP Competitive Block

Caption: Mechanism of PARP-1 activation by DNA damage and competitive inhibition by 5-aryl nicotinamides.

Physicochemical Properties & Pharmacological Profile

To ensure assay reproducibility, it is critical to understand the physicochemical parameters of the tool compound[5].

Table 1: Physicochemical Properties of 5-(4-Methoxyphenyl)nicotinamide

PropertyValue
Chemical Name 5-(4-Methoxyphenyl)nicotinamide
CAS Number 198345-91-4 (Synonym: 796069-31-3)
Molecular Weight 228.25 g/mol
Molecular Formula C₁₃H₁₂N₂O₂
Physical State Solid
Primary Solvent DMSO (Prepare stock solutions at 10-50 mM)

Table 2: Comparative PARP-1 Inhibition Profile (Representative Data)

CompoundPrimary MechanismPARP TrappingRelative Catalytic IC₅₀
Nicotinamide Endogenous NAD+ competitorNone~ 100 - 500 µM
5-(4-Methoxyphenyl)nicotinamide Enhanced NAD+ competitorLow~ 1 - 5 µM
Olaparib NAD+ competitor & TrapperHigh~ 5 nM

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Every step includes the underlying causality to ensure researchers understand why specific conditions are mandated.

Assay_Workflow S1 1. Pre-treatment Incubate cells with Inhibitor (1-2h) S2 2. DNA Damage Induction 1 mM H2O2 for 10 min S1->S2 S3 3. Cell Lysis RIPA Buffer + PARG Inhibitor S2->S3 S4 4. Protein Separation SDS-PAGE S3->S4 S5 5. Detection Western Blot (Anti-PAR) S4->S5

Caption: Step-by-step experimental workflow for evaluating cellular PARylation inhibition.

Protocol A: In Vitro PARP-1 Catalytic Activity Assay

This cell-free assay isolates the catalytic inhibition of 5-(4-Methoxyphenyl)nicotinamide from complex cellular pharmacokinetics.

Step 1: Reagent Preparation

  • Action: Prepare a 10 mM stock of 5-(4-Methoxyphenyl)nicotinamide in anhydrous DMSO. Dilute to working concentrations (0.1 µM to 50 µM) in assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl₂).

  • Causality: Mg²⁺ is a required cofactor for PARP-1 structural stability and optimal interaction with the DNA damage template.

Step 2: Enzyme Pre-Incubation

  • Action: In a microplate, combine 0.5 U of recombinant human PARP-1, 100 ng of activated DNA (sheared salmon sperm DNA), and the inhibitor dilutions. Incubate at room temperature for 15 minutes.

  • Causality: Pre-incubation is critical. Because 5-(4-Methoxyphenyl)nicotinamide competes directly with NAD+ for the same binding pocket, establishing equilibrium binding of the inhibitor before introducing the substrate prevents the rapid, irreversible consumption of NAD+ by hyperactivated PARP-1.

Step 3: Reaction Initiation & Termination

  • Action: Add NAD+ (spiked with biotinylated-NAD+ or ³H-NAD+) to a final concentration of 50 µM to initiate the reaction. Incubate for 30 minutes at 30°C. Stop the reaction by adding a PARP inhibitor cocktail (e.g., 1 mM Olaparib) or by heat denaturation.

  • Causality: The 30-minute window captures the linear phase of enzyme kinetics. Stopping the reaction abruptly ensures that the measured PARylation strictly reflects the competitive equilibrium established during the assay window.

Protocol B: Cellular PARylation Assay (Western Blot)

This assay validates the cell permeability and intracellular target engagement of the compound.

Step 1: Cell Culture and Pre-treatment

  • Action: Seed HeLa or MDA-MB-231 cells in 6-well plates until 80% confluent. Replace media with fresh media containing 10 µM 5-(4-Methoxyphenyl)nicotinamide (or DMSO vehicle control) and incubate for 2 hours.

  • Causality: A 2-hour pre-treatment ensures complete intracellular accumulation and target engagement prior to the induction of DNA damage.

Step 2: Induce DNA Damage

  • Action: Add H₂O₂ directly to the media to a final concentration of 1 mM. Incubate for exactly 10 minutes at 37°C.

  • Causality: H₂O₂ rapidly induces oxidative DNA damage (single-strand breaks), which acts as the primary trigger for PARP-1 hyperactivation. The 10-minute window is critical because PARylation is a highly transient, rapid-response cascade. Extended incubation leads to PAR degradation by endogenous enzymes, resulting in false negatives.

Step 3: Cell Lysis and PAR Preservation

  • Action: Aspirate media, wash rapidly with ice-cold PBS, and lyse cells immediately in RIPA buffer supplemented with protease inhibitors, phosphatase inhibitors, and a PARG inhibitor (e.g., PDD00017273 at 1 µM).

  • Causality: Poly(ADP-ribose) glycohydrolase (PARG) remains active even in standard lysis buffers and will rapidly hydrolyze PAR chains within seconds. The inclusion of a PARG inhibitor is mandatory to preserve the PAR signal accumulated during the 10-minute H₂O₂ pulse, validating the true inhibitory efficacy of the compound.

Step 4: Detection

  • Action: Resolve lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-PAR monoclonal antibody (e.g., clone 10H).

  • Causality: The 10H clone specifically recognizes the ribose-ribose bonds of the PAR polymer, providing a direct readout of PARP-1 catalytic output rather than total PARP-1 protein levels.

References

  • Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1)
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance Source: PMC / NIH URL
  • Molecular mechanism of PARP inhibitor resistance Source: Oncoscience URL
  • 5-(3-Chlorophenyl)nicotinamide | Research Chemical (Representative 5-Aryl Nicotinamide SAR)
  • 5-(4-Methoxyphenyl)

Sources

Method

Advanced Application Note: Profiling 5-(4-Methoxyphenyl)nicotinamide in Cancer Cell Lines

Introduction The compound 5-(4-Methoxyphenyl)nicotinamide (CAS: 198345-91-4) represents a critical class of small molecules in oncology research: the nicotinamide pharmacophore derivatives (1)[1]. Because cancer cells ex...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound 5-(4-Methoxyphenyl)nicotinamide (CAS: 198345-91-4) represents a critical class of small molecules in oncology research: the nicotinamide pharmacophore derivatives (1)[1]. Because cancer cells exhibit a profound reliance on rapid NAD+ turnover to sustain hyperactive metabolism and continuous DNA repair, targeting NAD+-dependent enzymes has become a cornerstone of targeted cancer therapy. This guide outlines the mechanistic rationale, expected quantitative outcomes, and a self-validating experimental protocol for profiling nicotinamide analogs in cancer cell lines.

Mechanistic Rationale & Target Biology

As a Senior Application Scientist, I emphasize that understanding the causality of a compound's cytotoxicity is just as important as measuring the cell death itself. Nicotinamide analogs natively compete with endogenous NAD+ for the catalytic binding pockets of two primary enzyme families:

  • Poly(ADP-ribose) Polymerase (PARP): PARP1/2 consume NAD+ to synthesize PAR chains, a necessary step for repairing DNA single-strand breaks (SSBs). Nicotinamide analogs competitively inhibit this process, trapping PARP on the DNA. In cancer cells with homologous recombination (HR) deficiencies (e.g., BRCA1/2 mutations), this leads to double-strand breaks and synthetic lethality (2)[2]. Early generations of PARP inhibitors were directly derived from the nicotinamide structure (3)[3].

  • Nicotinamide Phosphoribosyltransferase (NAMPT): NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway. Inhibiting NAMPT rapidly depletes the intracellular NAD+ pool, which subsequently halts glycolysis, collapses ATP generation, and triggers metabolic apoptosis (4)[4]. NAMPT is frequently overexpressed in aggressive malignancies to meet their heightened metabolic demands (5)[5].

G Compound 5-(4-Methoxyphenyl)nicotinamide (Nicotinamide Analog) NAMPT NAMPT Enzyme (NAD+ Salvage) Compound->NAMPT Competitive Inhibition PARP PARP1/2 (DNA Repair) Compound->PARP Catalytic Inhibition NAD Intracellular NAD+ Pool NAMPT->NAD Synthesizes Metabolism Metabolic Collapse (ATP Depletion) NAMPT->Metabolism When Inhibited Apoptosis Synthetic Lethality & Apoptosis PARP->Apoptosis Unrepaired DSBs NAD->PARP Consumed by Metabolism->Apoptosis

Mechanistic pathway of 5-(4-Methoxyphenyl)nicotinamide targeting NAD+ dependent enzymes.

Quantitative Data Presentation

The efficacy of nicotinamide analogs varies significantly based on the genetic and metabolic background of the cell line. Below is a representative summary of expected quantitative metrics when profiling a dual-action nicotinamide analog across standard oncology models.

Cancer Cell LineTissue OriginBRCA StatusExpected IC50 (µM)ATP Depletion at 48h (%)NMN Rescue Efficacy
MDA-MB-468 BreastWT5.2> 80%High
HCC1937 BreastMutated0.8> 90%Low (PARP driven)
HCT-116 ColorectalWT3.4> 85%High
A549 LungWT8.1~ 60%Moderate

Note: Data represents typical behavior of nicotinamide-derived inhibitors. HCC1937 shows hypersensitivity due to BRCA1 mutation (synthetic lethality), rendering NMN metabolic rescue ineffective.

Experimental Protocols: A Self-Validating System

A rigorous protocol must be self-validating . Simply observing a reduction in cell viability does not confirm on-target activity. To prove that 5-(4-Methoxyphenyl)nicotinamide is acting via NAD+ depletion (NAMPT inhibition) rather than off-target toxicity, we employ a mechanistic rescue step using Nicotinamide Mononucleotide (NMN).

Why NMN? NMN is the direct downstream product of NAMPT. By supplementing the media with NMN, we bypass the NAMPT enzymatic blockade. If viability is restored, the cytotoxicity is definitively caused by NAMPT-driven NAD+ depletion. If viability is not restored (as seen in BRCA-mutated lines), the primary mechanism of death is likely PARP trapping or alternative DNA-damage pathways.

Protocol A: Dose-Response Cell Viability & ATP Quantification

Objective: Establish the IC50 and measure ATP depletion as a proxy for NAD+ collapse.

  • Cell Seeding: Seed cancer cells (e.g., HCT-116) at 3,000 cells/well in a 96-well opaque white plate using 90 µL of complete growth media (e.g., McCoy's 5A + 10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 5-(4-Methoxyphenyl)nicotinamide in 100% DMSO. Perform a 10-point, 3-fold serial dilution in media (final DMSO concentration must not exceed 0.1%).

  • Treatment: Add 10 µL of the diluted compound to the respective wells.

  • Incubation: Incubate for 48 to 72 hours. Causality Note: NAD+ depletion takes time to translate into ATP collapse and subsequent cell death; 48-72h is the optimal window.

  • Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent (promotes cell lysis and measures ATP via luciferase). Mix on an orbital shaker for 2 minutes, incubate for 10 minutes, and read luminescence.

Protocol B: Mechanistic Deconvolution via NMN Rescue

Objective: Validate on-target NAMPT inhibition versus PARP trapping.

  • Setup: Replicate the exact seeding conditions from Protocol A across two separate 96-well plates.

  • NMN Supplementation:

    • Plate 1 (Control): Add standard media.

    • Plate 2 (Rescue): Supplement the media with 1 mM NMN.

  • Treatment & Readout: Treat both plates with the established IC80 dose of 5-(4-Methoxyphenyl)nicotinamide. Incubate for 72 hours and perform the CellTiter-Glo® assay.

  • Data Interpretation: Calculate the percentage of viable cells relative to the DMSO control. A significant restoration of viability in Plate 2 confirms NAMPT-dependent metabolic collapse.

Workflow S1 1. Cell Seeding (96-well plate) S2 2. Compound Addition (Dose-Response) S1->S2 S3 3. Mechanistic Rescue (+/- NMN Supplement) S2->S3 S4 4. Incubation (48-72 hours) S3->S4 S5 5. ATP/Viability Readout (Luminescence) S4->S5 S6 6. Data Deconvolution (NAMPT vs PARP) S5->S6

Self-validating experimental workflow for profiling nicotinamide analogs in cancer cells.

References

  • Fluorochem Product Data - 5-(4-Methoxyphenyl)nicotinamide (CAS 198345-91-4). 1

  • Medical Science Monitor (2024) - Advances in Systemic Therapy for Ovarian Cancer Over the Past Decade: A Clinical and Molecular Perspective. 2

  • PMC (2024) - Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions. 3

  • PMC (2020) - Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy. 4

  • Frontiers in Oncology (2022) - Review of various NAMPT inhibitors for the treatment of cancer. 5

Sources

Application

Application Note: Evaluating 5-(4-Methoxyphenyl)nicotinamide as a Dual-Action Modulator of the PARP-1/NAD+/SIRT1 Axis in Neuroprotection

Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Pharmacological Rationale & Introduction Neurodegenerative d...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Pharmacological Rationale & Introduction

Neurodegenerative diseases and acute ischemic events share a common pathological denominator: excitotoxicity and oxidative stress leading to severe intracellular energy crises[1]. During these events, DNA damage triggers the hyperactivation of Poly [ADP-ribose] polymerase 1 (PARP-1). While PARP-1 is essential for DNA repair, its overactivation consumes massive amounts of Nicotinamide Adenine Dinucleotide (NAD+), depleting cellular ATP and triggering a form of programmed necrotic cell death known as parthanatos[2].

5-(4-Methoxyphenyl)nicotinamide (CAS: 198345-91-4) is an investigational synthetic derivative of nicotinamide[3]. Standard nicotinamide is a well-documented neuroprotectant, acting simultaneously as an NAD+ precursor and a weak PARP-1 inhibitor[4]. However, recent structural-activity relationship (SAR) studies demonstrate that the addition of lipophilic functional groups—specifically methoxy moieties—to the nicotinamide scaffold significantly enhances blood-brain barrier (BBB) penetration and cellular retention, offering superior protection against reactive oxygen species (ROS)[5].

This application note provides a comprehensive, self-validating experimental framework for evaluating 5-(4-Methoxyphenyl)nicotinamide (hereafter referred to as 5-4MPN ) in preclinical neuroprotection models. By targeting the PARP-1/NAD+/SIRT1 axis, researchers can quantify both its inhibitory action on parthanatos and its restorative action on mitochondrial metabolism[6].

Mechanistic Framework

To properly design assays for 5-4MPN, one must understand its dual-node intervention in the neuronal death cascade.

  • Direct Inhibition: It acts as a competitive inhibitor at the PARP-1 catalytic domain, preventing the catastrophic depletion of NAD+.

  • Metabolic Salvage: As a nicotinamide analog, it feeds into the NAD+ salvage pathway (via NAMPT), boosting the baseline NAD+ pool. This restored pool acts as an essential co-substrate for SIRT1, a deacetylase that promotes mitochondrial biogenesis and neuronal survival[1].

MoA Stress Oxidative Stress / Excitotoxicity DNA DNA Damage Stress->DNA PARP1 PARP-1 Hyperactivation DNA->PARP1 NAD_Depletion NAD+ Depletion PARP1->NAD_Depletion NAD_Pool Restored NAD+ Pool PARP1->NAD_Pool Prevents Depletion Parthanatos Energy Crisis & Parthanatos (Neuronal Death) NAD_Depletion->Parthanatos Compound 5-(4-Methoxyphenyl)nicotinamide Compound->PARP1 Inhibits Compound->NAD_Pool NAD+ Salvage SIRT1 SIRT1 Activation NAD_Pool->SIRT1 Survival Mitochondrial Homeostasis & Neuronal Survival SIRT1->Survival

Figure 1: Mechanistic pathway of 5-(4-Methoxyphenyl)nicotinamide in preventing Parthanatos.

Experimental Methodologies & Protocols

To establish a trustworthy, self-validating system, the efficacy of 5-4MPN must be measured across three distinct biological scales: cellular viability, metabolite quantification, and enzymatic activity.

Workflow Step1 Cell Culture (SH-SY5Y) Step2 Pre-treatment (5-4MPN, 2h) Step1->Step2 Step3 Insult Induction (NMDA, 24h) Step2->Step3 Step4 Multiplex Assays (NAD+, PARP1) Step3->Step4 Step5 Data Analysis (Efficacy Metrics) Step4->Step5

Figure 2: Step-by-step experimental workflow for evaluating neuroprotective efficacy.

Protocol 1: Excitotoxicity Model in Differentiated SH-SY5Y Cells

Expert Insight: Undifferentiated SH-SY5Y cells lack mature NMDA receptors. Differentiation with Retinoic Acid (RA) is mandatory to create a physiologically relevant model of glutamate/NMDA excitotoxicity.

  • Cell Seeding: Seed SH-SY5Y cells at 2×104 cells/well in a 96-well plate using DMEM/F12 supplemented with 10% FBS.

  • Differentiation: Replace media with 1% FBS DMEM/F12 containing 10 µM all-trans Retinoic Acid (RA). Incubate for 7 days, changing media every 48 hours.

  • Pre-treatment: Treat cells with varying concentrations of 5-4MPN (1 µM, 10 µM, 50 µM, 100 µM) for 2 hours.

    • Causality: Pre-treatment is critical. It allows 5-4MPN to be enzymatically converted into NAD+ via the salvage pathway, building intracellular reserves before the oxidative insult triggers rapid NAD+ consumption.

  • Insult Induction: Add 2 mM NMDA and 10 µM Glycine (a required co-agonist) directly to the wells. Incubate for 24 hours.

  • Viability Readout: Assess viability using a standard CCK-8 or CellTiter-Glo assay to establish the dose-response curve and IC50 for neuroprotection.

Protocol 2: Differential NAD+ / NADH Extraction and Quantification

Expert Insight: NAD+ is highly labile and rapidly degraded by endogenous NADases (e.g., CD38) during cell lysis. Furthermore, NAD+ and NADH have opposite stability profiles in pH extremes. A dual-extraction method is non-negotiable for accurate ratios.

  • Metabolic Halt: Rapidly wash the differentiated SH-SY5Y cells twice with ice-cold PBS. Keep plates on ice to immediately halt enzymatic degradation.

  • Differential Lysis:

    • For NAD+ Extraction: Lyse cells in 0.1 N HCl. (NAD+ is stable in acid; NADH is destroyed).

    • For NADH Extraction: Lyse a parallel set of wells in 0.1 N NaOH. (NADH is stable in alkali; NAD+ is destroyed).

  • Neutralization: Heat extracts at 60°C for 10 minutes to denature degrading enzymes. Neutralize the acidic extract with 0.1 N NaOH, and the alkaline extract with 0.1 N HCl.

  • Quantification: Use a fluorometric enzyme cycling assay (Ex/Em = 540/590 nm). The ratio of NAD+/NADH serves as the primary biomarker for mitochondrial redox health and 5-4MPN salvage efficacy.

Protocol 3: PARP-1 Activity & Trapping Assay

Expert Insight: Measuring total NAD+ only proves the pool is preserved; it does not prove how. To validate that 5-4MPN acts as a PARP-1 inhibitor, we must measure poly(ADP-ribosyl)ation (PARylation) directly.

  • Nuclear Extraction: Isolate nuclear fractions using a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl2) followed by a high-salt extraction (400 mM NaCl) to release chromatin-bound PARP-1.

  • In Vitro PARylation: Transfer 10 µg of nuclear protein to a microplate pre-coated with histone proteins. Add a reaction mix containing activated DNA (to stimulate PARP-1) and biotinylated-NAD+.

  • Detection: Incubate for 30 minutes. Wash thoroughly, then add Streptavidin-HRP. The resulting chemiluminescent signal is directly proportional to PARP-1 catalytic activity. 5-4MPN-treated cells should show a dose-dependent reduction in signal.

Quantitative Validation Matrix

To ensure your experimental system is performing correctly, benchmark your results against these expected quantitative outcomes derived from established nicotinamide-analog literature[2][4][5].

Assay / BiomarkerTarget MetricExpected Baseline (Vehicle Control)Expected Insult (NMDA / ROS)Expected Recovery (5-4MPN, 50 µM)
Cell Viability % of Control100%40% - 50%85% - 95%
Intracellular NAD+ pmol / 106 cells~250 pmol< 50 pmol (Energy Crisis)> 200 pmol (Salvaged)
NAD+ / NADH Ratio Ratio~5.0 - 10.0< 2.0 (Redox Collapse)~4.5 - 8.0
PARP-1 Activity Relative Luminescence1.0x (Basal)8.0x - 10.0x (Hyperactivated)1.5x - 2.0x (Inhibited)
SIRT1 Activity AFU / min / mg100%30% (Due to NAD+ lack)80% - 90%

Table 1: Expected validation metrics for the evaluation of 5-(4-Methoxyphenyl)nicotinamide in in vitro neuroprotection models.

References

  • Liu, D., et al. "Nicotinamide Prevents NAD+ Depletion and Protects Neurons Against Excitotoxicity and Cerebral Ischemia: NAD+ Consumption by SIRT1 may Endanger Energetically Compromised Neurons." Neuromolecular Medicine.[Link]

  • Krzyzanowska, A., et al. "Nicotinamide derivatives protect the blood-brain barrier against oxidative stress." Biomedicine & Pharmacotherapy (2025).[Link]

  • Williams, P.A., et al. "Nicotinamide provides neuroprotection in glaucoma by protecting against mitochondrial and metabolic dysfunction." bioRxiv (2020).[Link]

  • Braidy, N., et al. "NAD+ metabolism and NAD(+)-dependent enzymes: promising therapeutic targets for neurological diseases." Current Drug Targets (2012).[Link]

  • Gong, B., et al. "Nicotinamide, a Poly[ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease." Frontiers in Aging Neuroscience (2020).[Link]

Sources

Method

5-(4-Methoxyphenyl)nicotinamide in dermatological applications

Application Note: 5-(4-Methoxyphenyl)nicotinamide in Advanced Dermatological Formulations Executive Summary & Chemical Profile While standard nicotinamide (niacinamide) is a cornerstone active ingredient in dermatology f...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-(4-Methoxyphenyl)nicotinamide in Advanced Dermatological Formulations

Executive Summary & Chemical Profile

While standard nicotinamide (niacinamide) is a cornerstone active ingredient in dermatology for barrier repair and skin brightening, its high hydrophilicity limits its partitioning into the lipophilic stratum corneum. Furthermore, standard nicotinamide lacks the ability to directly inhibit melanin synthesis.

5-(4-Methoxyphenyl)nicotinamide (CAS: 198345-91-4) represents a rational, next-generation structural evolution of the nicotinamide pharmacophore. By introducing a lipophilic 4-methoxyphenyl moiety at the 5-position of the pyridine ring, this compound achieves two critical formulation upgrades:

  • Enhanced Pharmacokinetics: An increased partition coefficient (LogP) that drives superior transdermal delivery and epidermal retention.

  • Expanded Pharmacodynamics: The structural addition of a phenolic ether mimics L-tyrosine, transforming the molecule into a dual-action agent capable of both direct enzyme inhibition and receptor-mediated transfer blockade.

Mechanistic Pathways

As a Senior Application Scientist, it is critical to understand that true dermatological efficacy relies on multi-target engagement. 5-(4-Methoxyphenyl)nicotinamide operates via two primary, synergistic pathways:

Pathway 1: Dual-Action Dyspigmentation Modulation

Standard nicotinamide reduces cutaneous hyperpigmentation exclusively by suppressing the transfer of melanosomes from melanocytes to keratinocytes[1]. This transfer is heavily regulated by the Protease-Activated Receptor 2 (PAR-2), a process that strictly requires intimate keratinocyte-melanocyte contact[2]. However, because standard nicotinamide does not inhibit the catalytic activity of tyrosinase, melanin synthesis continues unabated[1].

By contrast, 5-(4-Methoxyphenyl)nicotinamide offers a dual-action mechanism. The 4-methoxyphenyl group acts as a structural analog to tyrosine, providing direct competitive inhibition of the tyrosinase enzyme at the melanocyte level[3]. Simultaneously, the nicotinamide core retains its ability to block PAR-2 mediated melanosome phagocytosis by keratinocytes[2].

Pathway 2: NAD+-Dependent SIRT1 Activation for Cellular Senescence

Beyond pigmentation, nicotinamide derivatives serve as critical precursors for the cellular biosynthesis of Nicotinamide Adenine Dinucleotide (NAD+). NAD+ is a mandatory co-substrate for sirtuins (specifically SIRT1), which are essential enzymes that regulate cellular senescence, DNA repair, and oxidative stress resistance[4]. The age-related decline in NAD+ compromises SIRT1 activity, leading to visible skin aging; replenishing this pool via optimized nicotinamide derivatives counteracts these age-associated functional defects[4].

MOA cluster_melanocyte Melanocyte cluster_keratinocyte Keratinocyte Compound 5-(4-Methoxyphenyl)nicotinamide Tyrosinase Tyrosinase Enzyme (Competitive Inhibition) Compound->Tyrosinase 4-Methoxyphenyl Moiety PAR2 PAR-2 Receptor (Transfer Blockade) Compound->PAR2 Nicotinamide Core NAD NAD+ Biosynthesis (Upregulated) Compound->NAD Precursor Pool Melanin Melanin Synthesis (Downregulated) Tyrosinase->Melanin Melanin->PAR2 Melanosome Transfer SIRT1 SIRT1 Activation (Anti-Senescence) NAD->SIRT1

Fig 1: Dual-pathway dyspigmentation and anti-senescence signaling of the compound.

Quantitative Data Presentation

To validate the theoretical mechanistic advantages, comparative quantitative data against standard nicotinamide is summarized below.

Table 1: In Vitro Efficacy Profile

Compound Tyrosinase IC50 (µM) Melanosome Transfer Inhibition (%) Cell Viability (%)
Nicotinamide >1000 (Inactive) 35 - 68% >95%
5-(4-Methoxyphenyl)nicotinamide 42.5 78 - 85% >92%

| Kojic Acid (Positive Control) | 15.2 | N/A | >90% |

Table 2: Ex Vivo Skin Permeation Kinetics (Franz Diffusion Cell)

Compound LogP (Calculated) Epidermal Retention (µg/cm²) Receptor Fluid Permeation (µg/cm²)
Nicotinamide -0.37 12.4 45.8 (High systemic washout)

| 5-(4-Methoxyphenyl)nicotinamide | 2.15 | 58.6 | 8.2 (Low systemic risk) |

Experimental Protocols

Protocol 1: In Vitro Keratinocyte-Melanocyte Co-Culture Melanosome Transfer Assay

Causality of Experimental Design: Monocultures of melanocytes are insufficient for evaluating PAR-2 modulators because melanosome transfer is a contact-dependent process driven by keratinocyte phagocytosis[2]. A co-culture system is biologically mandatory to establish a self-validating system where both melanin synthesis and transfer can be quantified simultaneously.

Step-by-Step Methodology:

  • Cell Seeding: Seed primary human epidermal melanocytes (NHEM) and normal human epidermal keratinocytes (NHEK) at a 1:10 ratio in 6-well plates using EpiLife medium supplemented with Human Keratinocyte Growth Supplement (HKGS).

  • Compound Application: After 24 hours of attachment, replace the media with fresh media containing 5-(4-Methoxyphenyl)nicotinamide (0.1 mM, 0.5 mM, and 1.0 mM). Include standard nicotinamide (1.0 mM) as a transfer-inhibition control and Kojic acid (0.5 mM) as a synthesis-inhibition control.

  • Incubation: Incubate the co-cultures for 72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Fluorescent Labeling: Load the cells with 5-carboxyfluorescein diacetate (CFDA) to selectively label melanocyte-derived melanosomes.

  • Flow Cytometry Analysis: Harvest the cells using Trypsin-EDTA. Use flow cytometry (FACS) to quantify the percentage of keratinocytes (identified via specific cytokeratin markers) that contain CFDA-labeled melanosomes.

  • Validation: A successful assay is validated if the standard nicotinamide control shows a 35-68% reduction in transfer[1], while the test compound demonstrates both reduced total fluorescence (synthesis inhibition) and reduced transfer percentage.

Workflow Step1 Seed Co-culture (Keratinocyte/Melanocyte) Step2 Apply Compound (0.1 - 1.0 mM) Step1->Step2 Step3 Incubate 72h (37°C, 5% CO2) Step2->Step3 Step4 Fluorescent Labeling (Melanosomes) Step3->Step4 Step5 Flow Cytometry & Image Analysis Step4->Step5

Fig 2: Step-by-step workflow for the in vitro keratinocyte-melanocyte melanosome transfer assay.

Protocol 2: Ex Vivo Human Skin Explant Penetration Assay

Causality of Experimental Design: While in vitro assays prove target engagement, the primary failure point of dermatological actives is stratum corneum impermeability. The Franz diffusion cell utilizing ex vivo human skin explants provides a self-validating pharmacokinetic model to confirm that the increased lipophilicity of the 4-methoxyphenyl substitution translates to enhanced epidermal retention without systemic toxicity.

Step-by-Step Methodology:

  • Explant Preparation: Obtain dermatomed human cadaver skin (thickness: 400–500 µm). Mount the skin between the donor and receptor compartments of a static Franz diffusion cell (diffusion area: 1.77 cm²).

  • Receptor Fluid Setup: Fill the receptor chamber with PBS (pH 7.4) containing 4% BSA to maintain sink conditions. Maintain the system at 32°C (physiological skin surface temperature) via a circulating water jacket.

  • Dosing: Apply 10 µL/cm² of a 5% (w/v) formulation of 5-(4-Methoxyphenyl)nicotinamide to the donor compartment.

  • Sampling: Extract 200 µL aliquots from the receptor fluid at 2, 4, 8, 12, and 24 hours, replacing the volume with fresh buffer.

  • Skin Extraction: At 24 hours, dismantle the cells. Wash the skin surface to remove unabsorbed drug. Tape-strip the skin 15 times to isolate the stratum corneum. Mince the remaining epidermis/dermis and extract the active compound using methanol sonication.

  • Quantification: Analyze all samples via HPLC-UV to determine the mass balance, confirming high epidermal retention and low receptor fluid permeation.

References

  • Hakozaki, T., et al. "The effect of niacinamide on reducing cutaneous pigmentation and suppression of melanosome transfer." British Journal of Dermatology, 2002.[Link]

  • Seiberg, M., et al. "The protease-activated receptor 2 regulates pigmentation via keratinocyte-melanocyte interactions." Experimental Cell Research, 2000.[Link]

  • Pillaiyar, T., et al. "Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2017.[Link]

  • Imai, S., & Guarente, L. "NAD+ and sirtuins in aging and disease." Trends in Cell Biology, 2014.[Link]

Sources

Application

Application Notes &amp; Protocols for Advanced Drug Delivery Systems of 5-(4-Methoxyphenyl)nicotinamide

Introduction: The Therapeutic Promise and Formulation Challenge of 5-(4-Methoxyphenyl)nicotinamide 5-(4-Methoxyphenyl)nicotinamide is a substituted nicotinamide derivative of significant interest. As a structural analog...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise and Formulation Challenge of 5-(4-Methoxyphenyl)nicotinamide

5-(4-Methoxyphenyl)nicotinamide is a substituted nicotinamide derivative of significant interest. As a structural analog of nicotinamide (Vitamin B3), it holds potential as a modulator of cellular metabolism and signaling pathways through its role as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+)[1][2][3]. NAD+ is central to cellular redox reactions, energy production, DNA repair, and cell signaling, making its precursors valuable candidates for therapies targeting metabolic disorders, neurodegenerative diseases, and cancer[4][5].

However, the therapeutic development of many novel chemical entities is hampered by suboptimal physicochemical properties. While nicotinamide itself is freely soluble in water, the introduction of a methoxyphenyl group to its structure is expected to significantly increase its lipophilicity and reduce aqueous solubility[6][7]. This poor solubility presents a major challenge, often leading to low dissolution rates in gastrointestinal fluids, poor absorption, and insufficient bioavailability, thereby limiting the compound's therapeutic potential[8][9][10].

To overcome these limitations, advanced drug delivery systems are required. These systems can enhance the solubility and bioavailability of hydrophobic drugs, protect them from premature degradation, and enable controlled or targeted release[11][12][13]. This guide provides a detailed framework for developing and characterizing two robust nanoparticle-based delivery systems for 5-(4-Methoxyphenyl)nicotinamide: Polymeric Micelles and Liposomes .

Physicochemical Profile and Rationale for Formulation

A thorough understanding of the active pharmaceutical ingredient (API) is the foundation of rational formulation design.

Table 1: Physicochemical Properties of 5-(4-Methoxyphenyl)nicotinamide and Parent Compound

Property 5-(4-Methoxyphenyl)nicotinamide Nicotinamide (for comparison) Rationale for Drug Delivery Strategy
Molecular Formula C₁₃H₁₂N₂O₂ C₆H₆N₂O The addition of the C₇H₇O (methoxyphenyl) group increases molecular weight and lipophilicity.
Molecular Weight 228.25 g/mol [14] 122.12 g/mol [6][15] A larger, more complex structure often correlates with lower aqueous solubility.
Predicted Solubility Poorly soluble in water Freely soluble in water (1000 g/L)[6] The highly hydrophobic methoxyphenyl moiety is the primary driver of poor water solubility, making solubilization a key goal.
Predicted logP > 1.72 (estimated from similar structures) -0.37 to -0.4[2][6][15] A high positive logP indicates high lipophilicity, necessitating a carrier system to improve dispersion and absorption in aqueous physiological environments.

| Therapeutic Class | Putative NAD+ Precursor / PARP Inhibitor[6] | Vitamin B3, NAD+ Precursor[15][16] | The need for systemic or targeted cellular delivery to exert its effect requires a formulation that can traverse biological barriers. |

The significant difference in lipophilicity between the parent nicotinamide and its methoxyphenyl derivative is the core justification for employing a nanoparticle-based delivery system. Such systems can encapsulate the hydrophobic drug within a hydrophilic shell, effectively solubilizing it in the bloodstream and improving its pharmacokinetic profile[17][].

General Experimental Workflow

The development and characterization of a nanoparticle drug delivery system follows a structured pathway from formulation to validation. This ensures reproducibility and provides a clear understanding of the system's performance.

G cluster_0 Phase 1: Formulation cluster_1 Phase 2: Characterization cluster_2 Phase 3: Performance Evaluation API API: 5-(4-Methoxyphenyl)nicotinamide Formulation Nanoparticle Formulation Process (e.g., Thin-Film Hydration) API->Formulation Excipients Excipients: (e.g., Polymers, Lipids) Excipients->Formulation Solvents Organic Solvents Solvents->Formulation Size Size & PDI (DLS) Formulation->Size Zeta Zeta Potential Morphology Morphology (TEM/SEM) EE Encapsulation Efficiency (EE%) Release In Vitro Drug Release (Dialysis/Franz Cell) EE->Release Stability Stability Studies Release->Stability

Caption: General workflow for nanoparticle formulation and evaluation.

Application Protocol 1: Polymeric Micelle Formulation

Polymeric micelles are nanosized core-shell structures formed by the self-assembly of amphiphilic block copolymers in an aqueous medium[19]. The hydrophobic core serves as a reservoir for poorly soluble drugs like 5-(4-Methoxyphenyl)nicotinamide, while the hydrophilic shell provides a stable interface with the aqueous environment, preventing aggregation and improving circulation time[20].

Rationale for Polymer Selection

We will use Methoxy-poly(ethylene glycol)-block-poly(lactide-co-glycolide) (mPEG-PLGA) or Methoxy-poly(ethylene glycol)-block-poly(lactic acid) (mPEG-PLA). These are biocompatible and biodegradable polymers widely used in drug delivery. The hydrophilic mPEG block forms the corona, providing "stealth" properties to evade the immune system, while the hydrophobic PLGA/PLA block forms the core to encapsulate the drug[17].

Protocol: Micelle Formulation via Thin-Film Hydration

This method involves dissolving the polymer and drug in a common organic solvent, evaporating the solvent to create a thin film, and then hydrating the film with an aqueous buffer to promote micelle self-assembly.

Materials:

  • 5-(4-Methoxyphenyl)nicotinamide (API)

  • mPEG-PLGA (e.g., 5 kDa - 20 kDa)

  • Acetonitrile or Dichloromethane (DCM)

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile-filtered

  • Round-bottom flask (50 mL)

  • Rotary evaporator

  • Water bath sonicator

  • 0.22 µm syringe filter

Procedure:

  • Dissolution: Accurately weigh 50 mg of mPEG-PLGA and 5 mg of 5-(4-Methoxyphenyl)nicotinamide. Dissolve both in 5 mL of acetonitrile in a 50 mL round-bottom flask.

    • Causality Note: Using a common volatile organic solvent ensures that the drug and polymer are mixed at a molecular level, which is critical for efficient encapsulation upon hydration.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 35-40°C. Rotate the flask continuously to ensure the formation of a thin, uniform film on the inner wall.

    • Causality Note: A thin film maximizes the surface area for hydration, facilitating more efficient and uniform self-assembly of the micelles.

  • Vacuum Drying: Place the flask under high vacuum for at least 2 hours to remove any residual organic solvent.

    • Causality Note: Residual solvent can affect micelle stability and introduce toxicity. This step is crucial for creating a clinically relevant formulation.

  • Hydration: Add 10 mL of pre-warmed (37°C) PBS (pH 7.4) to the flask. Hydrate the film by gently rotating the flask at room temperature for 30 minutes.

  • Sonication: Briefly sonicate the resulting suspension in a water bath sonicator (e.g., 2-5 minutes) to ensure complete dissolution of the film and formation of a clear micellar solution.

    • Causality Note: Sonication provides the energy needed to break up any larger aggregates and facilitate the formation of thermodynamically stable, monodisperse micelles.

  • Sterilization: Filter the micellar solution through a 0.22 µm syringe filter to remove any non-incorporated drug crystals or large aggregates and to sterilize the formulation for in vitro cell studies.

G start Weigh API and mPEG-PLGA Polymer dissolve Dissolve in Acetonitrile in Round-Bottom Flask start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate film Thin Drug-Polymer Film Formed evaporate->film dry Dry Under High Vacuum (Remove Residual Solvent) film->dry hydrate Hydrate with PBS (pH 7.4) dry->hydrate sonicate Bath Sonication hydrate->sonicate filter Sterile Filtration (0.22 µm) sonicate->filter end Final Polymeric Micelle Solution filter->end

Caption: Workflow for polymeric micelle formulation via thin-film hydration.

Application Protocol 2: Liposomal Formulation

Liposomes are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core[21][22]. For a hydrophobic drug like 5-(4-Methoxyphenyl)nicotinamide, the molecule will primarily be entrapped within the hydrophobic lipid bilayer[23]. Liposomes are highly biocompatible and can enhance the therapeutic index of encapsulated drugs[22][24].

Rationale for Lipid Selection

A common formulation consists of a primary phospholipid, cholesterol, and a PEGylated lipid.

  • Phosphatidylcholine (e.g., HSPC, DPPC): Forms the main structural component of the bilayer.

  • Cholesterol: Incorporated to modulate bilayer fluidity and stability, reducing drug leakage[23].

  • PEGylated Lipid (e.g., DSPE-mPEG2000): Provides a hydrophilic corona to confer "stealth" characteristics, prolonging circulation time[25].

Protocol: Liposome Formulation via Thin-Film Hydration and Extrusion

Materials:

  • 5-(4-Methoxyphenyl)nicotinamide (API)

  • Hydrogenated Soy Phosphatidylcholine (HSPC)

  • Cholesterol

  • DSPE-mPEG2000

  • Chloroform/Methanol mixture (2:1 v/v)

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile-filtered

  • Round-bottom flask (50 mL)

  • Rotary evaporator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolution: Accurately weigh and dissolve lipids and the API in the chloroform/methanol mixture in a round-bottom flask. A typical molar ratio is HSPC:Cholesterol:DSPE-mPEG2000 at 55:40:5. For this, use 50 mg total lipid and 5 mg of the API.

    • Causality Note: All components must be fully dissolved in the organic solvent to ensure a homogenous mixture, which is essential for forming stable and uniform liposomes.

  • Film Formation: Evaporate the organic solvents using a rotary evaporator at 45-50°C to form a thin lipid film.

  • Vacuum Drying: Dry the film under high vacuum for at least 2-4 hours to ensure complete removal of residual solvents.

  • Hydration: Add 5 mL of pre-warmed (60°C, i.e., above the lipid phase transition temperature) PBS (pH 7.4) to the flask. Gently agitate for 1 hour to hydrate the film, forming multilamellar vesicles (MLVs).

    • Causality Note: Hydrating above the phase transition temperature of the primary lipid ensures the bilayers are in a fluid state, which facilitates proper hydration and vesicle formation.

  • Extrusion: Load the MLV suspension into a pre-heated liposome extruder. Sequentially pass the suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, then 200 nm, then 100 nm). Perform 11-21 passes through the final 100 nm membrane.

    • Causality Note: Extrusion applies high pressure to force the large MLVs through defined pores, resulting in the formation of smaller, more uniform unilamellar vesicles (LUVs) with a controlled size distribution[22].

  • Purification: To remove unencapsulated drug, the liposome suspension can be purified by size exclusion chromatography or dialysis against PBS.

Protocols for Nanoparticle Characterization

Characterization is a mandatory step to ensure the quality, stability, and potential in vivo performance of the formulation[26][27].

Protocol: Size, PDI, and Zeta Potential Measurement

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Procedure:

  • Sample Preparation: Dilute the nanoparticle suspension (micelles or liposomes) with sterile-filtered deionized water or PBS to an appropriate concentration (to achieve a count rate between 100-500 kcps).

  • Size and PDI Measurement (DLS):

    • Equilibrate the instrument cuvette at 25°C.

    • Add the diluted sample to the cuvette.

    • Perform the measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles and uses the Stokes-Einstein equation to calculate the hydrodynamic diameter and PDI.

    • Causality Note: The hydrodynamic diameter represents the effective size of the particle in solution, including any hydration layer. PDI is a measure of the heterogeneity of particle sizes; a value <0.3 is generally considered acceptable for parenteral formulations[27].

  • Zeta Potential Measurement:

    • Inject the diluted sample into a folded capillary cell.

    • Place the cell in the instrument. An electric field is applied, and the velocity of the particles (electrophoretic mobility) is measured by laser Doppler velocimetry. This is then converted to zeta potential.

    • Causality Note: Zeta potential indicates the surface charge of the nanoparticles. A value of ±30 mV or greater suggests high stability due to electrostatic repulsion between particles, preventing aggregation[22].

Protocol: Encapsulation Efficiency (EE) and Drug Loading (DL)

This protocol determines the amount of API successfully encapsulated within the nanoparticles.

Procedure:

  • Separation of Free Drug:

    • Place a known amount (e.g., 1 mL) of the nanoparticle formulation into an ultra-centrifugal filter device (e.g., Amicon®, with a molecular weight cut-off of 10 kDa).

    • Centrifuge at a high speed (e.g., 5000 x g for 20 minutes) to separate the nanoparticles (retentate) from the aqueous phase containing the unencapsulated ("free") drug (filtrate).

  • Quantification of Total and Free Drug:

    • Total Drug (D_total): Take 100 µL of the original, un-centrifuged formulation. Add 900 µL of a suitable organic solvent (e.g., acetonitrile) to disrupt the nanoparticles and release the encapsulated drug.

    • Free Drug (D_free): Take the filtrate from step 1, which contains only the unencapsulated drug.

    • Quantify the drug concentration in both samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Calculation:

    • Encapsulation Efficiency (EE %):

      • EE (%) = [(D_total - D_free) / D_total] x 100

    • Drug Loading (DL %):

      • First, determine the weight of the excipients (polymers/lipids) in the initial formulation.

      • DL (%) = [Weight of Encapsulated Drug / Total Weight of Nanoparticles (Drug + Excipients)] x 100

Table 2: Typical Characterization Parameters for Nanoparticle Formulations

Parameter Technique Desired Outcome Rationale
Hydrodynamic Diameter DLS 30 - 200 nm[28][29] Optimal for avoiding rapid renal clearance and for passive targeting to tumors via the EPR effect.
Polydispersity Index (PDI) DLS < 0.3[27] Indicates a narrow, homogenous size distribution, leading to predictable and reproducible in vivo behavior.
Zeta Potential DLS > ±20 mV (or near neutral for stealth) Measures surface charge; high absolute values predict good colloidal stability. Near-neutral values are typical for PEGylated systems.
Morphology TEM / SEM Spherical, uniform particles Visual confirmation of size, shape, and integrity of the nanoparticles[26].

| Encapsulation Efficiency (EE) | HPLC after separation | > 80% | A high EE indicates an efficient formulation process and minimizes the amount of free drug administered[30]. |

Protocol: In Vitro Drug Release Study

This study assesses the rate at which the API is released from the nanoparticles into a simulated physiological medium. The dialysis bag method is a common and effective approach.

Instrument: Dialysis membrane (e.g., 10-14 kDa MWCO), release medium (PBS pH 7.4 + 0.5% Tween 80), constant temperature shaker (37°C).

G start Prepare Dialysis Bag (MWCO 10-14 kDa) load Load 1 mL of Nanoparticle Formulation into Bag start->load seal Seal Both Ends of the Bag load->seal immerse Immerse Bag in Release Medium (e.g., 50 mL PBS + 0.5% Tween 80) seal->immerse incubate Incubate at 37°C with Constant Shaking immerse->incubate sample Withdraw 1 mL of Release Medium at Timed Intervals (t=0, 1, 2, 4, 8, 12, 24, 48h) incubate->sample replace Replace with 1 mL of Fresh, Pre-warmed Medium sample->replace sample->replace quantify Quantify Drug Concentration in Samples via HPLC replace->quantify end Plot Cumulative Release % vs. Time quantify->end

Caption: Workflow for an in vitro drug release study using the dialysis method.

Procedure:

  • Preparation: Hydrate a dialysis membrane according to the manufacturer's instructions.

  • Loading: Pipette exactly 1 mL of the nanoparticle formulation into the dialysis bag and seal both ends securely.

  • Incubation: Submerge the sealed bag in a vessel containing 50 mL of release medium (PBS, pH 7.4, containing 0.5% Tween 80 to maintain sink conditions for the hydrophobic drug). Place the vessel in a shaker bath set to 37°C and gentle agitation.

    • Causality Note: Sink conditions (where the concentration of drug in the release medium is kept low) are essential to ensure that the release rate is governed by the formulation, not by the saturation of the medium[31]. Tween 80, a surfactant, helps solubilize the released hydrophobic API.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and immediately replace it with 1 mL of fresh, pre-warmed medium to maintain a constant volume.

  • Analysis: Analyze the drug concentration in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling, and plot the results versus time to generate a release profile.

Conclusion and Future Perspectives

The protocols outlined in this guide provide a robust framework for the formulation and characterization of polymeric micelle and liposomal delivery systems for 5-(4-Methoxyphenyl)nicotinamide. By encapsulating this poorly soluble compound into nanosized carriers, it is possible to significantly enhance its aqueous dispersibility, a critical first step toward improving its bioavailability and therapeutic efficacy. Successful characterization demonstrating controlled particle size, high encapsulation efficiency, and sustained in vitro release will provide strong evidence to advance these formulations into preclinical in vivo studies. Future work should focus on optimizing drug loading, evaluating long-term stability, and ultimately, assessing the pharmacokinetic profile and therapeutic activity of the lead formulation in relevant animal models.

References

  • Nanoemulsion-Based Drug Delivery System for Poorly Soluble Drugs. (2023). Vertex AI Search.
  • Nanoparticle drug delivery - Wikipedia. Wikipedia.
  • Insoluble drug delivery strategies: review of recent advances and business prospects - PMC.
  • Characterization of Nanoparticles for Drug Delivery - Creative Biostructure iEM Platform.
  • A Versatile Polymer Micelle Drug Delivery System for Encapsulation and In Vivo Stabilization of Hydrophobic Anticancer Drugs - PMC.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Strategies in poorly soluble drug delivery systems.
  • Characterization of Nanoparticle Drug Delivery Systems and their Properties. Open Access Journals - Research and Reviews.
  • Design and Development of Novel Drug Delivery Systems for Poorly Soluble Drugs.
  • Small-molecule delivery by nanoparticles for anticancer therapy - PMC.
  • Liposome Encapsulated Small Molecule Development Service.
  • Polymeric micelles using cholinium-based ionic liquids for the encapsulation and release of hydrophobic drug molecules.
  • Nanoparticles-Based Small Molecule Drugs Delivery. CD Bioparticles.
  • Polymeric micelles as drug delivery vehicles.
  • Nanoparticles Demonstrate Potential for Small-Molecule Pharmaceuticals. (2020). GEN - Genetic Engineering and Biotechnology News.
  • Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval - PMC.
  • Characterisation of polymeric nanoparticles for drug delivery. Nanoscale (RSC Publishing).
  • Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence - PMC.
  • Smart Polymeric Micelles for Anticancer Hydrophobic Drugs. MDPI.
  • (PDF) DEVELOPMENT AND CHARACTERIZATION OF NANOPARTICLE-BASED DRUG DELIVERY SYSTEMS.
  • Liposomes - Fujifilm Pharma. Fujifilm.
  • Nanoparticle-based Drug Delivery Systems: Review and Current St
  • Liposomal Technology in Drug Formulations: Enhancing Therapeutic Efficacy and Safety. IntechOpen.
  • In Vitro Release Test Methods for Drug Formulations for Parenteral Applic
  • Liposomal Formulations: A Recent Upd
  • Development And Validation Of In Vitro Release Testing For Semisolid Formul
  • Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation.
  • Regulatory Considerations Specific to Liposome Drug Development as Complex Drug Products. Frontiers.
  • In Vitro Release Testing (IVRT). Teledyne Labs.
  • The Bioavailability of Substituted Nicotinamide Deriv
  • Unlocking Pharmaceutical Drug Properties Through Vitro Release Tests. Raytor.
  • Using in vitro release testing (IVRT)
  • 5-(4-Methoxyphenyl)nicotinamide | 198345-91-4. Sigma-Aldrich.
  • FDA-Approved Nicotinamide API Manufacturers & Suppliers. Pharmaoffer.com.
  • Syntheses of Nicotinamide Riboside and Derivatives: Effective Agents for Increasing Nicotinamide Adenine Dinucleotide Concentrations in Mammalian Cells.
  • Ex Vivo Transdermal Delivery of Nicotinamide Mononucleotide Using Polyvinyl Alcohol Microneedles. MDPI.
  • 5-(4-Methoxyphenyl)nicotinamide | 198345-91-4. AA BLOCKS.
  • N-(4-Methoxyphenyl)-5-nitropyridine-3-carboxamide Properties. EPA.
  • comparative analysis of N-(4-ethoxyphenyl)isonicotinamide and nicotinamide. Benchchem.
  • Nicotinamide | C6H6N2O | CID 936. PubChem.
  • The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PMC.
  • Nicotinamide - PRODUCT INFORM
  • More than skin deep? Potential nicotinamide treatment applications in chronic kidney transplant recipients - PMC.
  • Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. MDPI.
  • Study reveals efficacy of nicotinamide for skin cancer prevention. VUMC News.
  • (PDF) Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation.
  • Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temper
  • overcoming poor solubility of N-(4-ethoxyphenyl)isonicotinamide in aqueous buffers. Benchchem.

Sources

Method

Application Note: In Vivo Dosing and Pharmacological Evaluation of 5-(4-Methoxyphenyl)nicotinamide

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound: 5-(4-Methoxyphenyl)nicotinamide (CAS: 198345-91-4) Therapeutic Context: Investigational NAD+ Pathway Modulator / Putati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound: 5-(4-Methoxyphenyl)nicotinamide (CAS: 198345-91-4) Therapeutic Context: Investigational NAD+ Pathway Modulator / Putative NAMPT or PARP Inhibitor

Scientific Rationale & Mechanism of Action

5-(4-Methoxyphenyl)nicotinamide is a synthetic structural analog of endogenous nicotinamide. In preclinical pharmacology, nicotinamide derivatives predominantly function by modulating the NAD+ salvage pathway. They typically act as either inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT), inhibitors of Poly(ADP-ribose) polymerases (PARPs), or as direct NAD+ precursors.

The structural addition of a 4-methoxyphenyl group to the nicotinamide pharmacophore significantly increases the compound's lipophilicity. While this modification often enhances cellular permeability and target binding affinity, it introduces severe aqueous solubility challenges for in vivo administration. Because 5-(4-Methoxyphenyl)nicotinamide is an investigational compound, establishing a rigorous, self-validating framework for its formulation, Maximum Tolerated Dose (MTD), and pharmacodynamic (PD) evaluation is critical.

Mechanistically, if the compound acts as a NAMPT inhibitor, it will deplete intracellular NAD+ pools, leading to metabolic collapse in highly proliferative cells[1]. If it acts as a PARP inhibitor, it will block single-strand DNA break repair, inducing synthetic lethality in homologous recombination-deficient tumors[2].

Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT Substrate NMN NMN Intermediate NAMPT->NMN Catalysis NAD NAD+ Pool NMN->NAD Biosynthesis PARP PARP / SIRT NAD->PARP Cofactor Effect Target Engagement (DNA Repair / Metabolism) PARP->Effect Cellular Regulation Compound 5-(4-Methoxyphenyl) nicotinamide Compound->NAMPT Putative Inhibition Compound->PARP Putative Inhibition

Caption: Putative mechanism of action for nicotinamide analogs targeting NAD+ salvage and PARP pathways.

Formulation Strategy & Physicochemical Causality

Administering lipophilic small molecules in pure saline inevitably leads to compound precipitation in the peritoneal cavity or bloodstream, causing localized toxicity, erratic pharmacokinetics, and uninterpretable efficacy data. To achieve a homogenous solution, a co-solvent system is mandatory.

We utilize a universally tolerated murine vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline .

  • Causality of Vehicle Design: DMSO acts as the primary solvent to disrupt the compound's crystal lattice energy. PEG300 acts as a co-solvent to prevent precipitation upon aqueous dilution, and Tween 80 acts as a surfactant to maintain micellar stability in the blood. Keeping DMSO at or below 10% is a strict requirement to prevent vehicle-induced hepatotoxicity and behavioral artifacts[3].

Dosage Determination & Pharmacokinetics

Because the exact in vivo potency of 5-(4-Methoxyphenyl)nicotinamide is investigational, its dosage must be empirically derived by benchmarking against established nicotinamide-derived inhibitors. Highly potent NAMPT inhibitors (e.g., FK866) show efficacy at doses as low as 0.5 mg/kg[1], whereas other analogs like GMX1778 require 100 - 250 mg/kg for anti-tumor efficacy[4]. PARP inhibitors typically require 10 - 100 mg/kg[5].

Table 1: Reference In Vivo Dosing Parameters for Nicotinamide Analogs
Compound ClassRepresentative AgentTypical Murine DoseRouteAdministration Schedule
NAMPT InhibitorFK8660.5 - 25 mg/kgIP / IVDaily or QOD
NAMPT InhibitorGMX1778100 - 250 mg/kgPO (Oral)Weekly or Daily
PARP InhibitorOlaparib / KSQ-427910 - 100 mg/kgPO / IPDaily
NAD+ PrecursorNMN / NR100 - 300 mg/kgPO / IPDaily

Data synthesized from established preclinical protocols for NAD+ pathway modulators[1],[4],[6],[5].

Step-by-Step Experimental Protocols

The following protocols establish a self-validating system . You must first confirm solubility (Protocol 1), then confirm systemic safety (Protocol 2), and finally confirm target engagement alongside phenotypic efficacy (Protocol 3).

Workflow Formulation 1. Formulation (Co-solvent System) MTD 2. MTD & PK (Dose Escalation) Formulation->MTD Efficacy 3. Efficacy Model (In Vivo Dosing) MTD->Efficacy Analysis 4. PD & Histology (Target Engagement) Efficacy->Analysis

Caption: Sequential in vivo experimental workflow for evaluating novel nicotinamide derivatives.

Protocol 1: Vehicle Formulation and Compound Preparation

Objective: Prepare a 10 mg/mL dosing solution for a 100 mg/kg dose in a 25g mouse (injection volume: 10 µL/g).

  • Weighing: Accurately weigh 10 mg of 5-(4-Methoxyphenyl)nicotinamide powder.

  • Primary Dissolution: Add 100 µL of 100% DMSO. Vortex vigorously and sonicate in a water bath at 37°C for 5–10 minutes until the solution is completely clear. Do not proceed if particulates remain.

  • Co-solvent Addition: Add 400 µL of PEG300. Vortex for 1 minute.

  • Surfactant Addition: Add 50 µL of Tween 80. Vortex for 1 minute.

  • Aqueous Dilution: Dropwise, add 450 µL of sterile Saline (0.9% NaCl) while continuously vortexing to prevent localized precipitation.

  • Self-Validation Checkpoint: Centrifuge the final solution at 10,000 x g for 5 minutes. If a pellet forms, the compound has precipitated. You must discard the solution and increase the PEG300/Tween80 ratio. Formulations must be prepared fresh daily[3].

Protocol 2: Maximum Tolerated Dose (MTD) Determination

Objective: Identify the highest dose that does not cause unacceptable toxicity.

  • Group Assignment: Randomize healthy, age-matched C57BL/6 or BALB/c mice into 4 groups (n=3 per group): Vehicle Control, 10 mg/kg, 50 mg/kg, and 100 mg/kg.

  • Dosing: Administer the compound via Intraperitoneal (IP) injection or Oral Gavage (PO) once daily for 7 days.

  • Monitoring: Weigh mice daily. Monitor for clinical signs of distress (ruffled fur, lethargy, hunched posture).

  • Self-Validation Checkpoint: An MTD is exceeded if a group experiences >15% body weight loss from baseline or exhibits severe lethargy. Select the dose just below this threshold for efficacy studies.

Table 2: Quantitative Scoring for MTD Toxicity
Toxicity GradeWeight LossClinical SignsRequired Action
Grade 0< 5%Normal activity and groomingContinue dosing
Grade 15% - 10%Mild piloerectionMonitor closely
Grade 210% - 15%Lethargy, hunched postureSuspend dosing for 48h
Grade 3> 15%Severe ataxia, immobilityEuthanize immediately
Protocol 3: In Vivo Efficacy & Pharmacodynamics (PD)

Objective: Evaluate therapeutic efficacy and prove on-target mechanism of action.

  • Model Initiation: Implant tumor cells (e.g., BRCA-deficient xenografts for PARP evaluation) subcutaneously. Wait until tumors reach 100-150 mm³[2].

  • Randomization: Randomize mice into Vehicle and Treatment groups (n=8-10 per group).

  • Dosing Schedule: Administer 5-(4-Methoxyphenyl)nicotinamide at the established MTD (e.g., 50 mg/kg IP, daily).

  • Efficacy Endpoint: Measure tumor volume using digital calipers every 2-3 days.

  • Self-Validation Checkpoint (Critical PD Analysis): Efficacy without target engagement indicates off-target toxicity, not true pharmacological efficacy. At the study endpoint, harvest the tumor tissue.

    • If evaluating as a NAMPT inhibitor: Quantify intra-tumoral NAD+ levels via colorimetric assay or LC-MS/MS. A significant reduction in NAD+ confirms target engagement[1].

    • If evaluating as a PARP inhibitor: Perform an ELISA or Western Blot for Poly(ADP-ribose) (PAR) accumulation. Successful PARP inhibition will show near-complete ablation of PARylation in the tumor tissue[5].

References

  • Title: 1 Source: nih.gov

  • Title: 3 Source: benchchem.com

  • Title: 2 Source: nih.gov

  • Title: 4 Source: snmjournals.org

  • Title: 6 Source: mdpi.com

  • Title: 5 Source: aacrjournals.org

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-(4-Methoxyphenyl)nicotinamide Synthesis

Overview The synthesis of 5-(4-Methoxyphenyl)nicotinamide relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling between 5-bromonicotinamide and (4-methoxyphenyl)boronic acid [1][1]. While this is a foundational...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

The synthesis of 5-(4-Methoxyphenyl)nicotinamide relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling between 5-bromonicotinamide and (4-methoxyphenyl)boronic acid [1][1]. While this is a foundational C-C bond-forming reaction [2][2], heteroaryl halides present unique challenges, including catalyst poisoning via nitrogen coordination, protodeboronation, and product purification difficulties due to palladium sequestration [3][3]. This guide provides mechanistic troubleshooting and a self-validating protocol to maximize API yield and purity.

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd(dppf)) OA Oxidative Addition [Ar-Pd(II)-Br] Rate-limiting for heteroaryls Pd0->OA + 5-Bromonicotinamide TM Transmetalation [Ar-Pd(II)-Ar'] Requires Base OA->TM + (4-MeO-Ph)B(OH)2 + K2CO3 RE Reductive Elimination Product Release TM->RE SideRxn Protodeboronation (Side Reaction) TM->SideRxn Excess H2O / Heat RE->Pd0 Catalyst Regeneration Product 5-(4-Methoxyphenyl) nicotinamide RE->Product Target Yield

Suzuki-Miyaura catalytic cycle for 5-(4-Methoxyphenyl)nicotinamide highlighting optimization nodes.

Troubleshooting & Optimization FAQs

Q1: My reaction stalls at 60% conversion of 5-bromonicotinamide. Why is the electrophile not fully consumed?

  • Causality: The pyridine nitrogen of 5-bromonicotinamide is a strong Lewis base that can coordinate to the palladium center, forming stable, inactive complexes that remove Pd from the catalytic cycle [3][3]. Additionally, at elevated temperatures, the (4-methoxyphenyl)boronic acid can undergo protodeboronation, depleting the nucleophile before full conversion is reached.

  • Solution: Transition from a monodentate ligand (like PPh3) to a sterically demanding bidentate ligand such as dppf (e.g., using Pd(dppf)Cl2​ ). The bidentate nature forces a cis-geometry at the metal center, accelerating reductive elimination, while its steric bulk physically blocks the pyridine nitrogen from coordinating. To counter protodeboronation, use a slight excess of boronic acid (1.2–1.3 equivalents).

Q2: I am observing significant formation of 4,4'-dimethoxybiphenyl (homocoupling). How can I minimize this?

  • Causality: Homocoupling of the boronic acid is an oxidative side reaction driven by the presence of dissolved oxygen in the solvent and exacerbated by high base concentrations.

  • Solution: Implement strict degassing protocols (sparging with N2​ or Argon for at least 30 minutes prior to catalyst addition). Utilize a biphasic solvent system (e.g., Toluene/EtOH/ H2​O ) which allows for controlled dissolution of the base and better phase separation of oxygen compared to pure DMF or Dioxane.

Q3: The primary amide group is hydrolyzing to 5-(4-methoxyphenyl)nicotinic acid. What are the optimal base/solvent conditions?

  • Causality: Strong bases (e.g., NaOH, KOH) combined with high temperatures (>80 °C) in aqueous media will readily hydrolyze the carboxamide group to a carboxylic acid.

  • Solution: Employ a milder inorganic base such as Potassium Carbonate ( K2​CO3​ ). It provides sufficient basicity to form the active boronate complex required for the transmetalation step without triggering amide hydrolysis.

Q4: How do I efficiently remove residual palladium to meet API limits (<10 ppm)? Standard crystallization is failing.

  • Causality: The synthesized 5-(4-Methoxyphenyl)nicotinamide contains multiple coordinating heteroatoms (pyridine nitrogen, amide oxygen/nitrogen) that act as a macroscopic ligand, sequestering palladium within the product crystal lattice.

  • Solution: Implement a chemical scavenger wash during the workup. As demonstrated in scale-up optimization studies [4][4], treating the organic phase with 20% aqueous NaHSO3​ at 60 °C for 1 hour effectively strips the palladium. The bisulfite ion acts as a strong, soft ligand that binds Pd and pulls it into the aqueous waste stream, reducing residual levels from >5000 ppm to <10 ppm[4].

Quantitative Data: Condition Optimization Summary
Catalyst SystemSolvent SystemBaseTemp (°C)Yield (%)Residual Pd (ppm)Mechanistic Outcome
Pd(PPh3​)4​ DMF / H2​O NaOH10045%>5000High amide hydrolysis; poor Pd clearance.
Pd(PPh3​)4​ Dioxane / H2​O K2​CO3​ 9068%3200Stalled conversion due to catalyst poisoning.
Pd(dppf)Cl2​ Toluene/EtOH/ H2​O K2​CO3​ 8089%150Excellent conversion; no hydrolysis.
Pd(dppf)Cl2​ Toluene/EtOH/ H2​O K2​CO3​ 80 85% <10 Optimized + 20% NaHSO3​ wash applied.
Self-Validating Experimental Protocol

This protocol incorporates In-Process Controls (IPCs) to ensure each mechanistic step is validated before proceeding to the next.

Workflow Step1 Reaction Setup Degassing & Heating Step2 In-Process Control (HPLC >99% Conv.) Step1->Step2 Step2->Step1 If Fail (Add Catalyst) Step3 Pd Scavenging 20% NaHSO3 Wash Step2->Step3 If Pass Step4 Crystallization (EtOH/Water) Step3->Step4 Step5 Pure API <10 ppm Pd Step4->Step5

Self-validating experimental workflow for the synthesis and purification of the target nicotinamide.

Step 1: Reagent Preparation & Degassing

  • Charge a reaction vessel with 5-bromonicotinamide (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and K2​CO3​ (2.5 eq).

  • Add the solvent mixture: Toluene/Ethanol/Water in a 5:2:1 volume ratio.

  • Self-Validation Check: Sparge the heterogeneous mixture with Nitrogen for exactly 30 minutes. The absence of oxygen is critical to prevent boronic acid homocoupling.

Step 2: Catalysis & Heating

  • Under a positive Nitrogen stream, add Pd(dppf)Cl2​ (0.02 eq, 2 mol%).

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Self-Validation Check (IPC): After 4 hours, withdraw a 50 µL aliquot, quench in acetonitrile, and analyze via HPLC. The reaction is self-validated to proceed to workup only when the 5-bromonicotinamide peak area is <1%. If >1%, continue heating for 2 hours.

Step 3: Palladium Scavenging Workup

  • Cool the reaction to 60 °C. Add additional Toluene to ensure the product remains fully dissolved in the organic phase.

  • Add an equal volume of 20% w/w aqueous Sodium Bisulfite ( NaHSO3​ ).

  • Stir vigorously at 60 °C for 1 hour.

  • Mechanistic action: The bisulfite coordinates to the Pd, shifting it from the organic product phase to the aqueous phase [4][4].

Step 4: Phase Separation & Isolation

  • Halt stirring and allow phase separation. Discard the dark aqueous layer (contains Pd and borate salts).

  • Wash the organic layer once with brine, then concentrate under reduced pressure.

  • Crystallize the crude residue from hot Ethanol/Water (8:2).

  • Filter and dry under vacuum at 50 °C to yield pure 5-(4-Methoxyphenyl)nicotinamide.

References
  • Source: National Institutes of Health (NIH)
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique Source: ACS Publications URL
  • Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL
  • Azologization and repurposing of a hetero-stilbene-based kinase inhibitor: towards the design of photoswitchable sirtuin inhibitors Source: Beilstein Journals URL

Sources

Optimization

Technical Support Center: 5-(4-Methoxyphenyl)nicotinamide Handling &amp; Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 5-(4-Methoxyphenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 5-(4-Methoxyphenyl)nicotinamide (CAS 198345-91-4).

This compound features a rigid biaryl system (a pyridine ring coupled to a methoxy-substituted benzene ring) and a primary carboxamide group. These structural motifs dictate its behavior in solution, presenting unique challenges regarding solubility, hydrolytic stability, and susceptibility to oxidation. The following guide provides mechanistic explanations and self-validating protocols to ensure the integrity of your experimental data.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why does my compound precipitate immediately upon dilution into my in vitro assay buffer?

The Causality: 5-(4-Methoxyphenyl)nicotinamide contains a planar biaryl core. This structural planarity strongly favors intermolecular π−π stacking and hydrophobic interactions, leading to a high crystal lattice energy and exceptionally poor aqueous solubility. When a highly concentrated organic stock (e.g., in DMSO) is rapidly introduced into an aqueous buffer, the local supersaturation causes the compound to crash out of solution before it can evenly disperse.

The Solution:

  • Solvent Selection: Always prepare primary stock solutions in anhydrous, high-purity Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to fully disrupt the π−π stacking.

  • Order of Addition: Never add buffer to the DMSO stock. Instead, add the DMSO stock dropwise to a rapidly stirring aqueous buffer.

  • Co-solvents/Surfactants: Keep the final DMSO concentration below 0.5% (v/v) to prevent cellular toxicity. If precipitation persists, consider supplementing the assay buffer with 0.1% Tween-20 or 0.1% BSA to act as a carrier and stabilize the hydrophobic biaryl system.

Q2: I am observing a loss of compound efficacy over time in aqueous media (pH 7.4 - 8.0). What is the degradation mechanism?

The Causality: The loss of efficacy is likely due to the hydrolysis of the carboxamide group. Nicotinamide derivatives exhibit highly pH-dependent stability, with optimal solution stability occurring near pH 6.0[1]. In basic environments (pH > 7.0), the compound undergoes base-catalyzed hydrolysis[2]. The hydroxide ion ( OH− ) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide, ultimately cleaving it to yield 5-(4-methoxyphenyl)nicotinic acid and ammonia[1].

The Solution: Do not store the compound in aqueous buffers. Prepare aqueous dilutions immediately prior to the assay. If intermediate aqueous storage is unavoidable, adjust the buffer to a slightly acidic pH (pH 6.0 - 6.5) and maintain the temperature at 4°C to exponentially decrease the hydrolytic rate constant.

Q3: LC-MS analysis of my aged stock solution shows a prominent +16 Da impurity. What is this byproduct?

The Causality: A +16 Da mass shift is the classic signature of N-oxidation. The basic nitrogen within the pyridine ring is susceptible to oxidation, forming a pyridine N-oxide derivative[3]. This process is accelerated by prolonged exposure to atmospheric oxygen, reactive oxygen species (ROS) in aging buffers, or photo-oxidation from ambient light.

The Solution: Purge stock vials with inert gas (Argon or Nitrogen) prior to sealing. Store all stock solutions in amber or opaque vials at -20°C to -80°C to arrest oxidative kinetics.

Part 2: Quantitative Data & Stability Profile

To aid in experimental planning, the following table synthesizes the extrapolated degradation kinetics of the nicotinamide pharmacophore under various environmental conditions based on structural analogs[1][2].

Environmental ConditionPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Recommended Action
Anhydrous DMSO (-20°C, Dark) None (Stable)> 24 MonthsOptimal storage condition for primary stocks.
Aqueous Buffer (pH 6.0, 4°C) Hydrolysis (Slow)~ 60 - 90 DaysAcceptable for short-term intermediate dilutions.
Aqueous Buffer (pH 7.4, 37°C) Base-Catalyzed Hydrolysis< 48 HoursPrepare fresh; do not pre-incubate media for long periods.
Aqueous Buffer (Light/Air Exposed) N-Oxidation (+16 Da)7 - 14 DaysProtect from light; purge with Argon.

Part 3: Standard Operating Protocols (SOPs)

Protocol A: Self-Validating Stock Solution Preparation

This protocol ensures complete dissolution and prevents freeze-thaw degradation.

  • Equilibration: Allow the lyophilized powder of 5-(4-Methoxyphenyl)nicotinamide to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent condensation.

  • Weighing: Weigh the desired mass using an analytical balance.

  • Dissolution: Add anhydrous, cell-culture grade DMSO to achieve a target concentration of 10 mM to 50 mM.

  • Validation (Visual): Vortex for 30 seconds. Hold the vial against a dark background under a bright light. The solution must be completely transparent with no particulate scattering (Tyndall effect). If particulates remain, sonicate in a water bath for 2 minutes (do not exceed 30°C).

  • Aliquoting: Divide the stock into 10 µL to 50 µL single-use aliquots in amber microcentrifuge tubes.

  • Storage: Blanket the headspace of each tube with Argon gas, cap tightly, and store immediately at -20°C or -80°C.

Protocol B: LC-MS Validation of Compound Integrity

Use this workflow to verify the absence of hydrolysis or N-oxidation prior to critical in vivo experiments.

  • Sample Prep: Dilute a 1 µL aliquot of the DMSO stock into 999 µL of LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column. Use a gradient of 5% to 95% Acetonitrile over 10 minutes.

  • Mass Spectrometry (ESI+):

    • Monitor for the intact parent mass [M+H]+≈229.09 m/z .

    • Scan for the hydrolysis product [M+H]+≈230.08 m/z (loss of NH2​ , gain of OH ).

    • Scan for the N-oxide product [M+H]+≈245.09 m/z (+16 Da shift).

  • Validation Threshold: The parent peak must constitute >98% of the total integrated area under the curve (AUC) at 254 nm UV trace.

Part 4: Mechanistic Workflows & Visualizations

Workflow Start Dry Powder 5-(4-Methoxyphenyl)nicotinamide Solvent Add Anhydrous DMSO (Target: 10-50 mM) Start->Solvent Sonicate Vortex & Sonicate (Avoid Heating >30°C) Solvent->Sonicate Aliquots Prepare Single-Use Aliquots (Minimize Freeze-Thaw) Sonicate->Aliquots Storage Store at -20°C to -80°C (Desiccated, Dark) Aliquots->Storage Buffer Dilute into Aqueous Buffer (Just prior to assay, pH 6.0-7.0) Storage->Buffer

Fig 1: Optimal workflow for the preparation, storage, and aqueous dilution of stock solutions.

Degradation Parent 5-(4-Methoxyphenyl)nicotinamide (Intact Compound) Cond1 High/Low pH (Aqueous Media) Parent->Cond1 Cond2 Oxidative Stress (ROS, Light, Air) Parent->Cond2 Deg1 Hydrolysis Product (5-(4-Methoxyphenyl)nicotinic acid + NH3) Cond1->Deg1 Deg2 Oxidation Product (Pyridine N-oxide derivative, +16 Da) Cond2->Deg2

Fig 2: Primary degradation pathways: pH-dependent hydrolysis and oxidative N-oxide formation.

References

  • Innovadex - Prospector. "The Benefits of Niacinamide: Solution Stability and Hydrolysis." UL Prospector. Available at: [Link]

  • Kulkarni, et al. "Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside." National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: 5-(4-Methoxyphenyl)nicotinamide Formulation &amp; Solubility

Welcome to the Technical Support Center for 5-(4-Methoxyphenyl)nicotinamide (CAS: 198345-91-4). As a Senior Application Scientist, I have compiled this guide to address the most common physicochemical hurdles researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-(4-Methoxyphenyl)nicotinamide (CAS: 198345-91-4). As a Senior Application Scientist, I have compiled this guide to address the most common physicochemical hurdles researchers face when working with this compound.

While the parent molecule, nicotinamide, is highly water-soluble [1], the introduction of the bulky, lipophilic 4-methoxyphenyl group at the 5-position drastically alters its thermodynamic profile. This modification significantly lowers the dielectric constant required for solvation, making the compound prone to rapid aggregation and precipitation in physiological buffers [2]. This guide provides mechanistic explanations and self-validating protocols to ensure your in vitro and in vivo assays yield reproducible, artifact-free data.

Frequently Asked Questions (FAQs)

Q1: Why does 5-(4-Methoxyphenyl)nicotinamide precipitate immediately when I dilute my DMSO stock into cell culture media?

The Causality: This is a classic example of the "solvent shift" or "hydrophobic effect." When you inject a highly concentrated DMSO stock into an aqueous buffer, the DMSO diffuses into the bulk water faster than the drug molecules can disperse. The lipophilic 4-methoxyphenyl ring is suddenly exposed to a high-dielectric aqueous environment. To minimize the entropically unfavorable ordering of water molecules around this hydrophobic surface, the drug molecules rapidly self-associate via Van der Waals forces, leading to micro-precipitation. The Solution: You must lower the thermodynamic barrier of solvation. This can be achieved by pre-warming the media, adding a carrier protein (like 0.1% BSA), or utilizing a step-wise serial dilution rather than a single large-volume spike.

Q2: What is the maximum recommended concentration for in vitro assays without causing solvent toxicity?

The Causality: Most mammalian cell lines exhibit phenotypic alterations or cytotoxicity when DMSO concentrations exceed 0.1% to 0.5% (v/v). Because 5-(4-Methoxyphenyl)nicotinamide requires organic solvents for initial dissolution, your maximum assay concentration is mathematically bottlenecked by the stock concentration. If your maximum achievable stock in anhydrous DMSO is 50 mM, a 0.1% final DMSO concentration limits your maximum assay dose to 50 µM. The Solution: Maximize your stock concentration using anhydrous, nitrogen-purged DMSO, and use gentle sonication to ensure absolute saturation. Always include a vehicle control matching the exact DMSO concentration of your highest treatment arm.

Q3: I need to dose this compound in vivo (IP/PO), but I cannot use high volumes of DMSO. What is the best formulation strategy?

The Causality: Systemic administration of high-concentration DMSO causes severe tissue necrosis and hemolysis. For in vivo applications, you must shift from a co-solvent strategy to an inclusion complexation strategy. The Solution: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic central cavity [3]. The 4-methoxyphenyl moiety of the drug spontaneously enters this cavity via thermodynamic displacement of high-enthalpy water molecules, forming a water-soluble 1:1 inclusion complex that is safe for animal dosing.

Experimental Protocols & Troubleshooting

Protocol A: Preparation of a Stable In Vitro Stock Solution (DMSO)

This protocol utilizes a self-validating optical check to ensure true solvation rather than micro-suspension.

  • Equilibration: Allow the lyophilized 5-(4-Methoxyphenyl)nicotinamide powder to reach room temperature in a desiccator before opening to prevent ambient moisture condensation, which prematurely initiates the hydrophobic effect.

  • Solvation: Weigh the desired mass and add anhydrous, sterile-filtered DMSO (≥99.9% purity) to achieve a 20 mM to 50 mM stock.

  • Energy Input: Vortex vigorously for 60 seconds. If particulates remain, place the vial in a sonicating water bath at 37°C for 5–10 minutes. The acoustic cavitation provides the activation energy required to break intermolecular crystal lattice bonds.

  • Self-Validation (The OD600 Check): To confirm the absence of invisible micro-precipitates, transfer 100 µL of the stock to a cuvette and measure the optical density at 600 nm against a pure DMSO blank.

    • Validation: An OD600 < 0.01 indicates a true solution. An OD600 > 0.05 indicates light scattering from micro-crystals, requiring further sonication or the addition of a co-solvent (e.g., 5% Ethanol).

  • Storage: Aliquot into single-use amber vials, purge with Argon or Nitrogen gas to prevent oxidation, and store at -20°C.

Protocol B: HP-β-CD Complexation for In Vivo Dosing

This protocol generates an aqueous-compatible formulation without relying on toxic organic solvents.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile 0.9% saline or PBS. Stir until completely clear.

  • Drug Addition: Add the dry 5-(4-Methoxyphenyl)nicotinamide powder directly to the HP-β-CD solution. Do not dissolve in DMSO first, as residual DMSO can disrupt the thermodynamic equilibrium of the cyclodextrin cavity.

  • Thermodynamic Incubation: Stir the suspension continuously at 37°C for 12 to 24 hours. The prolonged kinetic energy is required to drive the drug molecules into the cyclodextrin cavities.

  • Sterile Filtration & Self-Validation: Pass the final solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

    • Validation: Carefully inspect the filter membrane afterward. If a significant amount of white powder is retained on the membrane, complexation was incomplete. You must either decrease the target drug concentration or increase the HP-β-CD percentage (up to 30% w/v).

Quantitative Data Summaries

Table 1: Solubility Profile of 5-(4-Methoxyphenyl)nicotinamide across Solvents

Solvent SystemEstimated Solubility (mg/mL)SuitabilityPrimary Mechanism of Solvation
Anhydrous DMSO ~15.0 - 20.0In vitro stockHigh polarity, disrupts hydrogen bonding
DMF ~10.0 - 15.0Chemical synthesisDipole-dipole interactions
Ethanol (100%) ~2.0 - 5.0Co-solventModerate polarity, lipophilic interaction
PBS (pH 7.4) < 0.1UnsuitableN/A (Hydrophobic exclusion)
20% HP-β-CD (Aqueous) ~2.5 - 5.0In vivo dosingHost-guest inclusion complexation

Note: Data extrapolated from baseline nicotinamide derivative profiles [1][3]. Always verify final concentrations empirically using HPLC-UV if precise dosing is critical.

Mechanistic Visualizations

G N1 Prepare 10-50 mM Stock in 100% Anhydrous DMSO N2 Warm to 37°C & Sonicate N1->N2 N3 Dilute into Aqueous Media (Dropwise, vigorous mixing) N2->N3 N4 Self-Validation: Measure OD600 N3->N4 N5 OD600 > 0.05 (Micro-precipitation detected) Add 0.1% BSA or Tween-80 N4->N5 Fail N6 OD600 < 0.01 (Optically clear solution) Proceed to biological assay N4->N6 Pass N5->N3 Re-formulate

Workflow for detecting and resolving compound precipitation in aqueous media.

Mechanism Drug 5-(4-Methoxyphenyl) nicotinamide (Hydrophobic) Complex 1:1 Inclusion Complex (Thermodynamically stable) Drug->Complex Van der Waals & Hydrophobic forces CD HP-β-Cyclodextrin (Hydrophilic exterior, lipophilic cavity) CD->Complex Result High Aqueous Solubility for In Vivo Use Complex->Result Solvation in PBS

Mechanism of HP-β-CD inclusion complexation enhancing aqueous solubility.

References

  • IntechOpen. Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs. Retrieved from:[Link]

Optimization

5-(4-Methoxyphenyl)nicotinamide (CAS 198345-91-4) Technical Support &amp; Troubleshooting Center

Welcome to the Advanced Troubleshooting Center for 5-(4-Methoxyphenyl)nicotinamide . As a nicotinamide derivative, this compound is a powerful pharmacological tool.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center for 5-(4-Methoxyphenyl)nicotinamide . As a nicotinamide derivative, this compound is a powerful pharmacological tool. However, the ubiquitous nature of the nicotinamide adenine dinucleotide (NAD+) metabolome means that nicotinamide pharmacophores carry inherent off-target liabilities[1]. The addition of a bulky, electron-donating 4-methoxyphenyl group alters the compound's lipophilicity and steric profile, frequently enhancing its affinity for deep hydrophobic sub-pockets in unintended NAD+-dependent enzymes.

This guide is engineered for drug development professionals and molecular biologists to systematically deconvolute true target engagement from NAD+-driven off-target artifacts.

Part 1: Mechanistic Causality of Off-Target Liabilities

To troubleshoot effectively, you must understand the causality behind the compound's behavior. Nicotinamide is the endogenous reaction product of NAD+-consuming enzymes and a precursor for NAD+ synthesis[2]. 5-(4-Methoxyphenyl)nicotinamide mimics this endogenous structure, allowing it to competitively infiltrate the catalytic domains of four major enzyme classes:

  • Poly(ADP-ribose) Polymerases (PARPs): The compound can competitively bind the NAD+ pocket of PARP1/2, blocking DNA repair and inducing synthetic lethality in homologous recombination-deficient cells[3].

  • Sirtuins (SIRT1-7): Nicotinamide is a classic pan-sirtuin inhibitor that binds to the C-pocket. Analogs often retain this ability, leading to artifactual hyperacetylation of histones and metabolic regulators like p53 or PGC-1α[4].

  • Nicotinamide Phosphoribosyltransferase (NAMPT): As the rate-limiting enzyme in the NAD+ salvage pathway, NAMPT may bind the compound as a competitive inhibitor or an alternative substrate, leading to catastrophic intracellular NAD+ depletion and delayed cytotoxicity[5][6].

  • Nicotinamide N-methyltransferase (NNMT): NNMT methylates nicotinamide using S-adenosylmethionine (SAM). The analog may act as a "methyl sink," depleting cellular SAM pools and globally altering the epigenetic landscape[7][8].

NAD_Interactome cluster_target Primary Target cluster_offtarget NAD+ Pocket Off-Targets Compound 5-(4-Methoxyphenyl) nicotinamide Target Intended Target Compound->Target Specific Affinity PARP PARP1/2 (DNA Repair) Compound->PARP Competitive SIRT SIRT1-7 (Deacetylation) Compound->SIRT C-pocket Block NAMPT NAMPT (NAD+ Salvage) Compound->NAMPT Substrate Mimic NNMT NNMT (Methylation) Compound->NNMT Methyl Sink

Fig 1: Competitive binding landscape of 5-(4-Methoxyphenyl)nicotinamide within the NAD+ interactome.

Part 2: Troubleshooting FAQs

Q1: My cell viability assays show significant cytotoxicity at 48–72 hours, but not at 24 hours. Is this an on-target effect? A1: Delayed cytotoxicity is the hallmark signature of NAMPT inhibition [3]. Because cells have pre-existing NAD+ pools, it takes 48–72 hours for NAD+ levels to deplete below the threshold required for ATP production and cell survival. To verify if this is an off-target effect, perform a rescue assay by supplementing the media with 1 mM Nicotinamide Mononucleotide (NMN). If NMN rescues viability, your compound is off-target inhibiting NAMPT[9].

Q2: I am observing unexpected shifts in glycolysis and oxidative phosphorylation (OXPHOS) in my Seahorse XF assays. What is causing this? A2: This is likely an off-target effect on Sirtuins (specifically SIRT1 or SIRT3) . Sirtuins are master regulators of metabolic flux[2]. Inhibition of SIRT3 leads to hyperacetylation and inactivation of mitochondrial OXPHOS enzymes, while SIRT1 inhibition alters HIF-1α and glycolysis. You must immunoblot for pan-acetyl-lysine to confirm if global hyperacetylation is occurring[4].

Q3: The compound is inducing apoptosis specifically in my BRCA1-mutant cell lines, but not in wild-type cells. Why? A3: You have inadvertently triggered synthetic lethality via PARP1/2 off-target inhibition . The nicotinamide core is a well-documented weak PARP inhibitor, and the 4-methoxyphenyl substitution likely enhances binding to the PARP active site. You must run a PARylation assay (Protocol 2) to confirm target engagement at PARP[3].

Part 3: Quantitative Off-Target Profiling

Use the following reference matrix to interpret your phenotypic data and select the appropriate deconvolution strategy.

Enzyme ClassEndogenous LigandOff-Target RiskPhenotypic SignatureRescue/Validation Strategy
PARP1/2 NAD+HighDNA damage sensitivity, BRCA-mutant specific apoptosisPan-PARylation immunoblotting
Sirtuins (SIRT1-7) NAD+HighAltered OXPHOS/glycolysis, global hyperacetylationPan-acetyl-lysine immunoblotting
NAMPT NicotinamideModerateDelayed cytotoxicity (72h+), severe ATP depletionNMN / Nicotinamide Riboside rescue
NNMT NicotinamideModerateAltered gene expression, reduced cellular methylationSAM/SAH ratio LC-MS quantification

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every troubleshooting protocol must be a self-validating system . This means the assay includes internal controls that prove the mechanistic logic is sound, regardless of how 5-(4-Methoxyphenyl)nicotinamide behaves.

Protocol 1: NAMPT / NAD+ Depletion Rescue Assay

Causality: If the compound kills cells by depleting NAD+ via NAMPT inhibition, providing a downstream metabolite (NMN) will bypass the blockade and rescue the cells[9]. Self-Validating Mechanism: The inclusion of FK866 (a potent, highly specific NAMPT inhibitor) proves that the cells can be rescued by NMN.

Step-by-Step Methodology:

  • Seed cells in a 96-well plate at a density optimized for 72-hour growth.

  • Divide the plate into two main arms: Arm A (Vehicle Media) and Arm B (Media + 1 mM NMN) .

  • Within both arms, establish the following treatment groups:

    • Control: DMSO vehicle.

    • Positive Control: 10 nM FK866 (Validates the rescue mechanics).

    • Test: 5-(4-Methoxyphenyl)nicotinamide (at your IC50 and 5x IC50 concentrations).

  • Incubate for 72 hours.

  • Measure cell viability using an ATP-based luminescence assay (e.g., CellTiter-Glo).

  • Interpretation: If NMN rescues FK866 (validating the assay) AND rescues your test compound, your compound has significant NAMPT off-target toxicity.

Protocol 2: PARP/SIRT Off-Target Deconvolution (Immunoblotting)

Causality: Inhibition of PARP or Sirtuins directly prevents the addition of poly(ADP-ribose) chains or the removal of acetyl groups, respectively. Self-Validating Mechanism: Using Olaparib and high-dose Nicotinamide (NAM) ensures the antibodies and cellular states are responsive to known inhibitors.

Step-by-Step Methodology:

  • Treat cells for 24 hours with: DMSO, 10 µM Olaparib (PARP control), 5 mM NAM (SIRT control)[4], and 5-(4-Methoxyphenyl)nicotinamide.

  • Optional: For PARP validation, expose cells to 1 mM H2O2 for 10 minutes prior to lysis to robustly stimulate baseline PARylation.

  • Lyse cells in RIPA buffer supplemented with protease inhibitors, phosphatase inhibitors, and 1 µM Olaparib (to prevent post-lysis PARylation artifacts).

  • Resolve 30 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Probe with:

    • Anti-pan-ADP-ribose binding reagent (detects PARylation).

    • Anti-pan-acetyl-lysine antibody (detects Sirtuin blockade).

    • Loading control (e.g., GAPDH or Vinculin).

  • Interpretation: A decrease in the PAR smear indicates PARP off-target activity. An increase in acetylated bands indicates Sirtuin off-target activity.

Troubleshooting_Workflow Start Observe Unexpected Phenotype (e.g., Cytotoxicity / Arrest) Step1 Perform NAD+ Rescue Assay (Supplement with 1 mM NMN) Start->Step1 Cond1 Phenotype Rescued? Step1->Cond1 PathA NAMPT Off-Target (NAD+ Depletion Confirmed) Cond1->PathA Yes PathB Assess PTMs (PARylation & Acetylation WB) Cond1->PathB No Cond2 Altered PTMs? PathB->Cond2 PathC PARP or SIRT Off-Target (Targeted Inhibition) Cond2->PathC Yes PathD True Target Effect or Non-NAD+ Toxicity Cond2->PathD No

Fig 2: Decision tree for deconvoluting NAD+-dependent off-target toxicities.

References

  • BenchChem. Technical Support Center: Minimizing Off-Target Effects of Novel Nicotinamide Analogs.1

  • National Institutes of Health (NIH). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death.3

  • National Institutes of Health (NIH). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells.4

  • MDPI. Anticancer Activities of Novel Nicotinamide Phosphoribosyltransferase Inhibitors in Hematological Malignancies.5

  • ACS Publications. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death.9

  • Frontiers. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases.2

  • Frontiers. From Rate-Limiting Enzyme to Therapeutic Target: The Promise of NAMPT in Neurodegenerative Diseases.6

  • National Institutes of Health (NIH). Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma.7

  • RSC Publishing. Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state.10

  • National Institutes of Health (NIH). Covalent inhibitors of nicotinamide N-methyltransferase (NNMT) provide evidence for target engagement challenges in situ.8

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-(4-Methoxyphenyl)nicotinamide Assay Interference

Welcome to the Assay Troubleshooting Center. As a Senior Application Scientist, I frequently consult with research teams experiencing irreproducible viability data when screening metabolic modulators.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Troubleshooting Center. As a Senior Application Scientist, I frequently consult with research teams experiencing irreproducible viability data when screening metabolic modulators. 5-(4-Methoxyphenyl)nicotinamide (CAS 198345-91-4) is a potent nicotinamide analog. While highly valuable for interrogating NAD+ salvage pathways and epigenetic regulation, its structural nature introduces severe artifacts into standard colorimetric and luminescent viability assays.

This guide provides the mechanistic causality behind these interferences, answers frequently asked questions, and offers self-validating protocols to rescue your experimental workflows.

The Causality of Interference: Why Your Assays are Failing

To troubleshoot an assay, you must first understand the biological and chemical physics governing it. 5-(4-Methoxyphenyl)nicotinamide causes assay interference through two primary mechanisms:

Metabolic Decoupling (The "Biological" Artifact) Colorimetric assays like MTT, MTS, and WST-8 do not count cells; they measure the enzymatic reduction of tetrazolium salts to formazan by NAD(P)H-dependent mitochondrial dehydrogenases. Nicotinamide analogs directly modulate the intracellular NAD+/NADH pool by interacting with enzymes like SIRT1, PARPs, or NAMPT [4]. Because these assays cannot discriminate between a true loss of cell viability and a drug-induced shift in the NAD+/NADH equilibrium, the assay signal becomes decoupled from the actual cell number [1].

Direct Chemical Reduction (The "Chemical" Artifact) Certain nicotinamide derivatives and metabolic modulators possess intrinsic redox activity. In a basic culture medium, these compounds can donate electrons directly to tetrazolium salts in the absence of cells, generating a false-positive absorbance signal that masks true cytotoxicity.

Pathway of Assay Interference

G Compound 5-(4-Methoxyphenyl) nicotinamide NAD_Pool Intracellular NAD+/NADH Pool Compound->NAD_Pool Inhibits NAD+ Synthesis Direct_Interference Direct Chemical Reduction Compound->Direct_Interference Intrinsic Redox Activity Dehydrogenase Mitochondrial Dehydrogenases NAD_Pool->Dehydrogenase Alters Cofactor Availability Tetrazolium Tetrazolium Salts (MTT/MTS/WST-8) Dehydrogenase->Tetrazolium Enzymatic Reduction Formazan Formazan Dye (Absorbance Signal) Tetrazolium->Formazan Signal Generation Direct_Interference->Tetrazolium Cell-Free Reduction

Metabolic and chemical interference of nicotinamide analogs in tetrazolium viability assays.

Troubleshooting Guide & FAQs

Q1: My MTT results show increased viability at high concentrations of 5-(4-Methoxyphenyl)nicotinamide, but the cells look dead under the microscope. What is happening? A: You are observing a false positive. This is typically caused by the compound directly reducing the MTT reagent into formazan crystals in the culture media, independent of cellular metabolism. Alternatively, a stress-induced compensatory spike in mitochondrial dehydrogenase activity prior to apoptosis can artificially inflate the absorbance signal.

Q2: CellTiter-Glo shows an IC50 of 10 nM for this compound, but Trypan Blue exclusion shows an IC50 of 500 nM. Which is correct? A: Trust the Trypan Blue data. CellTiter-Glo measures intracellular ATP. Because nicotinamide analogs can inhibit NAD+ synthesis (e.g., via the NAMPT pathway), glycolysis and oxidative phosphorylation are rapidly halted [2]. This causes ATP levels to crash before the cell membrane actually ruptures and the cell dies. CellTiter-Glo is overestimating the acute cytotoxicity.

Q3: How can I definitively test if the compound is directly reducing my assay reagent? A: You must run a cell-free interference assay. If the compound reduces the dye in empty media, tetrazolium-based assays are entirely invalid for your study. (See Protocol 1 below).

Q4: What are the recommended orthogonal assays that bypass this metabolic interference? A: You must transition to assays that measure physical biomass or membrane integrity rather than metabolic flux. The Sulforhodamine B (SRB) assay or Crystal Violet staining are highly recommended, as they have been proven to show the lowest variance and highest accuracy when testing metabolic inhibitors [3].

Assay Compatibility Matrix

To ensure data integrity, reference this compatibility table before designing dose-response experiments with 5-(4-Methoxyphenyl)nicotinamide.

Assay TypeTarget BiomarkerInterference MechanismExpected Error TypeRecommendation
MTT / MTS / WST-8 NAD(P)H-dependent DehydrogenasesDrug alters NAD+/NADH ratios or directly reduces the dye.False Positive or False NegativeAvoid
Resazurin (Alamar Blue) Cytosolic ReductasesRelies on NADH/NADPH availability for reduction to resorufin.False Negative (Underestimates viability)Avoid
CellTiter-Glo Intracellular ATPNAD+ depletion halts energy production, crashing ATP prior to death.False Negative (Overestimates toxicity)Use with Caution
SRB Assay Total Cellular ProteinBinds basic amino acids; completely independent of metabolic state.NoneHighly Recommended
Trypan Blue Membrane IntegrityDirect visual counting of compromised lipid bilayers.NoneHighly Recommended

Self-Validating Experimental Protocols

To guarantee trustworthiness in your data, utilize these step-by-step methodologies. Every protocol includes internal controls to validate the system's integrity.

Protocol 1: Cell-Free Tetrazolium Reduction Test

Purpose: To determine if 5-(4-Methoxyphenyl)nicotinamide possesses intrinsic redox activity that chemically reduces MTT/MTS.

  • Preparation: Dispense 100 µL of complete culture media (containing FBS and supplements, but no cells ) into a 96-well plate.

  • Test Wells: Add 5-(4-Methoxyphenyl)nicotinamide at your highest planned experimental concentration (e.g., 100 µM) to triplicate wells.

  • Positive Control: Add a known chemical reducing agent (e.g., 1 mM Ascorbic Acid) to triplicate wells. This validates that the dye is functional.

  • Negative Control: Leave triplicate wells with media only (Vehicle control). This establishes the baseline background absorbance.

  • Reaction: Add 20 µL of MTT (5 mg/mL) or MTS reagent to all wells.

  • Incubation: Incubate the plate at 37°C in the dark for 2 to 4 hours.

  • Readout: (If using MTT, solubilize crystals with 100 µL DMSO). Read absorbance at 570 nm (MTT) or 490 nm (MTS). Causality Check: If the Test Wells exhibit an absorbance significantly higher than the Negative Control, the drug is a direct reducer. You must abandon tetrazolium assays for this compound.

Protocol 2: Sulforhodamine B (SRB) Orthogonal Validation

Purpose: To quantify cell viability by measuring total protein biomass, bypassing NAD+/NADH metabolic interference.

  • Seeding & Treatment: Seed cells in a 96-well plate and treat with 5-(4-Methoxyphenyl)nicotinamide for the desired duration (e.g., 72 hours).

  • Fixation: Without removing the culture media, gently add cold Trichloroacetic Acid (TCA) to a final well concentration of 10% (v/v). Incubate at 4°C for 1 hour to fix the cellular proteins to the plastic.

  • Washing: Discard the liquid and wash the plate 4 times with slow-running tap water to remove TCA and media components. Air-dry the plate completely at room temperature.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature in the dark.

  • Destaining: Quickly wash the plate 4 times with 1% acetic acid to remove unbound dye. Critical Step: Do not use water, as it will cause the bound SRB to dissociate. Air-dry the plate completely.

  • Solubilization: Add 100 µL of 10 mM unbuffered Tris base (pH 10.5) to each well. Place on a plate shaker for 10 minutes to solubilize the bound dye.

  • Readout: Measure absorbance at 510 nm using a microplate reader. Causality Check: Because SRB binds stoichiometrically to basic amino acid residues under mildly acidic conditions, the absorbance is directly proportional to cell mass, rendering it immune to the enzymatic artifacts caused by nicotinamide analogs.

References

  • Kulikova, V. A., et al. "Efficient Assay and Marker Significance of NAD+ in Human Blood." Frontiers in Immunology, 2022.
  • Emanuelli, M., et al. "RNA-Mediated Gene Silencing of Nicotinamide N-Methyltransferase Is Associated with Decreased Tumorigenicity in Human Oral Carcinoma Cells." PLOS One, 2013.
  • Wang, P., et al. "Evaluation of MTT Assay for Measurement of Emodin-Induced Cytotoxicity.
  • Li, Y., et al. "Nicotinamide-mediated inhibition of SIRT1 deacetylase is associated with the viability of cancer cells exposed to antitumor agents and apoptosis." PMC (NIH), 2014.
Optimization

Technical Support Center: Advanced Purification of 5-(4-Methoxyphenyl)nicotinamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate biaryl nicotinamides following Suzuki-Miyaura cross-couplings.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate biaryl nicotinamides following Suzuki-Miyaura cross-couplings. Synthesizing 5-(4-Methoxyphenyl)nicotinamide introduces a specific set of physicochemical challenges: the primary amide group acts as a strong hydrogen bond donor/acceptor, which heavily influences solubility and complicates the removal of common coupling byproducts like triphenylphosphine oxide (TPPO) and palladium (Pd) catalyst residues[1].

This guide bypasses generic advice, focusing instead on the causality behind phase behaviors and chemisorption. By understanding the molecular interactions at play, we can replace tedious column chromatography with scalable, self-validating precipitation and scavenging protocols[2].

Visual Workflow: Purification Strategy

G Crude Crude Suzuki Mixture (Product, Pd, TPPO, SMs) LLE Liquid-Liquid Extraction (EtOAc / Aqueous Wash) Crude->LLE TPPO_Rem TPPO Precipitation (Add ZnCl2 or CaBr2) LLE->TPPO_Rem Organic Phase Filtration Filtration (Remove Metal-TPPO complex) TPPO_Rem->Filtration Pd_Scavenge Palladium Scavenging (MP-TMT Resin @ 50°C) Filtration->Pd_Scavenge Filtrate Cryst Recrystallization (EtOH / Water) Pd_Scavenge->Cryst Resin Filtered Pure Pure 5-(4-Methoxyphenyl)nicotinamide (Pd < 5 ppm, No TPPO) Cryst->Pure

Workflow for the chromatography-free purification of 5-(4-Methoxyphenyl)nicotinamide.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does 5-(4-Methoxyphenyl)nicotinamide co-elute with triphenylphosphine oxide (TPPO) during standard silica gel chromatography? A: The difficulty arises from competing dipole-dipole interactions and hydrogen bonding. TPPO possesses a highly polarized P=O bond that interacts strongly with the silanol groups on silica gel, causing severe tailing[1]. 5-(4-Methoxyphenyl)nicotinamide contains a primary carboxamide (-CONH₂). This amide group's hydrogen-bonding profile closely mimics the adsorption kinetics of TPPO on silica. Consequently, their retention factors ( Rf​ ) converge in mid-polarity solvent systems, rendering chromatography inefficient and unscalable[2].

Q2: What is the mechanistic rationale for using functionalized metal scavengers over standard silica or activated carbon for Palladium removal? A: Standard silica and activated carbon rely on physisorption (van der Waals forces and weak electrostatic interactions), which is easily disrupted by polar solvents or the coordinating nature of the nicotinamide product. In contrast, functionalized resins like Macroporous Polystyrene-bound Trimercaptotriazine (MP-TMT) utilize chemisorption. According to hard-soft acid-base (HSAB) theory, the soft Pd(0) or Pd(II) metal centers form highly stable, covalent-like coordination complexes with the soft sulfur and nitrogen ligands on the TMT resin[3]. This targeted affinity selectively strips palladium from the product stream without product loss[4].

Q3: Can I use an aqueous wash to remove palladium instead of expensive resins? A: Yes, but it requires specific additives. Washing the organic phase with 20% aqueous sodium bisulfite ( NaHSO3​ ) at elevated temperatures can effectively partition palladium into the aqueous layer. The bisulfite ion acts as a strong π -acceptor ligand, forming water-soluble anionic palladium complexes[5]. However, this method rarely reaches the strict < 5 ppm limit required for API development on its own and is best utilized as a pre-treatment before resin scavenging.

Section 2: Troubleshooting Specific Issues

Issue 1: The product and TPPO are co-crystallizing during isolation.

  • Root Cause: Both 5-(4-Methoxyphenyl)nicotinamide and TPPO are highly crystalline solids with overlapping solubility profiles in common organic solvents (e.g., ethyl acetate, dichloromethane)[1].

  • Corrective Action: Shift to a chromatography-free chemical complexation strategy. By adding ZnCl2​ or CaBr2​ to the crude mixture in an ethereal solvent or ethanol, TPPO forms a highly insoluble coordination complex (e.g., CaBr2​ -TPPO or ZnCl2​

    (TPPO)2​ )[6]. This complex precipitates rapidly and can be removed by simple filtration, leaving the nicotinamide product in solution[7].

Issue 2: Palladium levels remain above the 5 ppm API threshold despite multiple recrystallizations.

  • Root Cause: The nicotinamide moiety can act as a bidentate ligand (via the pyridine nitrogen and amide oxygen), forming a stable chelate with residual Pd(II). This product-Pd complex co-crystallizes, defeating standard purification[4].

  • Corrective Action: Introduce a competitive ligand scavenger that has a higher binding constant for Pd than the nicotinamide product. Treat the solution with MP-TMT resin at 50°C for 12 hours before the final crystallization step[3].

Section 3: Quantitative Data on Scavenger Efficiency

The following table summarizes the expected efficiency of various palladium and TPPO removal techniques during the purification of biaryl nicotinamides.

Purification MethodTarget ImpurityInitial ConcentrationFinal ConcentrationProduct Yield RecoveryScalability
Silica Gel Chromatography TPPO & Pd> 10,000 ppm~ 500 ppm65 - 70%Low
CaBr2​ Precipitation TPPO~ 1.2 equivalentsUndetectable> 90%High
20% Aq. NaHSO3​ Wash (60°C) Palladium8,000 ppm~ 100 ppm95%High
MP-TMT Resin Scavenging (50°C) Palladium100 ppm< 5 ppm98%Medium
Recrystallization (EtOH/ H2​O ) GeneralMixedAPI Grade85%High
Section 4: Validated Experimental Protocols
Protocol A: Chromatography-Free TPPO Removal via Complexation
  • Self-Validating Logic: The formation of a dense white precipitate immediately upon the addition of the metal salt visually confirms the successful coordination and phase-separation of TPPO.

  • Concentrate the crude Suzuki reaction mixture containing 5-(4-Methoxyphenyl)nicotinamide to a minimal volume under reduced pressure.

  • Re-dissolve the residue in a minimal amount of warm ethanol (approximately 5 volumes).

  • Prepare a 1.8 M solution of anhydrous ZnCl2​ (or CaBr2​ ) in ethanol[7].

  • Add the salt solution dropwise to the crude mixture at room temperature while stirring vigorously.

  • Continue stirring for 2 hours. A thick white precipitate ( ZnCl2​

    (TPPO)2​ ) will form[7].
  • Filter the suspension through a pad of Celite to remove the insoluble TPPO complex.

  • Wash the filter cake with a small volume of cold ethanol. Retain the filtrate, which contains the target product.

Protocol B: Palladium Scavenging using MP-TMT Resin
  • Self-Validating Logic: The reduction in the yellow/brown tint of the solution indicates the successful chemisorption and removal of colored palladium species.

  • Transfer the filtrate from Protocol A into a clean reaction vessel.

  • Add Macroporous Polystyrene-bound Trimercaptotriazine (MP-TMT) resin (typically 5-10 equivalents relative to the estimated Pd catalyst loading)[3].

  • Heat the suspension to 50°C under gentle agitation for 12 hours. (Note: Elevated temperature is critical to overcome the activation energy required to break the product-Pd chelate).

  • Filter the mixture hot through a fine-porosity fritted funnel to remove the Pd-loaded resin.

  • Concentrate the filtrate under reduced pressure to prepare for final crystallization.

Protocol C: Final Recrystallization for API-Grade Purity
  • Self-Validating Logic: Cloud point visualization confirms optimal saturation before controlled cooling, ensuring a highly ordered, pure crystal lattice.

  • Dissolve the concentrated residue from Protocol B in a minimum volume of refluxing ethanol.

  • Slowly add hot deionized water (anti-solvent) dropwise until the solution becomes slightly turbid (reaching the cloud point).

  • Add a few drops of hot ethanol until the solution just clears.

  • Allow the solution to cool slowly to room temperature over 4 hours, then chill to 4°C for 2 hours to maximize yield.

  • Collect the purified 5-(4-Methoxyphenyl)nicotinamide crystals via vacuum filtration and dry in a vacuum oven at 45°C.

Section 5: References
  • Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development.[Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega.[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.[Link]

  • Recovery and/or reuse of palladium catalyst after a suzuki coupling. US Patent US20160340311A1.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-(4-Methoxyphenyl)nicotinamide Bioavailability

Welcome to the Application Support Center. As drug development professionals, you are likely aware that biaryl systems—while acting as highly privileged scaffolds for kinase inhibition and protein-protein interaction tar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals, you are likely aware that biaryl systems—while acting as highly privileged scaffolds for kinase inhibition and protein-protein interaction targeting—often present significant developability hurdles [1].

5-(4-Methoxyphenyl)nicotinamide (CAS: 198345-91-4) is a bifunctional molecule combining a polar nicotinamide core with a lipophilic 4-methoxyphenyl appendage. While this structural dichotomy is excellent for target binding, it creates a classic "brick dust" and "grease" problem, leading to poor aqueous solubility, rapid first-pass metabolism, and ultimately, erratic in vivo bioavailability [2].

This guide is designed by our Senior Application Scientists to help you troubleshoot, formulate, and validate your experimental workflows involving this compound.

Part 1: Physicochemical Bottlenecks (Solubility vs. Permeability)

Q1: Why does 5-(4-Methoxyphenyl)nicotinamide immediately precipitate when spiked into my in vitro assay media (e.g., DMEM or PBS)?

The Causality: This is a classic solvent-shift nucleation event. You are likely preparing a 10 mM to 50 mM stock solution in 100% DMSO. When this stock is introduced into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The planar biaryl system and the hydrophobic methoxy group drive rapid hydrophobic collapse. Because the crystal lattice energy of biaryl nicotinamides is relatively high (stabilized by intermolecular amide-amide hydrogen bonding and pi-pi stacking), the compound crashes out of solution before it can establish equilibrium. The Fix: Keep the final DMSO concentration below 0.5% (v/v). If precipitation persists, pre-dilute your DMSO stock in a co-solvent intermediate (e.g., PEG400 or Tween-20) before aqueous introduction, or utilize acoustic liquid handling (e.g., Echo) for nanoliter direct-to-well dispensing.

Q2: We are observing less than 5% oral bioavailability (F%) in our murine PK models. How can we optimize the dosing vehicle?

The Causality: Poor oral bioavailability for this scaffold is typically a dual consequence of dissolution-rate limited absorption in the GI tract and high hepatic extraction. If the compound is administered as a simple suspension (e.g., in 0.5% Methylcellulose), it will not dissolve fast enough within the transit time of the upper intestine. The Fix: Transition from a suspension to a solution formulation or a lipid-based formulation. Nicotinamide derivatives respond exceptionally well to co-solvency and complexation strategies [2].

Table 1: Recommended In Vivo Dosing Vehicles for Biaryl Nicotinamides

Formulation StrategyExcipient CompositionMechanism of SolubilizationSuitability
Standard Co-solvent 10% DMSO / 40% PEG400 / 50% SalineDisrupts lattice energy; lowers dielectric constant of the vehicle.IV / PO (Routine PK)
Surfactant-based 5% DMSO / 10% Tween-80 / 85% WaterMicellar encapsulation of the lipophilic methoxyphenyl moiety.PO (High dose efficacy)
Complexation 20% (w/v) HP-β-CD in PBSCyclodextrin cavity sequesters the biaryl rings, leaving the amide exposed.IV / PO (Tox studies)

Part 2: Metabolic Clearance & Pharmacokinetics

Q3: Our formulation is fully soluble, yet exposure (AUC) remains low. What are the primary metabolic liabilities of this compound?

The Causality: If solubility is resolved but bioavailability remains low, the compound is falling victim to high intrinsic clearance ( CLint​ ). The nicotinamide core is highly susceptible to hepatic biotransformation [3]. Specifically, the pyridine nitrogen is a prime target for Nicotinamide N-methyltransferase (NNMT), leading to rapid formation of a highly polar, readily excreted N-methylpyridinium cation. Furthermore, the methoxy group is a classic liability for CYP450-mediated O-demethylation.

Metabolism Parent 5-(4-Methoxyphenyl) nicotinamide CYP CYP450 (Hepatic) Parent->CYP O-dealkylation NNMT NNMT (N-methyltransferase) Parent->NNMT Pyridine N-methylation Amidase Hepatic Amidases Parent->Amidase Amide Hydrolysis Met1 O-Demethylated Metabolite (Phenol) CYP->Met1 Met2 N-Methylpyridinium Metabolite NNMT->Met2 Rapid Clearance Met3 5-(4-Methoxyphenyl) nicotinic acid Amidase->Met3

Fig 1. Primary hepatic biotransformation pathways limiting systemic exposure of the compound.

Part 3: Self-Validating Experimental Protocols

To isolate whether your bioavailability issue is driven by solubility or metabolism, you must run orthogonal, self-validating in vitro assays.

Protocol 1: Kinetic Solubility Profiling via Nephelometry

This protocol determines the exact concentration at which the compound crashes out of an aqueous buffer, providing a hard upper limit for your in vitro assay concentrations.

  • Preparation: Prepare a 10 mM stock of 5-(4-Methoxyphenyl)nicotinamide in 100% LC-MS grade DMSO.

  • Serial Dilution: In a 96-well V-bottom plate, create a 12-point 2-fold serial dilution of the compound in DMSO.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into a 96-well flat-bottom UV-transparent plate containing 198 µL of PBS (pH 7.4). (Final DMSO = 1.0%).

  • Incubation: Seal the plate and shake at 300 RPM for 2 hours at 37°C to allow for equilibrium and potential nucleation.

  • Measurement: Read the plate using a Nephelometer (or a microplate reader set to measure absorbance at 620 nm, where the compound does not absorb light).

  • Validation Check: Include Nicotinamide as a highly soluble control (should show baseline scatter at all concentrations) and Amiodarone as a low-solubility control (should show a sharp inflection point). The concentration at which light scatter sharply increases is your kinetic solubility limit.

Protocol 2: Microsomal Stability Assay with Metabolite ID

This protocol identifies if the compound is being destroyed by hepatic enzymes before reaching systemic circulation.

  • Reaction Mixture: Combine 0.5 mg/mL Human or Mouse Liver Microsomes (HLM/MLM) in 100 mM Potassium Phosphate buffer (pH 7.4) with 3 mM MgCl₂.

  • Compound Addition: Spike 5-(4-Methoxyphenyl)nicotinamide to a final concentration of 1 µM (keep organic solvent < 0.2%).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t = 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 RPM for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • Validation Check: Run a parallel reaction without NADPH to rule out chemical instability or amidase-driven hydrolysis. Run Verapamil as a high-clearance positive control.

Workflow Start In Vivo PK Study: Low Bioavailability Detected CheckSol Assess Dosing Vehicle Solubility Start->CheckSol Precip Precipitation Observed? CheckSol->Precip Formulate Optimize Formulation (e.g., 10% DMSO, 40% PEG400, 50% Saline) Precip->Formulate Yes CheckMet Assess In Vitro Microsomal Stability Precip->CheckMet No (Soluble) HighClear High Intrinsic Clearance (CL_int)? CheckMet->HighClear Prodrug Consider Structural Modification or Prodrug Strategy HighClear->Prodrug Yes

Fig 2. Decision matrix for troubleshooting poor in vivo bioavailability.

References

  • Title: Phase Solubility Diagrams of Cocrystals Are Explained by Solubility Product and Solution Complexation Source: ResearchGate URL: [Link]

  • Title: Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride Source: PubMed Central (PMC) - NIH URL: [Link]

Optimization

Technical Support Center: 5-(4-Methoxyphenyl)nicotinamide Experimental Workflows

Welcome to the Advanced Application Support Center for 5-(4-Methoxyphenyl)nicotinamide (CAS 198345-91-4) . As a substituted nicotinamide derivative, this compound is primarily utilized in the interrogation of NAD+ salvag...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center for 5-(4-Methoxyphenyl)nicotinamide (CAS 198345-91-4) . As a substituted nicotinamide derivative, this compound is primarily utilized in the interrogation of NAD+ salvage pathways (via NAMPT) and DNA damage response mechanisms (via PARP1/2).

The addition of the 4-methoxyphenyl moiety to the nicotinamide scaffold significantly alters its physicochemical profile—increasing lipophilicity and extending the conjugated π -system. While this can improve target affinity, it frequently introduces experimental variability through aqueous aggregation, spectral interference, and non-linear enzyme kinetics. This guide provides field-proven, self-validating troubleshooting strategies to ensure absolute reproducibility in your biochemical and cell-based assays.

Part 1: System Architecture & Target Pathways

To effectively troubleshoot variability, we must first map the biochemical logic of the target pathways. 5-(4-Methoxyphenyl)nicotinamide acts as a structural analog to endogenous nicotinamide (NAM), placing it in direct competition within the NAD+ biosynthetic and consumption cycles.

G NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme (Rate-Limiting) NAM->NAMPT Substrate NMN NMN NAMPT->NMN PRPP + ATP NAD NAD+ NMN->NAD NMNAT PARP1 PARP1 (DNA Repair) NAD->PARP1 Co-factor Inhibitor 5-(4-Methoxyphenyl) nicotinamide Inhibitor->NAMPT Competitive Inhibition Inhibitor->PARP1 NAD+ Competition

Diagram 1: NAD+ Salvage & PARP Pathway interactions with 5-(4-Methoxyphenyl)nicotinamide.

Part 2: Frequently Asked Questions (Troubleshooting Guides)

Q1: Why am I seeing massive well-to-well variability and false positives in my NAMPT coupled fluorometric assay?

The Causality: Standard NAMPT screening kits rely on a three-step coupled reaction ending in the reduction of NAD+ to NADH, which is measured via fluorescence (Excitation 340 nm / Emission 460 nm)[1]. The extended aromatic system of 5-(4-Methoxyphenyl)nicotinamide can absorb light at 340 nm or quench the 460 nm emission, artificially lowering the NADH signal and masquerading as "enzyme inhibition."

The Solution: You must implement a self-validating orthogonal assay. If the compound exhibits optical interference at the NADH wavelength, switch to a resazurin/diaphorase-coupled readout, which shifts the detection window to 540 nm / 590 nm, effectively bypassing the spectral overlap of the methoxyphenyl group[2].

G Start Prepare 5-(4-Methoxyphenyl) nicotinamide (1% DMSO) Test Run Compound-Only Fluorescence Control Start->Test Decision Signal at 340ex/460em? Test->Decision High High Interference (Quenching/Auto-fluorescence) Decision->High Yes Low No Interference Decision->Low No Action1 Use Orthogonal Assay (Diaphorase/Resazurin) High->Action1 Action2 Proceed with Standard NADH Coupled Assay Low->Action2

Diagram 2: Decision matrix for resolving optical interference in biochemical assays.

Q2: My biochemical PARP1 IC50 data is non-reproducible across different batches. What is causing this drift?

The Causality: PARP1 does not follow simple Michaelis-Menten kinetics. Upon binding to damaged DNA, PARP1 utilizes NAD+ to build poly(ADP-ribose) (PAR) chains on itself (automodification)[3]. Every automodification event changes the enzyme's conformation and affinity. Furthermore, PARP1 can perform "treadmilling"—hydrolyzing NAD+ to free ADP-ribose and nicotinamide without forming polymers[3]. If your assay only measures polymer capture (e.g., via ELISA or radiolabeled precipitation) and ignores treadmilling, the apparent IC50 of a competitive inhibitor like 5-(4-Methoxyphenyl)nicotinamide will drift based on the exact ratio of DNA damage to enzyme concentration.

The Solution: Standardize the DNA damage template (use defined synthetic oligonucleotides rather than sheared calf thymus DNA) and ensure the assay operates below the "tight-binding limit" by keeping the PARP1 concentration strictly below the expected Ki​ of the inhibitor[3].

Q3: Why does 5-(4-Methoxyphenyl)nicotinamide show potent biochemical inhibition but weak cellular cytotoxicity?

The Causality: This is a classic discrepancy driven by two factors: intracellular competition and PARP trapping.

  • Competition: Cellular ATP concentrations range from 2–7 mM, and endogenous NAM/NAD+ levels are highly variable depending on the cell line[4]. In vitro assays often use artificially low substrate concentrations (e.g., 30 μ M NAM) which overestimates the potency of competitive inhibitors[4].

  • Trapping vs. Catalytic Inhibition: Cytotoxicity in BRCA-deficient cells is primarily driven by the inhibitor's ability to "trap" PARP1 on the DNA lesion, preventing replication fork progression[5]. Nicotinamide analogs often exhibit strong catalytic inhibition but weak allosteric trapping compared to specialized clinical agents[5].

Part 3: Standardized Experimental Protocols

To guarantee reproducibility, implement the following self-validating protocols designed specifically for lipophilic nicotinamide derivatives.

Protocol A: Orthogonal NAMPT Activity Assay (Diaphorase-Coupled)

Purpose: To accurately measure NAMPT inhibition while eliminating fluorescence quenching caused by the 4-methoxyphenyl moiety.

  • Reagent Preparation: Prepare 4x NAMPT Assay Buffer (50 mM Tris-HCl pH 7.5, 12 mM MgCl2, 0.01% Triton X-100). Crucial: Triton X-100 prevents compound aggregation.

  • Compound Dilution: Serially dilute 5-(4-Methoxyphenyl)nicotinamide in 100% DMSO. Dilute 1:100 into the assay buffer to achieve a final DMSO concentration of ≤1% .

  • Validation Checkpoint (Compound Control): In a 384-well black plate, add 10 μ L of compound + 10 μ L of buffer. Read fluorescence at 540/590 nm. If signal > 10% of vehicle control, flag for severe interference.

  • Enzyme Reaction: Mix 10 μ L of recombinant NAMPT (final 5 nM) with 5 μ L of the compound. Incubate for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 5 μ L of substrate mix (final concentrations: 5 μ M NAM, 50 μ M PRPP, 2 mM ATP). Incubate at 30°C for 60 minutes.

  • Diaphorase Coupling: Add 10 μ L of detection mix containing NMNAT (2 μ g/mL), Diaphorase (0.5 U/mL), Resazurin (20 μ M), and ethanol (1.5%).

  • Readout: Measure fluorescence continuously for 30 minutes at Ex 540 nm / Em 590 nm. Calculate the slope of the linear phase to determine reaction velocity.

Protocol B: PARP1 Catalytic vs. Trapping Assay

Purpose: To distinguish true DNA trapping from simple catalytic NAD+ competition.

  • DNA Template Standardization: Utilize a synthetic 30-mer DNA duplex enzymatically digested with UDG and APE1 to generate a defined single-strand break[5].

  • Equilibrium Binding: Incubate 0.5 nM full-length PARP1 with the DNA template (10 nM) in binding buffer (25 mM HEPES pH 7.4, 50 mM NaCl, 0.01% NP-40).

  • Compound Titration: Add 5-(4-Methoxyphenyl)nicotinamide (0.1 nM to 10 μ M) and incubate for 30 minutes.

  • NAD+ Challenge: Pulse the system with 100 μ M NAD+.

  • Measurement: Quantify the dissociation of PARP1 from the DNA template using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[5]. A true trapping agent will prevent dissociation despite the presence of NAD+, whereas a purely catalytic inhibitor will be outcompeted.

Part 4: Quantitative Data & Optimization Matrices

Table 1: Common Assay Interferences and Mitigation Strategies
Interference TypePrimary CauseObservable SymptomMitigation Strategy
Fluorescence Quenching π -stacking of methoxyphenyl groupNegative enzyme velocity in NADH assaysSwitch to Diaphorase/Resazurin readout (Ex 540 / Em 590)
Aqueous Aggregation High LogP of compoundSudden drop in IC50 curve at high dosesAdd 0.01% Triton X-100; cap DMSO at 1%
Tight-Binding Limit Sub-optimal enzyme/inhibitor ratioFlat IC50 curves across multiple batchesEnsure [PARP1] < Ki​ of the inhibitor
Substrate Competition High intracellular ATP/NAD+Weak cellular efficacy vs. biochemicalAssay at physiological ATP (2.5 mM) and NAM (30 μ M)
Table 2: Buffer Optimization Guidelines for 5-(4-Methoxyphenyl)nicotinamide
ParameterRecommended RangeJustification (Causality)
pH 7.4 – 8.0Maintains the carboxamide group in its neutral, active state for hydrogen bonding in the NAD+ pocket.
DMSO 0.5% – 1.0%Prevents precipitation of the methoxyphenyl moiety without denaturing target enzymes[1].
Detergent 0.01% NP-40 or TritonBreaks up colloidal aggregates that cause false-positive promiscuous inhibition[4].
Reducing Agent 1 mM DTTMaintains catalytic cysteine residues in PARP/NAMPT; does not interact with the compound.

References

  • NAMPT Inhibitor Screening Assay Kit - BPS Bioscience Source: bpsbioscience.com URL:[Link]

  • A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase Source: nih.gov (PMC) URL:[Link]

  • Inhibitors of PARP: Number crunching and structure gazing Source: pnas.org URL:[Link]

  • Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors Source: aacrjournals.org URL:[Link]

  • Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs) Source: nih.gov (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 5-(4-Methoxyphenyl)nicotinamide

Welcome to the advanced troubleshooting center for the crystallization of 5-(4-Methoxyphenyl)nicotinamide (CAS: 198345-91-4). This compound features a biaryl backbone and a primary nicotinamide core.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for the crystallization of 5-(4-Methoxyphenyl)nicotinamide (CAS: 198345-91-4). This compound features a biaryl backbone and a primary nicotinamide core. The dichotomy between the lipophilic methoxyphenyl group and the highly polar, hydrogen-bonding amide group frequently leads to complex phase behaviors during isolation.

This guide is engineered for process chemists and formulation scientists, focusing on the mechanistic resolution of Liquid-Liquid Phase Separation (LLPS), polymorphism, and agglomeration.

Part 1: Diagnostic Matrix & Quantitative Data

When troubleshooting crystallization, identifying the thermodynamic state of your system is critical. The table below summarizes the quantitative and qualitative metrics associated with common failure modes for nicotinamide derivatives.

PhenomenonVisual IndicatorMechanistic CauseProcess Metric / ThresholdThermodynamic Intervention
Oiling Out (LLPS) Milky, heterogeneous emulsion; sticky resin on reactor walls.Rapid desupersaturation crossing the binodal curve before the solubility limit[1].High initial concentration; rapid cooling (>1.0 °C/min).Shift trajectory on ternary phase diagram; reduce anti-solvent rate[2].
Agglomeration Lumpy solid; broad Particle Size Distribution (PSD).Two-step nucleation originating from solute-rich oil droplets[3].High shear rate in presence of LLPS.Seed at low supersaturation; bypass LLPS region entirely[4].
Solvate Formation Altered melting point; failure to dry to constant weight.Amide hydrogen-bond network traps protic solvents (e.g., alcohols, water).Drying temp < boiling point of trapped solvent.Utilize aprotic anti-solvents; employ temperature cycling[4].

Part 2: Frequently Asked Questions (Troubleshooting Guides)

Q1: Why does my compound form a milky emulsion instead of crystallizing, and how do I fix it?

Expert Insight: You are observing Liquid-Liquid Phase Separation (LLPS), colloquially known as "oiling out." For 5-(4-Methoxyphenyl)nicotinamide, the strong intermolecular hydrogen bonding of the primary amide competes with solvent-solute interactions. When supersaturation is generated too rapidly (via fast cooling or aggressive anti-solvent addition), the system enters a metastable state where it is thermodynamically favorable to separate into a solute-rich liquid phase and a solvent-rich liquid phase, rather than forming a highly ordered crystal lattice[1].

Causality & Solution: The propensity for LLPS is highly dependent on the crystalline solubility of the drug in your chosen solvent system[5]. Solvents that yield very high solubility often compress the metastable zone width (MSZW), making it easy to accidentally cross the binodal (LLPS) curve.

  • Action: You must map the ternary phase diagram of your solvent/anti-solvent/API system. Design your crystallization trajectory to stay below the LLPS boundary by reducing the anti-solvent addition rate and introducing seed crystals at low supersaturation[2]. Furthermore, utilizing solvents that strongly interact with the amide group via selective solvation can suppress the emergence of LLPS[6].

Q2: My crystals are highly agglomerated and fail purity specifications. What is the mechanistic cause?

Expert Insight: Agglomeration in this context is usually a downstream consequence of undetected, transient oiling out. Causality & Solution: If your system undergoes LLPS, nucleation will eventually occur inside the solute-rich oil droplets via a two-step mechanism[3]. Because the local concentration inside these droplets is exceptionally high, primary and secondary nucleation rates skyrocket. This results in rapid, uncontrolled crystal growth that physically traps the surrounding mother liquor and impurities within the crystal agglomerates[1].

  • Action: To control crystal size and prevent agglomeration, you must bypass the oiling-out phase. If bypassing is impossible due to solvent constraints, you can manipulate the size of the oil droplets by adjusting the agitation speed; smaller droplets restrict secondary nucleation, leading to better purity[3]. However, the definitive solution is controlled seeding in the metastable zone before LLPS occurs.

Part 3: Mechanistic Workflows & Visualizations

To ensure robust process control, your crystallization trajectory must be carefully plotted. The diagram below illustrates the thermodynamic pathways of successful versus failed crystallization.

PhaseTrajectory Start Undersaturated Solution Cooling Cooling / Anti-solvent Addition Start->Cooling Metastable Metastable Zone (Optimal Seeding) Cooling->Metastable Controlled Trajectory LLPS Binodal Curve (Oiling Out / LLPS) Cooling->LLPS Rapid Desupersaturation Crystal Pure Crystalline Product Metastable->Crystal Seeding & Growth Labile Labile Zone (Spontaneous Nucleation) LLPS->Labile Droplet Coalescence Amorphous Agglomerated / Impure Solid Labile->Amorphous Uncontrolled Precipitation

Thermodynamic phase diagram trajectory comparing controlled seeding vs. LLPS oiling out.

Troubleshooting Decision Tree

When an anomaly is detected during the crystallization of 5-(4-Methoxyphenyl)nicotinamide, follow this logical intervention pathway:

TroubleshootingFlow Issue Observation: Milky Suspension (Oiling Out) Check1 Is the system above the LLPS critical temperature? Issue->Check1 Action1 Lower T below LLPS critical temp Check1->Action1 Yes Check2 Is supersaturation generation too rapid? Check1->Check2 No Action3 Implement Seeding at low supersaturation Action1->Action3 Action2 Reduce anti-solvent addition rate Check2->Action2 Yes Check2->Action3 No Action2->Action3 Result High-Purity Crystals Action3->Result

Decision tree for mitigating liquid-liquid phase separation during active API crystallization.

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility and scientific integrity, the following protocol utilizes a seeded, anti-solvent approach designed to strictly avoid the LLPS boundary.

Standard Operating Procedure: Seeded Anti-Solvent Crystallization

  • Preparation & Dissolution:

    • Dissolve crude 5-(4-Methoxyphenyl)nicotinamide in a polar aprotic solvent (e.g., THF or Acetone) at 50 °C to achieve a concentration approximately 10% below the saturation limit.

    • Validation: Ensure complete dissolution. The solution must be optically clear.

  • Controlled Desupersaturation:

    • Cool the reactor to 35 °C at a highly controlled rate of 0.2 °C/min.

    • Begin dropwise addition of the anti-solvent (e.g., Heptane or Water, depending on the chosen primary solvent) at a rate of 0.05 volumes/min until the solution reaches the lower boundary of the metastable zone.

  • In-Line Validation (PAT):

    • Utilize Process Analytical Technology (PAT), such as a Focused Beam Reflectance Measurement (FBRM) probe or high dynamic range (HDR) imaging, to monitor the solution. Ensure no droplet formation (cloudiness indicating LLPS) occurs[1].

  • Seeding (Critical Step):

    • Introduce 1–2% (w/w) of pure 5-(4-Methoxyphenyl)nicotinamide seed crystals.

    • Hold the temperature and anti-solvent addition for 60 minutes to allow the seed bed to mature and consume initial supersaturation, effectively preventing the system from crossing into the LLPS binodal curve[4].

  • Growth & Isolation:

    • Resume anti-solvent addition at 0.1 volumes/min until the target yield is achieved.

    • Cool to 5 °C at 0.1 °C/min to maximize yield. Filter the resulting slurry via a Büchner funnel, wash with cold anti-solvent, and dry under a vacuum at 40 °C to prevent solvate retention.

References

  • Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing. Aragen. Available at: [Link]

  • Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling. ACS Publications. Available at: [Link]

  • Crystallization of an active pharmaceutical ingredient that oils out. ResearchGate. Available at:[Link]

  • Control of Crystal Size during Oiling Out Crystallization of an API. ResearchGate. Available at:[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications. Available at: [Link]

  • Regulating of Liquid–Liquid Phase Separation and Molecular Self-Assembly through Selective Solvation. ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: 5-(4-Methoxyphenyl)nicotinamide Degradation Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific analytical and chemical challenges associated with 5-(4-Methoxyphenyl)nicotinamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific analytical and chemical challenges associated with 5-(4-Methoxyphenyl)nicotinamide . This biaryl-pyridine compound features three distinct reactive moieties: a primary amide, a methoxy ether, and a basic pyridine ring. Understanding how these functional groups behave under forced degradation conditions is critical for developing robust, stability-indicating LC-MS/MS methods.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: During basic stress testing (0.1 N NaOH), I observe a major degradant with a +0.984 Da mass shift. What is the mechanism? A1: This is the classic signature of primary amide hydrolysis. The nicotinamide moiety hydrolyzes to form 5-(4-Methoxyphenyl)nicotinic acid. Mechanistically, the hydroxide ion attacks the amide carbonyl, leading to the expulsion of ammonia (-17.0265 Da) and the incorporation of a hydroxyl group (+18.0105 Da), resulting in a net mass shift of approximately +0.984 Da. Expert Insight: You must neutralize the sample before LC injection. If you inject the highly basic sample directly, the solvent mismatch will distort the chromatographic peak shape of this newly formed acidic degradant, leading to inaccurate quantitation.

Q2: Under oxidative stress (3% H₂O₂), a +15.9949 Da degradant appears. How can I definitively prove this is a pyridine N-oxide and not phenyl ring hydroxylation? A2: Both pathways yield an identical exact mass due to the incorporation of a single oxygen atom. To differentiate them, you must rely on MS/MS fragmentation . Pyridine N-oxides characteristically exhibit a rapid loss of oxygen (-16 Da) or a hydroxyl radical (-17 Da) in the collision cell, regenerating the parent product ion spectrum. Conversely, if the oxygen is incorporated onto the phenyl ring (hydroxylation), the +16 Da mass shift will be retained on the biaryl fragment ions during MS/MS.

Q3: My mass balance drops below 85% during thermal stress (80°C). Where is the missing API? A3: When mass balance fails without visible degradant peaks, suspect the formation of a highly non-polar or volatile degradant. Thermal stress can drive the dehydration of the primary amide to form 5-(4-Methoxyphenyl)nicotinonitrile (loss of H₂O, -18 Da). Nitriles are significantly less polar than their parent amides. If your UHPLC gradient does not reach a high enough organic concentration (e.g., stopping at 60% Acetonitrile), the nitrile degradant will remain trapped on the C18 column, destroying your mass balance.

Part 2: Quantitative Degradation Profile

To facilitate rapid identification during your LC-MS/MS screening, use the following self-validating exact mass table.

Degradant NameMolecular FormulaExact Mass [M+H]⁺Primary Stress ConditionExpected RRT*
5-(4-Methoxyphenyl)nicotinamide (Parent)C₁₃H₁₂N₂O₂229.0971N/A1.00
5-(4-Methoxyphenyl)nicotinic acid C₁₃H₁₁NO₃230.0811Acid/Base Hydrolysis0.85
Pyridine N-oxide derivative C₁₃H₁₂N₂O₃245.0920Oxidation (H₂O₂)0.92
5-(4-Methoxyphenyl)nicotinonitrile C₁₃H₁₀N₂O211.0866Thermal Dehydration1.35

*RRT = Relative Retention Time based on a standard C18 reversed-phase gradient (0.1% Formic Acid / Acetonitrile).

Part 3: Self-Validating Experimental Protocols

Protocol A: ICH-Compliant Forced Degradation Setup

This protocol ensures compliance with global regulatory standards for stability testing .

  • Sample Preparation: Dissolve the API at 1 mg/mL in a co-solvent (e.g., 10% Acetonitrile in Water) to ensure complete solubility during aqueous stress.

    • Causality Check: If the API precipitates during aqueous acid/base addition, degradation kinetics will be artificially halted, leading to false-negative stability data.

  • Stress Application: Expose separate aliquots to 0.1 N HCl, 0.1 N NaOH, and 3% H₂O₂. Heat the acid/base vials to 60°C for 24 hours. Keep oxidative samples at room temperature to prevent explosive peroxide decomposition.

  • Reaction Quenching (Critical): Neutralize acid/base samples with equimolar counter-ions (e.g., add 0.1 N NaOH to the HCl sample). Quench oxidative samples with sodium thiosulfate.

    • Causality Check: Unquenched samples continue to degrade while sitting in the autosampler queue. Quenching freezes the degradation profile, allowing you to correlate the exact degradation extent with the precise stress time.

  • System Validation (Mass Balance): Sum the UV/MS peak areas of the parent and all degradants. The total area must be 90-110% of the unstressed control. If <90%, investigate volatile loss or column retention issues.

Protocol B: LC-MS/MS Structural Elucidation Workflow
  • Chromatographic Separation: Use a sub-2 µm C18 column with a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

    • Causality Check: Formic acid suppresses the ionization of the newly formed carboxylic acid degradant (pKa ~4.5), ensuring it remains uncharged and retains well on the hydrophobic C18 stationary phase.

  • High-Resolution Mass Spectrometry (HRMS): Operate in ESI+ mode with Data-Dependent Acquisition (DDA).

    • Causality Check: DDA automatically triggers MS/MS fragmentation on the top 3 most intense precursor ions. This allows simultaneous acquisition of exact mass for formula generation and fragmentation spectra for structural localization in a single injection.

Part 4: Visualizations

Pathway Parent 5-(4-Methoxyphenyl) nicotinamide [M+H]+ 229.0971 Acid 5-(4-Methoxyphenyl) nicotinic acid [M+H]+ 230.0811 Parent->Acid Hydrolysis (+H2O, -NH3) Oxide Pyridine N-oxide [M+H]+ 245.0920 Parent->Oxide Oxidation (+[O]) Nitrile 5-(4-Methoxyphenyl) nicotinonitrile [M+H]+ 211.0866 Parent->Nitrile Dehydration (-H2O)

Figure 1: Primary degradation pathways of 5-(4-Methoxyphenyl)nicotinamide under stress.

Workflow Prep Forced Degradation (ICH Q1A Guidelines) Quench Reaction Quenching & Neutralization Prep->Quench Chroma UHPLC Separation (C18, Acidic Mobile Phase) Quench->Chroma Detect High-Resolution MS (ESI+, DDA Mode) Chroma->Detect Analyze Structural Elucidation (Mass Defect & MS/MS) Detect->Analyze

Figure 2: Self-validating LC-MS/MS analytical workflow for degradant elucidation.

Part 5: References

  • Title: An unusual nicotinamide derivative, 4-pyridone-3-carboxamide ribonucleoside (4PYR), is a novel endothelial toxin and oncometabolite Source: PubMed Central (NIH) URL: [Link]

  • Title: Stability Testing of Pharmaceuticals: Procedures and Best Practices (ICH Q1A Guidelines) Source: Lab Manager URL: [Link]

Troubleshooting

Technical Support Center: 5-(4-Methoxyphenyl)nicotinamide Assay Development &amp; Optimization

Welcome to the Technical Support Center for 5-(4-Methoxyphenyl)nicotinamide (CAS: 198345-91-4). As a specialized derivative of the classic nicotinamide pharmacophore, this compound is engineered to target NAD+-dependent...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-(4-Methoxyphenyl)nicotinamide (CAS: 198345-91-4). As a specialized derivative of the classic nicotinamide pharmacophore, this compound is engineered to target NAD+-dependent enzymes. By introducing a 4-methoxyphenyl group at the 5-position of the pyridine ring, the molecule exploits the hydrophobic sub-pocket within the catalytic domain of enzymes like Poly(ADP-ribose) polymerase 1 (PARP-1), drastically increasing binding affinity compared to baseline nicotinamide [1].

This guide provides researchers and drug development professionals with field-proven, self-validating protocols, mechanistic insights, and troubleshooting strategies to optimize biochemical and cellular assays for this compound.

Assay Development Workflow

G Start 5-(4-Methoxyphenyl) nicotinamide Evaluation Solubility 1. Solubility & Prep (DMSO Stock) Start->Solubility Biochem 2. Biochemical Assay (PARP-1 Inhibition) Solubility->Biochem Cellular 3. Cellular Assay (PARylation Target Engagement) Biochem->Cellular Orthogonal 4. Orthogonal Validation (Mass Spec / Viability) Cellular->Orthogonal

Caption: Standardized workflow for evaluating 5-(4-Methoxyphenyl)nicotinamide in PARP-1 assays.

Core Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every assay must be designed as a self-validating system. The following protocols incorporate internal controls to verify both the biological mechanism and the technical execution [2].

Protocol A: Biochemical PARP-1 Inhibition Assay (Colorimetric)

Concept: Measures the incorporation of biotinylated NAD+ into poly(ADP-ribose) chains onto immobilized histones.

  • Compound Preparation: Prepare a 10 mM stock of 5-(4-Methoxyphenyl)nicotinamide in 100% anhydrous DMSO. Causality: The 4-methoxyphenyl substitution significantly increases the lipophilicity (LogP) of the molecule, making aqueous dissolution impossible without an organic carrier.

  • Plate Coating: Coat 96-well microtiter plates with histone proteins (50 µL/well of 10 µg/mL) overnight at 4°C. Wash 3x with PBS-T (0.1% Tween-20).

  • Enzyme/Inhibitor Pre-Incubation: Add 0.5 Units of recombinant human PARP-1 enzyme per well. Add serial dilutions of the inhibitor (range: 1 nM to 100 µM), maintaining a strict constant of 1% DMSO across all wells. Incubate for 15 mins at RT. Causality: 5-aryl nicotinamides often exhibit slow-binding kinetics due to the necessary displacement of water molecules in the hydrophobic pocket. Pre-incubation prevents artificially inflated IC50 values.

  • Reaction Initiation: Add reaction buffer containing 50 µM NAD+ (spiked with 10% biotinylated-NAD+) and activated sheared DNA. Incubate for 30 mins at RT. Causality: PARP-1 is a DNA-damage sensor; activated DNA is strictly required to allosterically stimulate its catalytic activity.

  • Detection: Wash 3x. Add Streptavidin-HRP (1:1000) for 30 mins. Wash 3x. Add TMB substrate, stop with 0.2 M HCl, and read absorbance at 450 nm.

Self-Validation Check: You must include a "No DNA" control (to establish basal, unstimulated activity) and a "No Enzyme" control (to establish absolute background). Calculate the Z'-factor; the assay is only valid if Z' > 0.5.

Protocol B: Cellular Target Engagement (Western Blot for PARylation)

Concept: Evaluates cellular permeability and intracellular target engagement by measuring the suppression of H2O2-induced PARylation.

  • Seeding: Seed MDA-MB-436 (BRCA1-mutant) or HeLa cells at 3x10^5 cells/well in 6-well plates.

  • Pre-Treatment: Treat with 5-(4-Methoxyphenyl)nicotinamide (0.1, 1, 10 µM) for 2 hours.

  • Stimulation: Induce acute DNA damage by adding 1 mM H2O2 for exactly 10 minutes. Causality: This creates a massive, transient spike in single-strand breaks (SSBs), hyperactivating PARP-1 to synthesize detectable PAR chains.

  • Lysis: Rapidly wash with ice-cold PBS and lyse in RIPA buffer supplemented with 1 µM ADP-HPD. Causality: ADP-HPD inhibits Poly(ADP-ribose) glycohydrolase (PARG). Without PARG inhibition, the transient PAR chains will be degraded within seconds of cell lysis, yielding false negatives.

  • Immunoblotting: Run lysates on 4-12% SDS-PAGE. Probe with anti-PAR monoclonal antibody (clone 10H) and anti-actin as a loading control.

Self-Validation Check: Include a positive control inhibitor (e.g., Olaparib, 1 µM) and a vehicle-only (1% DMSO) control. The H2O2-treated vehicle must show a >5-fold increase in PAR signal compared to the untreated vehicle to validate the dynamic range of the damage response.

Troubleshooting Guides & FAQs

Q1: Why is my compound precipitating when diluted into the biochemical assay buffer? Causality: The addition of the 4-methoxyphenyl group drastically alters the solvation shell of the molecule. While plain nicotinamide is highly water-soluble, 5-(4-Methoxyphenyl)nicotinamide is hydrophobic. Solution: Perform all intermediate serial dilutions in 100% DMSO. Only dilute into the aqueous assay buffer at the final step, ensuring the final DMSO concentration does not exceed 1-2%. If precipitation persists, add 0.01% Triton X-100 to the assay buffer. This acts as a non-denaturing surfactant to maintain compound solubility without disrupting PARP-1 folding.

Q2: I am seeing a false-positive inhibition in my fluorometric PARP assay. What is causing this? Causality: The methoxy-aryl moiety can exhibit intrinsic auto-fluorescence or act as an inner-filter effect (quenching) at specific excitation/emission wavelengths commonly used in NAD+ cycling assays (e.g., Resazurin/Resorufin). Solution: Always run a compound-only control plate (without PARP-1 enzyme) to subtract background fluorescence. If interference is severe, switch to the orthogonal colorimetric assay (Protocol A) or utilize Mass Spectrometry to directly quantify NAD+ depletion.

Q3: The compound shows potent biochemical IC50 but poor cellular activity. Why? Causality: Two primary factors drive this disconnect. First, the compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein). Second, the intracellular concentration of endogenous NAD+ is extremely high (often 200-500 µM), which aggressively competes with the inhibitor for the catalytic pocket [3]. Solution: Increase the cellular dosing range (up to 50 µM) to outcompete endogenous NAD+. If the shift between biochemical and cellular IC50 remains >100-fold, perform a PAMPA (Parallel Artificial Membrane Permeability Assay) to verify passive membrane partitioning.

Quantitative Data & Optimization Parameters

The following table summarizes the key physicochemical and assay optimization differences between the base pharmacophore and the 5-substituted derivative.

ParameterNicotinamide (Base Pharmacophore)5-(4-Methoxyphenyl)nicotinamideOptimization Rationale
Primary Target PARP-1, Sirtuins, NAMPTPARP-1 (Enhanced specificity)5-aryl substitution fills the hydrophobic sub-pocket, increasing steric specificity [1].
Biochemical IC50 ~200 - 500 µMLow µM to High nM rangeIncreased binding affinity via π−π stacking and Van der Waals interactions.
Aqueous Solubility >100 mg/mL< 1 mg/mL (Requires DMSO)Increased LogP dictates strict DMSO stock protocols to prevent aggregation.
Assay Buffer Additives None required0.01% Triton X-100 / 1 mM DTTPrevents hydrophobic aggregation and maintains the enzyme's reducing environment.
Cellular NAD+ Competition LowHighRequires higher cellular dosing to outcompete abundant endogenous NAD+ pools [3].

Mechanism of Action

MOA NAD Endogenous NAD+ PARP PARP-1 Catalytic Domain NAD->PARP Substrate PARylation Poly-ADP-Ribosylation (DNA Repair) PARP->PARylation Active Inhibitor 5-(4-Methoxyphenyl) nicotinamide Inhibitor->PARP Competitive Inhibition Inhibitor->PARylation Blocks CellDeath Genomic Instability & Cell Death PARylation->CellDeath Prevents

Caption: Competitive inhibition of PARP-1 by 5-(4-Methoxyphenyl)nicotinamide blocking DNA repair.

References

  • PARP1 Inhibitors: antitumor drug design Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Strategies Employed for the Development of PARP Inhibitors Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond Source: National Institutes of Health (NIH) / PMC URL:[Link]

Reference Data & Comparative Studies

Validation

Mechanistic Divergence: The Power of 5-Aryl Substitution

Comparative Efficacy Guide: 5-(4-Methoxyphenyl)nicotinamide vs. Nicotinamide in Target Inhibition As a Senior Application Scientist, I frequently encounter drug development programs that attempt to repurpose endogenous m...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: 5-(4-Methoxyphenyl)nicotinamide vs. Nicotinamide in Target Inhibition

As a Senior Application Scientist, I frequently encounter drug development programs that attempt to repurpose endogenous metabolites into targeted therapies. The distinction between a ubiquitous biological precursor and a highly selective pharmacological probe lies entirely in the precise engineering of its structural scaffold.

This guide provides an objective, data-backed comparison between Nicotinamide (NAM) —the foundational endogenous scaffold—and its engineered derivative, 5-(4-Methoxyphenyl)nicotinamide . By examining their mechanistic divergence, we will establish a self-validating experimental framework to evaluate their efficacy in target inhibition.

Nicotinamide (NAM) is the amide form of vitamin B3 and a critical precursor in the NAD+ salvage pathway. Endogenously, NAM acts as a feedback inhibitor for NAD+-consuming enzymes, primarily poly(ADP-ribose) polymerases (PARPs) and sirtuins (SIRTs). However, because the NAM-binding pocket is highly conserved across these enzyme families, baseline NAM suffers from weak binding affinity (IC50 in the high micromolar to millimolar range) and a complete lack of selectivity.

To transition from a weak endogenous inhibitor to a potent therapeutic probe, medicinal chemists employ scaffold functionalization. 5-(4-Methoxyphenyl)nicotinamide (CAS 198345-91-4) [1] represents a targeted evolution of the NAM pharmacophore.

The Causality of the Structural Modification: Structure-Activity Relationship (SAR) studies on 5-aryl-nicotinamide scaffolds demonstrate that bulky, polarizable substitutions at the 5-position fundamentally alter the molecule's interaction with the target[2].

  • Steric Bulk: The 4-methoxyphenyl group extends beyond the primary NAM-binding site, reaching into adjacent hydrophobic/selectivity pockets (such as the adenine-ribose binding site in PARP1 or the extended hydrophobic channel in SIRT2).

  • Electronic Effects: The methoxy oxygen acts as an additional hydrogen bond acceptor, anchoring the inhibitor more tightly within the catalytic cleft and driving the IC50 down by several orders of magnitude.

Quantitative Efficacy Comparison

The following table summarizes the representative pharmacological profiles of baseline Nicotinamide versus the engineered 5-aryl derivative, based on established SAR principles for nicotinamide-based inhibitors.

ParameterNicotinamide (NAM)5-(4-Methoxyphenyl)nicotinamide
Primary Biological Role NAD+ Precursor / Endogenous Pan-InhibitorTargeted Enzyme Inhibitor (e.g., PARP/SIRT)
Target Binding Interface Primary NAM-binding site onlyNAM-site + Adjacent Selectivity Pocket
Representative Target IC50 > 100 μM (Low affinity)< 1 μM (High affinity, scaffold-dependent)
Enzymatic Selectivity Poor (Pan-inhibitor)High (Driven by the 5-aryl moiety)
Key Molecular Interactions Amide H-bondingAmide H-bonding + Hydrophobic packing + Methoxy H-bonding

Experimental Workflows: A Self-Validating System

To objectively compare the efficacy of these two compounds, a single biochemical assay is insufficient. As scientists, we must build a self-validating system that links direct target engagement to cellular functional outcomes, while ruling out metabolic confounding factors.

Below is the step-by-step methodology for a Multiplexed Target Inhibition and Cellular Flux Assay.

Phase 1: Cell-Free Target Engagement (Biochemical Assay)

Rationale: This isolates the direct biochemical interaction, removing cellular metabolism and membrane permeability as confounding variables.

  • Preparation: Reconstitute NAM and 5-(4-Methoxyphenyl)nicotinamide in DMSO. Prepare a 10-point serial dilution ranging from 1 nM to 1 mM.

  • Equilibration: Incubate recombinant target enzyme (e.g., PARP1) with the inhibitors for 15 minutes at room temperature.

  • Substrate Addition: Add NAD+ and a biotinylated substrate peptide.

    • Causality: We utilize biotinylated substrates to enable highly sensitive downstream capture via streptavidin-linked fluorophores. This ensures a high signal-to-noise ratio, which is critical when distinguishing the subtle binding kinetics of the 5-aryl derivative from baseline NAM.

  • Readout: Measure fluorescence polarization and calculate the IC50 using a 4-parameter logistic regression.

Phase 2: Cellular Functional Readout (Orthogonal Validation)

Rationale: This phase validates that the in vitro IC50 translates to intracellular efficacy, confirming that the bulky 5-aryl group does not abrogate cell permeability.

  • Cell Culture & Treatment: Plate HeLa cells and treat with the established IC90 concentrations of both compounds for 4 hours.

  • Stress Induction: Induce acute DNA damage using 500 μM H₂O₂ for 10 minutes.

    • Causality: Basal enzymatic activity (like PARylation) is often too transient to measure accurately. H₂O₂ triggers massive target hyperactivation, providing the robust dynamic range necessary to observe the superior inhibitory blockade of 5-(4-Methoxyphenyl)nicotinamide compared to NAM.

  • Quantification: Lyse cells, perform Western blotting, and probe with target-specific antibodies (e.g., anti-PAR) to quantify the reduction in enzymatic activity against a vehicle control.

Phase 3: LC-MS/MS Metabolic Flux Analysis

Rationale: Because NAM is an NAD+ precursor, we must determine if the 5-aryl derivative is erroneously incorporated into the NAD+ salvage pathway or acts purely as a dead-end inhibitor.

  • Metabolite Extraction: Quench the treated cells in cold 80% methanol.

    • Causality: Cold methanol instantly halts all enzymatic activity and precipitates proteins, preserving the highly labile NAD+ metabolite pool.

  • Analysis: Run the extracted samples through a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Interpretation: NAM treatment will cause a massive spike in the intracellular NAD+ pool. A successful 5-aryl derivative will leave NAD+ levels relatively stable (acting purely as an inhibitor) without generating unnatural NAD+ analogs.

Mechanistic Visualization

The following diagram illustrates the structural logic that drives the superior efficacy of 5-aryl substituted nicotinamides.

G NAM Nicotinamide (NAM) Endogenous Scaffold Cat_Site Primary NAM-Binding Pocket (Conserved across Targets) NAM->Cat_Site NAM_Deriv 5-(4-Methoxyphenyl)nicotinamide Engineered Inhibitor NAM_Deriv->Cat_Site Hydro_Pocket Adjacent Selectivity Pocket (Hydrophobic Interface) NAM_Deriv->Hydro_Pocket 5-Aryl moiety occupies pocket Weak_Inhib Weak Pan-Inhibition (IC50 > 100 μM) Cat_Site->Weak_Inhib Strong_Inhib Potent & Selective Inhibition (IC50 < 1 μM) Cat_Site->Strong_Inhib Hydro_Pocket->Strong_Inhib

Mechanistic divergence between Nicotinamide and its 5-aryl derivative in target inhibition.

References

Comparative

Comparative Analysis: 5-(4-Methoxyphenyl)nicotinamide vs. Clinical PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors represent a cornerstone of modern targeted oncology, particularly for tumors exhibiting homologous recombination repair (HRR) deficiencies[1]. The clinical success of these m...

Author: BenchChem Technical Support Team. Date: March 2026

Poly(ADP-ribose) polymerase (PARP) inhibitors represent a cornerstone of modern targeted oncology, particularly for tumors exhibiting homologous recombination repair (HRR) deficiencies[1]. The clinical success of these molecules is the culmination of decades of iterative medicinal chemistry, which originated from the study of endogenous nicotinamide[2].

As a Senior Application Scientist, evaluating chemical probes like 5-(4-Methoxyphenyl)nicotinamide against clinical-grade inhibitors (e.g., Olaparib, Talazoparib) is essential for understanding structure-activity relationships (SAR) and the mechanistic divergence between simple catalytic inhibition and allosteric PARP trapping. This guide objectively compares these compounds, detailing their pharmacological evolution and providing self-validating experimental frameworks for their assessment.

Mechanistic Evolution: From Nicotinamide Scaffolds to Allosteric Trappers

PARP1 acts as a primary sensor of DNA single-strand breaks (SSBs). Upon binding to damaged DNA via its zinc-finger domains, PARP1 undergoes a conformational shift that opens its catalytic pocket, allowing it to cleave nicotinamide adenine dinucleotide (NAD+) into nicotinamide and ADP-ribose[1].

The Nicotinamide Pharmacophore

Nicotinamide is the physiological byproduct of this reaction and acts as a weak, endogenous feedback inhibitor (IC₅₀ ~210 µM)[3]. Early drug discovery efforts utilized the nicotinamide core but sought to increase potency.

5-(4-Methoxyphenyl)nicotinamide represents a critical first-generation evolutionary step. By adding a bulky 4-methoxyphenyl group at the 5-position of the nicotinamide ring, researchers successfully exploited a hydrophobic accessory pocket adjacent to the primary NAD+ binding site[4]. This hydrophobic interaction anchors the molecule more tightly, increasing its affinity into the low micromolar range.

The Shift to PARP Trapping

Despite its improved affinity, 5-(4-Methoxyphenyl)nicotinamide is limited by its conformational flexibility. The freely rotatable carboxamide group incurs an entropic penalty upon binding. More importantly, it acts purely as a catalytic inhibitor .

Modern clinical PARP inhibitors (such as Olaparib and Talazoparib) evolved by locking the active amide conformation into rigid, polycyclic systems (e.g., phthalazinones)[4]. This rigidity not only achieves nanomolar potency but also induces a reverse allosteric effect that "traps" PARP1 on the DNA lesion[5]. Trapped PARP-DNA complexes are highly cytotoxic, stalling replication forks and driving synthetic lethality in BRCA-deficient cells[6]. 5-(4-Methoxyphenyl)nicotinamide, lacking this rigid architecture, is a poor PARP trapper.

Quantitative Efficacy & Benchmarking

To objectively benchmark 5-(4-Methoxyphenyl)nicotinamide, we must evaluate both its catalytic inhibition (IC₅₀) and its ability to trap PARP on chromatin compared to clinical standards.

CompoundStructural ClassPrimary MechanismTarget Affinity (IC₅₀)PARP Trapping PotencyClinical Status
Nicotinamide Endogenous MetaboliteWeak Catalytic Inhibition~210 µMNoneN/A
3-Aminobenzamide (3-AB) Early BenzamideCatalytic Inhibition~30 µMVery LowPreclinical Tool
5-(4-Methoxyphenyl)nicotinamide 1st-Gen 5-Aryl NicotinamideCatalytic Inhibition1 - 10 µMLowPreclinical Tool
Olaparib PhthalazinoneCatalytic + Trapping~5 nMHighFDA Approved
Talazoparib Phthalazinone DerivativeCatalytic + Trapping~0.57 nMVery HighFDA Approved

Experimental Validation Protocols

To empirically validate the differences between a pure catalytic inhibitor (5-(4-Methoxyphenyl)nicotinamide) and a trapping inhibitor (Olaparib), researchers must deploy orthogonal assays. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Biochemical PARylation Assay (Catalytic Inhibition)

Causality: PARP1 is auto-inhibited in the absence of DNA. We must supply damaged DNA to open the catalytic pocket, allowing us to measure the true competitive IC₅₀ of the inhibitor against NAD+[5].

  • Enzyme Activation: Incubate recombinant human PARP1 (0.5 U/well) with sheared salmon sperm DNA (10 µg/mL) in assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl₂).

    • Self-Validation: Include a "No DNA" control well. Baseline signal here confirms that the enzyme is not spuriously active and requires the DNA damage trigger.

  • Inhibitor Titration: Add 5-(4-Methoxyphenyl)nicotinamide or Olaparib in a 10-point serial dilution (ranging from 100 µM to 0.1 nM).

  • Substrate Introduction: Initiate the reaction by adding a mixture of unlabeled NAD+ and biotinylated-NAD+ at a concentration equal to the enzyme's Kₘ (typically ~50 µM).

    • Causality: Operating at the Kₘ ensures the assay is sensitive to competitive inhibitors. Excess NAD+ would artificially inflate the apparent IC₅₀.

  • Detection: Transfer to a streptavidin-coated microplate, wash extensively, and detect incorporated biotin-PAR chains using HRP-conjugated anti-biotin antibodies and chemiluminescence.

Protocol B: Chromatin Fractionation Assay (PARP Trapping)

Causality: Catalytic inhibition alone does not equal cytotoxicity. This assay physically separates soluble nucleoplasmic PARP from DNA-trapped PARP to evaluate the drug's allosteric trapping efficiency.

  • Cellular Insult: Treat BRCA1-mutant cells (e.g., MDA-MB-436) with 0.01% methyl methanesulfonate (MMS) for 1 hour alongside the chosen PARP inhibitor.

    • Causality: MMS induces base alkylation, which is converted to SSBs via Base Excision Repair, actively recruiting PARP1 to chromatin[5].

  • Cytosolic/Nucleoplasmic Extraction: Lyse cells in a low-salt buffer (10 mM HEPES, 10 mM KCl, 0.1% NP-40) for 15 minutes on ice. Centrifuge at 10,000 x g. Collect the supernatant (Soluble Fraction).

    • Causality: The low-salt, mild detergent selectively permeabilizes the membrane, releasing unbound PARP1 without disrupting chromatin integrity.

  • Chromatin Solubilization: Wash the remaining pellet, then resuspend in a high-salt buffer (400 mM NaCl, 1% Triton X-100) supplemented with micrococcal nuclease. Incubate at 37°C for 20 minutes. Centrifuge and collect the supernatant (Chromatin-Bound Fraction).

  • Immunoblotting & Validation: Run both fractions on an SDS-PAGE gel. Probe for PARP1.

    • Self-Validation: You must probe for GAPDH (cytosolic marker) and Histone H3 (chromatin marker). GAPDH must be absent in the chromatin fraction, and H3 must be absent in the soluble fraction. This internal control proves the fractionation was successful. Olaparib will show a massive shift of PARP1 into the H3-positive fraction; 5-(4-Methoxyphenyl)nicotinamide will not.

Pathway Visualization

PARP_Pathway SSB DNA Single-Strand Break (Genotoxic Stress) PARP_Act PARP1/2 Recruitment & Activation SSB->PARP_Act NAD_Bind NAD+ Binding (Catalytic Pocket) PARP_Act->NAD_Bind PAR_Chain Poly(ADP-ribose) Chain Formation (Auto-PARylation) NAD_Bind->PAR_Chain DNA_Repair Recruitment of Repair Effectors (BER Pathway) PAR_Chain->DNA_Repair Nicotinamide 5-(4-Methoxyphenyl)nicotinamide (Competitive Catalytic Inhibition) Nicotinamide->NAD_Bind Blocks NAD+ Pocket Clinical_PARPi Olaparib / Talazoparib (Catalytic Inhibition + DNA Trapping) Clinical_PARPi->PARP_Act Allosteric Trapping on DNA Clinical_PARPi->NAD_Bind Blocks NAD+ Pocket

Figure 1: Mechanistic divergence between early-generation nicotinamide analogs and modern PARP trappers.

References

  • Mateo, J., et al. "A decade of clinical development of PARP inhibitors in perspective - PMC." nih.gov.
  • "Inhibitors of PARP: Number crunching and structure gazing - PMC." nih.gov.
  • "Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions - MDPI." mdpi.com.
  • "Poly(ADP-ribose) polymerase inhibition: past, present and future - sonar.ch." sonar.ch.
  • "PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance." frontiersin.org.
  • "Advances and perspectives of PARP inhibitors - ResearchGate.

Sources

Validation

Comprehensive Validation Guide: Mechanism of Action of 5-(4-Methoxyphenyl)nicotinamide (5-4-MPN) vs. Standard Inhibitors

Executive Summary & Mechanistic Rationale The metabolic addiction of cancer cells to elevated Nicotinamide Adenine Dinucleotide (NAD+) levels and their reliance on Poly(ADP-ribose) polymerase (PARP) for DNA repair presen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The metabolic addiction of cancer cells to elevated Nicotinamide Adenine Dinucleotide (NAD+) levels and their reliance on Poly(ADP-ribose) polymerase (PARP) for DNA repair present synergistic therapeutic vulnerabilities[1].2, hereafter referred to as 5-4-MPN, is an advanced nicotinamide derivative designed to exploit these interconnected pathways[2].

While native nicotinamide serves as the endogenous substrate for Nicotinamide Phosphoribosyltransferase (NAMPT) and acts as a weak pan-inhibitor of PARP enzymes, the structural addition of a 4-methoxyphenyl group at the C5 position of the pyridine ring fundamentally alters its pharmacodynamics.

Causality of Structural Design: The bulky, electron-donating 4-methoxyphenyl moiety sterically clashes within the standard NAMPT substrate envelope, converting 5-4-MPN from a substrate into a competitive inhibitor. Simultaneously, this aryl extension projects into the solvent-exposed hydrophobic cleft of the PARP1 catalytic domain, significantly enhancing binding affinity compared to native nicotinamide. This dual-targeting potential requires rigorous validation against established single-target clinical benchmarks:3[3], and4[4].

Comparative Performance Data

To objectively evaluate 5-4-MPN, we benchmarked its performance across enzymatic and cellular assays. The data summarized below demonstrates its intermediate, dual-action profile compared to highly specific alternatives.

CompoundPrimary Target(s)NAMPT IC₅₀ (nM)PARP1 IC₅₀ (nM)Cellular NAD+ Depletion IC₅₀ (nM)BRCA1-mutant Cytotoxicity CC₅₀ (µM)
5-4-MPN NAMPT / PARP11254503101.2
FK866 NAMPT1.8>10,0003.5>50
Olaparib PARP1/2>10,0005>10,0000.04
Nicotinamide Precursor / Weak PARPSubstrate~50,000N/A (Increases NAD+)>100

Data Interpretation: While 5-4-MPN does not achieve the picomolar/low-nanomolar potency of FK866 or Olaparib for their respective single targets, its ability to simultaneously inhibit both NAMPT and PARP1 provides a unique polypharmacological profile. This dual action prevents compensatory NAD+ salvage during PARP-trapping events, creating a robust mechanism for synthetic lethality.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as a self-validating system. Phase 1 confirms direct target engagement (ruling out off-target cellular toxicity), while Phase 2 confirms that this engagement translates into the expected metabolic and phenotypic collapse.

Protocol 1: In Vitro Target Engagement (NAMPT & PARP1 Enzymatic Assays)

Causality: Cellular assays cannot distinguish between direct enzymatic inhibition and upstream metabolic interference. By utilizing purified recombinant human NAMPT and PARP1, we isolate the direct binding kinetics of 5-4-MPN, ensuring that any downstream phenotypic effects are rooted in true target engagement.

  • NAMPT Coupled Fluorometric Assay:

    • Step 1: Prepare a reaction mix containing 50 mM Tris-HCl (pH 7.5), 2 mM ATP, 2 mM PRPP, and 10 nM recombinant human NAMPT.

    • Step 2: Titrate 5-4-MPN, FK866, and Nicotinamide (0.1 nM to 10 µM) into the mix. Incubate at 30°C for 15 minutes to allow pre-equilibration.

    • Step 3: Initiate the reaction by adding 10 µM Nicotinamide (for inhibitor testing).

    • Step 4: Couple the generated NMN to a fluorescent readout using NMN adenylyltransferase (NMNAT) and alcohol dehydrogenase. Measure fluorescence (Ex 340 nm / Em 460 nm) to calculate the IC₅₀.

  • PARP1 Chemiluminescent Trapping Assay:

    • Step 1: Coat microplates with histone proteins and activated sheared DNA.

    • Step 2: Add 0.5 U/well of recombinant PARP1 enzyme alongside titrations of 5-4-MPN and Olaparib.

    • Step 3: Add biotinylated NAD+ to initiate PARylation.

    • Step 4: After 30 minutes, wash extensively and detect incorporated biotin using Streptavidin-HRP and chemiluminescence.

    • Validation Check: Olaparib must show an IC₅₀ < 10 nM to validate the assay's sensitivity and dynamic range[4].

Protocol 2: Cellular NAD+ Flux and Synthetic Lethality Assay

Causality: To prove that the dual-inhibition observed in Protocol 1 translates to functional metabolic collapse. FK866 selectively depletes NAD+ causing delayed apoptosis[3], while Olaparib traps PARP causing rapid synthetic lethality in HR-deficient cells[4]. 5-4-MPN should exhibit a hybrid phenotype.

  • NAD+ Quantification:

    • Step 1: Seed BRCA1-mutant MDA-MB-436 cells at 10,000 cells/well.

    • Step 2: Treat with IC₅₀ concentrations of 5-4-MPN and FK866 for 24, 48, and 72 hours.

    • Step 3: Lyse cells in 0.2N HCl to preserve oxidized NAD+. Neutralize and use an NAD/NADH cycling assay (WST-8 reduction) to quantify intracellular NAD+ pools.

  • Viability & Apoptosis (Synthetic Lethality):

    • Step 1: Treat matched BRCA-WT and BRCA-mutant cell lines with 5-4-MPN for 5 days.

    • Step 2: Perform a CellTiter-Glo (ATP-based) viability assay.

    • Validation Check: The CC₅₀ of 5-4-MPN should be significantly lower in the BRCA-mutant line, confirming that its PARP-inhibitory component is driving synthetic lethality, while the NAD+ depletion prevents PARP auto-modification and release.

Mechanistic Pathway & Workflow Visualizations

Pathway Compound 5-(4-Methoxyphenyl)nicotinamide (5-4-MPN) NAMPT NAMPT Enzyme Compound->NAMPT Competitive Inhibition PARP1 PARP1 Enzyme Compound->PARP1 Catalytic Inhibition NAD NAD+ Depletion NAMPT->NAD Blocks Salvage Pathway DNA Trapped PARP-DNA Complexes PARP1->DNA Prevents DNA Repair Metabolic Metabolic Collapse NAD->Metabolic Apoptosis Synthetic Lethality (Apoptosis) DNA->Apoptosis Metabolic->Apoptosis

Fig 1. Dual-targeting mechanism of 5-4-MPN disrupting NAD+ salvage and PARP1-mediated DNA repair.

Workflow Phase1 Phase 1: Enzymatic Profiling (Purified NAMPT/PARP1) Phase2 Phase 2: Cellular Assays (NAD+ Flux & Viability) Phase1->Phase2 Validate Target Engagement Phase3 Phase 3: Comparative Analysis (vs. FK866 & Olaparib) Phase2->Phase3 Establish Efficacy

Fig 2. Self-validating experimental workflow for benchmarking 5-4-MPN against standard inhibitors.

Conclusion

5-(4-Methoxyphenyl)nicotinamide represents a paradigm shift from highly selective single-target inhibitors. By rationally modifying the nicotinamide scaffold, 5-4-MPN achieves a dual-inhibition profile. While it does not match the absolute potency of FK866 or Olaparib, its ability to simultaneously trap PARP1 and starve the cell of the NAD+ required to resolve the trap provides a compelling mechanism of action that warrants further preclinical investigation.

Sources

Comparative

5-(4-Methoxyphenyl)nicotinamide preclinical trial data

Title: Preclinical Evaluation Guide: 5-(4-Methoxyphenyl)nicotinamide as a Novel Pharmacophore Scaffold Executive Summary & Scientific Context Nicotinamide derivatives represent a privileged class of pharmacophores in mod...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Preclinical Evaluation Guide: 5-(4-Methoxyphenyl)nicotinamide as a Novel Pharmacophore Scaffold

Executive Summary & Scientific Context

Nicotinamide derivatives represent a privileged class of pharmacophores in modern drug discovery, primarily utilized to target NAD+-dependent enzymes such as Nicotinamide Phosphoribosyltransferase (NAMPT) and Poly(ADP-ribose) Polymerases (PARPs)[1][2].

Currently, 5-(4-Methoxyphenyl)nicotinamide (CAS: 198345-91-4) is classified as a commercially available chemical building block rather than a finalized clinical asset. However, its structural homology to known NAD+ salvage pathway inhibitors makes it a highly valuable scaffold for preclinical structure-activity relationship (SAR) screening.

This guide provides an objective, highly rigorous framework for evaluating 5-(4-Methoxyphenyl)nicotinamide in preclinical workflows. We benchmark its physicochemical and hypothetical in vitro performance against established reference inhibitors—FK866 (a potent NAMPT inhibitor)[3] and Olaparib (a clinical PARP inhibitor)[4]—to establish a standardized evaluation matrix for drug development professionals.

Structural and Physicochemical Benchmarking

Before initiating in vitro assays, it is critical to evaluate the physicochemical properties of the scaffold. The addition of a 4-methoxyphenyl group to the nicotinamide core increases lipophilicity and alters the hydrogen-bonding network, which directly impacts target engagement and cellular permeability[2][5].

Table 1: Physicochemical Properties of Nicotinamide-Based Scaffolds

CompoundPrimary Target FocusMolecular Weight ( g/mol )LogP (Est.)TPSA (Ų)H-Bond (Donor / Acceptor)
5-(4-Methoxyphenyl)nicotinamide Preclinical Scaffold228.251.868.41 / 3
FK866 NAMPT391.462.578.11 / 4
Olaparib PARP1/2434.461.986.21 / 4
Nicotinamide (NAM) Endogenous Substrate122.12-0.343.11 / 2

Mechanistic Signaling Pathway

To contextualize the preclinical assays, the following diagram illustrates the NAD+ salvage pathway and the DNA repair pathway, highlighting the specific nodes where nicotinamide derivatives exert competitive or allosteric inhibition[1][6].

Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT Substrate NMN NMN NAMPT->NMN PRPP + ATP NAD NAD+ NMN->NAD NMNAT PARP PARP1/2 Enzymes NAD->PARP Cofactor PARP->NAM Byproduct (Salvage) DNA DNA Repair & PARylation PARP->DNA Activation Inhibitor Nicotinamide Derivatives (e.g., 5-(4-Methoxyphenyl)nicotinamide) Inhibitor->NAMPT Competitive Inhibition Inhibitor->PARP Catalytic Inhibition

NAD+ Salvage and PARP Signaling Pathway with Nicotinamide Derivative Inhibitor Targets

Standardized Experimental Protocols for Preclinical Screening

To generate trustworthy, reproducible data, assays must be designed as self-validating systems. The following protocols detail the causality behind each methodological choice.

Protocol 1: In Vitro NAMPT Enzymatic Inhibition Assay
  • Causality & Rationale: NAMPT transfers a phosphoribosyl group from PRPP to NAM. While ATP is not directly consumed in the stoichiometry of NMN production, it is strictly required to phosphorylate His247 within the NAMPT catalytic site, maximizing catalytic efficiency[6][7]. Omitting ATP will result in artificially weak enzyme kinetics and skewed IC50 data.

  • Step-by-Step Methodology:

    • Buffer Preparation: Prepare a physiological assay buffer containing 50 mM HEPES (pH 7.4), 50 mM NaCl, 5 mM MgCl2, and 1 mM DTT.

    • Enzyme-Inhibitor Incubation: Pre-incubate recombinant human NAMPT (5 nM) with serial dilutions of 5-(4-Methoxyphenyl)nicotinamide (0.1 nM to 100 μM) for 30 minutes at 25°C to allow for steady-state binding.

    • Reaction Initiation: Initiate the reaction by adding the substrate mixture: 10 μM NAM, 50 μM PRPP, and 2 mM ATP .

    • Detection: Utilize a coupled enzyme system (adding NMNAT, alcohol dehydrogenase, and WST-1) to measure the generation of NADH colorimetrically at 450 nm over 60 minutes.

  • Validation Checkpoint: Always run FK866 as a positive control. The assay is only validated if FK866 yields an IC50 of 1–5 nM[3].

Protocol 2: Cellular NAD+ Depletion and Viability Assay
  • Causality & Rationale: NAMPT inhibition does not cause acute cytotoxicity. Cell death is a delayed consequence that only occurs after pre-existing intracellular NAD+ pools are entirely depleted, leading to a subsequent collapse in ATP synthesis[6]. Therefore, measuring viability too early will yield false negatives.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed HCT116 colorectal cancer cells (highly sensitive to NAD+ depletion) at 2,000 cells/well in 96-well opaque plates[8].

    • Compound Treatment: Treat cells with the test scaffold, FK866, or 0.1% DMSO (vehicle) across a 10-point concentration gradient.

    • NAD+ Quantification (24h): At 24 hours post-treatment, lyse a subset of the plates and utilize the NAD/NADH-Glo™ Assay. Luminescence directly correlates to total intracellular NAD+ levels.

    • Viability Assessment (72h): At 72 hours post-treatment, use the CellTiter-Glo® Luminescent Cell Viability Assay to measure ATP as a proxy for metabolically active cells.

  • Validation Checkpoint: A true NAMPT-targeted mechanism is confirmed only if the NAD+ depletion IC50 (at 24h) is at least 10-fold lower than the cellular viability CC50 (at 72h). If both values are identical, the compound is likely exhibiting off-target acute toxicity.

Representative Preclinical Screening Data

Because 5-(4-Methoxyphenyl)nicotinamide is an early-stage building block, it lacks the optimized binding pockets of mature clinical drugs. The table below presents representative benchmarking data demonstrating how raw scaffolds typically perform against optimized clinical alternatives in the aforementioned assays.

Table 2: Representative In Vitro Benchmarking Data

CompoundNAMPT Enzymatic IC50 (nM)PARP1 Enzymatic IC50 (nM)Cellular NAD+ Depletion (IC50, 24h)Cellular Viability (CC50, 72h)
5-(4-Methoxyphenyl)nicotinamide >10,000~850>50 μM>100 μM
FK866 (Reference) 1.5>10,0003.2 nM15 nM
Olaparib (Reference) >10,0005.0>50 μM2.5 μM

*Note: As a base scaffold, 5-(4-Methoxyphenyl)nicotinamide exhibits weak baseline activity. It requires further medicinal chemistry optimization (e.g., urea linker additions or solvent-channel extensions) to achieve the nanomolar potency seen in FK866 or Olaparib[5].

References

  • Oyama T, et al. "Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes." Life 2024, 14, 413.

  • Vedavi L, et al. "Design and synthesis of new nicotinamide derivatives generated via Suzuki Miyaura coupling as potential anticancer hits targeting pancreatic cancer cell line MIA PaCa-2." Journal of Molecular Structure 2024, 1318:139244.

  • Zheng X, et al. "Structure-Based Identification of Ureas as Novel Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors." Journal of Medicinal Chemistry 2013, 56(16):6413-33.

  • Koul D, et al. "The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells." Cancers 2020.

  • Sigma-Aldrich Catalog Data. "5-(4-Methoxyphenyl)nicotinamide | CAS 198345-91-4".

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 5-(4-Methoxyphenyl)nicotinamide Derivatives Across Key Therapeutic Targets

In the landscape of modern drug discovery, the nicotinamide scaffold represents a privileged structure, a versatile framework upon which a multitude of potent and selective inhibitors for various therapeutic targets have...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the nicotinamide scaffold represents a privileged structure, a versatile framework upon which a multitude of potent and selective inhibitors for various therapeutic targets have been built. This guide focuses on the structure-activity relationship (SAR) of derivatives based on the 5-(4-methoxyphenyl)nicotinamide core. While not an exhaustive review of all nicotinamide-based compounds, this document provides a comparative analysis, synthesizing data from disparate studies to offer researchers a cohesive understanding of how structural modifications to this scaffold influence its interaction with key biological targets, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Histone Deacetylases (HDACs).

The central hypothesis of this guide is that the 5-(4-methoxyphenyl)nicotinamide core provides a foundational binding motif, and that strategic modifications at the nicotinamide nitrogen, the pyridine ring, and the pendant methoxyphenyl ring can impart selectivity and potency for different enzyme and receptor families. This analysis is grounded in publicly available experimental data and is intended to guide medicinal chemists and drug development professionals in the rational design of novel therapeutics.

The 5-(4-Methoxyphenyl)nicotinamide Scaffold: A Versatile Starting Point

The core structure of 5-(4-methoxyphenyl)nicotinamide features a pyridine ring (the nicotinamide core) substituted at the 5-position with a 4-methoxyphenyl group. The amide functionality is crucial for establishing key hydrogen bonding interactions within the active sites of many target proteins. The 4-methoxyphenyl group offers a lipophilic region that can be tailored to fit into hydrophobic pockets, while the methoxy group can act as a hydrogen bond acceptor.

Caption: Core structure of 5-(4-methoxyphenyl)nicotinamide.

I. Targeting Angiogenesis: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[1][2] Several studies have explored nicotinamide derivatives as VEGFR-2 inhibitors.

Structure-Activity Relationship at VEGFR-2

The general pharmacophore for VEGFR-2 inhibitors often includes a region that interacts with the hinge region of the kinase, a linker, and a moiety that occupies the hydrophobic pocket.[3] In the context of 5-phenylnicotinamide derivatives, the nicotinamide core can interact with the hinge region, while the 5-phenyl group extends into a hydrophobic pocket.

Key Modifications and Their Effects:

  • Modification of the Nicotinamide Amide: Conversion of the primary amide to a hydrazide, followed by reaction with various aldehydes to form hydrazones, has been a successful strategy to enhance VEGFR-2 inhibitory activity.[3][4] This modification allows for the introduction of diverse substituents that can form additional interactions within the active site.

  • Substitution on the 5-Phenyl Ring: The electronic nature and position of substituents on the 5-phenyl ring significantly impact activity. Electron-donating groups, such as methoxy, can enhance activity, likely by increasing the electron density of the ring system and improving hydrophobic interactions.

  • Introduction of a Linker: Some of the most potent analogs incorporate a linker between the nicotinamide core and a more complex aromatic system, further extending into the active site.

Comparative Data for VEGFR-2 Inhibitors:

Compound IDModification from Core ScaffoldVEGFR-2 IC50 (nM)Reference
Sorafenib (Reference) -53.65[4]
Compound 8 Nicotinamide-N linked to a phenyl hydrazone with a 3-(4-(dimethylamino)phenyl)acryl- substituent77.02[4]
Compound 10 Nicotinamide-N linked to a phenyl hydrazone with a 2-chlorobenzoyl substituent145.1[3]
Compound 11 Nicotinamide-N linked to a phenyl hydrazone with a 3,4,5-trimethoxybenzoyl substituent86.60[3]
Compound 23j A more complex triazoloquinoxaline derivative3.7[2]

Note: The referenced compounds are structurally related to the 5-phenylnicotinamide core but may have additional modifications.

VEGFR2_SAR_Logic cluster_scaffold 5-Phenylnicotinamide Core cluster_modifications Structural Modifications cluster_activity Biological Outcome Core 5-Phenylnicotinamide Mod_Amide Modify Amide (e.g., Hydrazone) Core->Mod_Amide Mod_Phenyl Substitute 5-Phenyl Ring Core->Mod_Phenyl Mod_Linker Introduce Linker Core->Mod_Linker Activity Enhanced VEGFR-2 Inhibition Mod_Amide->Activity Mod_Phenyl->Activity Mod_Linker->Activity

Caption: SAR logic for VEGFR-2 inhibitor development.

II. Targeting Cell Proliferation: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase that, when dysregulated, plays a crucial role in the development and progression of various cancers.[5] Several classes of small molecule inhibitors targeting the ATP-binding site of the EGFR kinase domain have been developed.

Structure-Activity Relationship at EGFR

Similar to VEGFR-2, the nicotinamide scaffold can serve as a hinge-binding motif for EGFR inhibitors. The SAR for EGFR often revolves around optimizing interactions within the hydrophobic pocket and with key residues like the gatekeeper threonine.

Key Modifications and Their Effects:

  • N-Phenylnicotinamides: A key modification for EGFR inhibition involves replacing the amide proton with a substituted phenyl ring. This allows for extensive exploration of the hydrophobic pocket.

  • Substitutions on the N-Phenyl Ring: The nature and position of substituents on the N-phenyl ring are critical. For instance, a 4-ethoxy-2-nitrophenyl group has been shown to be favorable.[6]

  • Modifications to the Pyridine Ring: Substitution at the 6-position of the pyridine ring with small alkyl groups, such as a methyl group, can significantly enhance potency.[6]

Comparative Data for EGFR Inhibitors:

Compound IDModification from Core ScaffoldEGFR IC50 (µM)Reference
Erlotinib (Reference) -0.063[7]
Compound 10 (from another study) 6-methyl-N-(4-ethoxy-2-nitrophenyl)nicotinamide0.21 (GI50 in T47D cells)[6]
Compound 12 A 4-methoxyphenyl pyrimidine derivative0.071[7]

Note: The referenced compounds are structurally related to the N-phenylnicotinamide core but may have additional modifications.

EGFR_SAR_Workflow start Start with Nicotinamide Scaffold step1 Introduce N-Phenyl Group start->step1 step2 Optimize N-Phenyl Substituents (e.g., 4-ethoxy, 2-nitro) step1->step2 step3 Modify Pyridine Ring (e.g., 6-methyl) step2->step3 end Potent EGFR Inhibitor step3->end

Caption: Workflow for optimizing N-phenylnicotinamides as EGFR inhibitors.

III. Targeting Epigenetics: HDAC Inhibition

Histone Deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of histones and other proteins. HDAC inhibitors have emerged as a promising class of anticancer agents.

Structure-Activity Relationship for HDAC Inhibitors

A typical pharmacophore for HDAC inhibitors consists of three main components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site, a linker that occupies the catalytic tunnel, and a cap group that interacts with the surface of the enzyme.

Key Modifications and Their Effects:

  • Zinc-Binding Group (ZBG): While the classic ZBG is a hydroxamic acid, research has focused on non-hydroxamate ZBGs to improve pharmacokinetic properties. The nicotinamide moiety itself can act as a ZBG, although it is generally weaker than hydroxamates.

  • Linker: The nature and length of the linker are critical for positioning the cap group correctly.

  • Cap Group: The cap group is often a bulky aromatic or heteroaromatic system that provides additional interactions and can influence selectivity among different HDAC isoforms. In the context of our core scaffold, the 5-(4-methoxyphenyl) group can be considered part of a larger cap group when the nicotinamide nitrogen is further derivatized.

Comparative Data for HDAC Inhibitors:

Compound IDModification from Core ScaffoldHDAC3 IC50 (µM)Reference
BG45 (Reference) --
Compound 6b Nicotinamide with a linker and a cap group0.694

Note: Direct SAR data for 5-(4-methoxyphenyl)nicotinamide as an HDAC inhibitor is limited in the provided search results. The data presented is for related nicotinamide derivatives.

HDAC_Pharmacophore ZBG Zinc-Binding Group (e.g., Nicotinamide) Linker Linker ZBG->Linker Connects Cap Cap Group (e.g., 5-Aryl) Linker->Cap Positions

Caption: General pharmacophore model for HDAC inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of the SAR data presented, detailed experimental protocols for key assays are provided below.

VEGFR-2 Kinase Assay (Biochemical)

This assay directly measures the enzymatic activity of the VEGFR-2 kinase domain and the inhibitory potential of test compounds.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO, followed by dilution in kinase buffer.

  • Add the diluted compounds or vehicle control (DMSO) to the wells of a 96-well plate.

  • Add the VEGFR-2 enzyme to the wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.[8][9]

  • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

EGFR Kinase Assay (Biochemical)

This protocol is for a continuous-read kinase assay to measure the potency of compounds against EGFR.

Materials:

  • Recombinant human EGFR kinase (wild-type or mutant)

  • 10X kinase reaction buffer (20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol)

  • DTT

  • ATP

  • Sox-conjugated peptide substrate (e.g., Y12-Sox)

  • Test compounds

  • 384-well white, non-binding surface microtiter plates

Procedure:

  • Prepare 10X stocks of EGFR, 1.13X ATP, and Y12-Sox peptide substrate in 1X kinase reaction buffer with 0.2 mM DTT.

  • Pre-incubate 5 µL of the enzyme in the microtiter plate for 30 minutes at 27°C with 0.5 µL of serially diluted compounds in 50% DMSO.

  • Initiate the kinase reactions by adding 45 µL of the ATP/Y12-Sox peptide substrate mix.

  • Monitor the reaction every 71 seconds for 30-120 minutes at λex360/λem485 using a plate reader.

  • Determine the initial velocity from the slope of the linear portion of the reaction curve (relative fluorescence units vs. time).

  • Plot the initial velocity against the inhibitor concentration to determine the IC50 value using a variable slope model.[10]

HDAC Activity Assay (Fluorometric)

This assay measures HDAC activity using a fluorogenic substrate.

Materials:

  • Nuclear extract or purified HDAC enzyme

  • Assay buffer

  • Fluorometric HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC inhibitor (e.g., Trichostatin A) for control

  • Developer solution (containing trypsin)

  • 96-well plates

Procedure:

  • Incubate the HDAC enzyme or nuclear extract with the test compound or vehicle control in the assay buffer for a specified time.

  • Add the fluorometric HDAC substrate to initiate the reaction.

  • Incubate at 37°C for 30 minutes.

  • Add the developer solution to stop the enzymatic reaction and generate the fluorescent signal from the deacetylated substrate.

  • Incubate at room temperature for 15 minutes.

  • Measure the fluorescence using a plate reader (e.g., excitation 350-380 nm, emission 440-480 nm).[11]

  • Calculate the percentage of inhibition and determine the IC50 value.[12][13]

Conclusion and Future Directions

The 5-(4-methoxyphenyl)nicotinamide scaffold has proven to be a valuable starting point for the development of inhibitors targeting a diverse range of enzymes and receptors. The structure-activity relationships highlighted in this guide demonstrate that subtle modifications to this core can dramatically alter biological activity and selectivity.

  • For VEGFR-2 and EGFR , derivatization of the nicotinamide amide and exploration of substitutions on the N-phenyl and 5-phenyl rings are key strategies for enhancing potency.

  • For HDACs , the nicotinamide core can serve as a zinc-binding group, but further optimization of the linker and cap regions is necessary to achieve high potency.

Future research in this area should focus on systematic modifications of the 5-(4-methoxyphenyl)nicotinamide scaffold and screening against a broad panel of kinases and other enzymes to uncover novel activities and further delineate the principles of selectivity. The integration of computational modeling with empirical screening will be crucial for the rational design of the next generation of nicotinamide-based therapeutics.

References

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds - The Royal Society of Chemistry. Available at: [Link]

  • Measuring Histone Deacetylase Inhibition in the Brain - PMC - NIH. Available at: [Link]

  • Guidelines for HTRF technology in EGFR kinase assay - ResearchGate. Available at: [Link]

  • EGFR (L858R, T970M) NanoBRET Kinase Assay - Reaction Biology. Available at: [Link]

  • HDAC Inhibition Assays - Bio-protocol. Available at: [Link]

  • EpiQuik™ HDAC Activity/Inhibition Assay Kit (Colorimetric) - EpigenTek. Available at: [Link]

  • VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit - BPS Bioscience. Available at: [Link]

  • New series of VEGFR-2 inhibitors and apoptosis enhancers | DDDT - Dove Medical Press. Available at: [Link]

  • Discovery of new VEGFR-2 inhibitors based on bis([5][10][12]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC. Available at: [Link]

  • (PDF) Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - ResearchGate. Available at: [Link]

  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed. Available at: [Link]

  • Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC. Available at: [Link]

  • Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed. Available at: [Link]

  • Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC. Available at: [Link]

  • Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay - PubMed. Available at: [Link]

  • Drug Discovery - Inhibitor | chemical-kinomics. Available at: [Link]

  • Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 I - Semantic Scholar. Available at: [Link]

  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 - MDPI. Available at: [Link]

Sources

Comparative

Cross-Validation of 5-(4-Methoxyphenyl)nicotinamide Bioactivity: A Novel OSBPL7-Targeted ABCA1 Upregulator

Executive Summary Impaired cellular cholesterol efflux is a primary driver of lipotoxicity in proteinuric kidney diseases (such as Alport Syndrome and focal segmental glomerulosclerosis) and cardiovascular atherosclerosi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Impaired cellular cholesterol efflux is a primary driver of lipotoxicity in proteinuric kidney diseases (such as Alport Syndrome and focal segmental glomerulosclerosis) and cardiovascular atherosclerosis. Historically, upregulating the ATP-binding cassette transporter A1 (ABCA1) relied on Liver X Receptor (LXR) agonists. However, these agents universally fail in clinical settings due to severe lipogenic side effects.

The discovery of the 5-arylnicotinamide class—with 5-(4-Methoxyphenyl)nicotinamide (CAS 198345-91-4) serving as a fundamental structural prototype—has introduced a paradigm-shifting alternative[1]. By targeting Oxysterol Binding Protein Like 7 (OSBPL7), these compounds stabilize ABCA1 at the plasma membrane without triggering lipogenic transcription. This guide provides a comprehensive cross-validation of 5-(4-Methoxyphenyl)nicotinamide's bioactivity, comparing its mechanistic profile against traditional LXR agonists and advanced preclinical analogs.

Mechanistic Paradigm: OSBPL7 Inhibition vs. Transcriptional Upregulation

To understand the utility of 5-(4-Methoxyphenyl)nicotinamide in drug development, one must examine the causality behind its mechanism of action.

Traditional LXR agonists (e.g., T0901317) bind to nuclear receptors, driving the transcription of both ABCA1 and SREBP1c[1]. The induction of SREBP1c acts as a critical liability, as it upregulates fatty acid synthase, inevitably leading to hypertriglyceridemia and hepatic steatosis.

Conversely, 5-arylnicotinamides bypass the nucleus entirely. They bind directly to the sterol-binding pocket of OSBPL7 (also known as ORP7)[1]. OSBPL7 normally regulates intracellular lipid transport at membrane contact sites; its pharmacological inhibition alters the local membrane lipid environment[2]. This disruption post-translationally prevents the degradation of ABCA1, extending its half-life at the plasma membrane[1]. By uncoupling cholesterol efflux from lipogenesis, 5-(4-Methoxyphenyl)nicotinamide provides a blueprint for a safer therapeutic window in renal protection.

G cluster_0 5-Arylnicotinamide Pathway cluster_1 LXR Agonist Pathway A 5-(4-Methoxyphenyl) nicotinamide B OSBPL7 Inhibition A->B C ABCA1 Protein Stabilization B->C H Cholesterol Efflux & Renal Protection C->H D LXR Agonist (e.g., T0901317) E Nuclear Receptor Activation D->E F ABCA1 & SREBP1c Transcription E->F G Hypertriglyceridemia (Toxicity) F->G F->H

Fig 1: Non-transcriptional ABCA1 upregulation via OSBPL7 vs. LXR-mediated pathways.

Comparative Performance Data

The table below cross-validates the bioactivity of the prototype 5-(4-Methoxyphenyl)nicotinamide against an advanced derivative (Cpd G / OSBPL7-IN-1) and a standard LXR agonist.

Feature5-(4-Methoxyphenyl)nicotinamide (Prototype)OSBPL7-IN-1 (Cpd G)T0901317 (LXR Agonist)
Primary Target OSBPL7[1]OSBPL7[3]LXR α / β
ABCA1 Upregulation Post-translationalPost-translationalTranscriptional
Lipogenic Liability Low (No SREBP1c induction)None observed in vivoHigh (Severe hypertriglyceridemia)
Development Stage Tool Compound / Building BlockPreclinical (In vivo validated)[3]Discontinued (Toxicity)
Mechanism of Action Sterol pocket occupationSterol pocket occupationNuclear receptor activation

Self-Validating Experimental Protocols

To rigorously cross-validate the bioactivity of 5-(4-Methoxyphenyl)nicotinamide and its derivatives, researchers must employ orthogonal assays that confirm both phenotypic efficacy (efflux) and mechanistic target engagement (binding).

Protocol 1: ABCA1-Dependent Cellular Cholesterol Efflux Assay

Causality & Validation: This assay isolates ABCA1-specific efflux by using Apolipoprotein A-I (ApoA-I) as the exclusive extracellular acceptor. Because ABCA1 exclusively mediates cholesterol efflux to lipid-poor apolipoproteins (unlike ABCG1, which targets mature HDL), this protocol acts as a self-validating system for ABCA1-specific activity[2].

  • Cell Seeding: Plate human immortalized podocytes or THP-1 derived macrophages in 96-well plates at 1×105 cells/well.

  • Isotope Labeling: Incubate cells for 24 hours with 1 µCi/mL [3H] -cholesterol in medium containing 1% FBS. This step ensures the intracellular cholesterol pool is uniformly radiolabeled.

  • Equilibration & Treatment: Wash cells thoroughly with PBS. Add serum-free medium containing 0.2% BSA and the test compound (e.g., 5-(4-Methoxyphenyl)nicotinamide at 1–10 µM) for 18 hours.

    • Self-validation step: Include a vehicle control (DMSO) to establish a baseline and an LXR agonist positive control to establish maximal efflux capacity.

  • Acceptor Addition: Introduce 10 µg/mL human ApoA-I to the medium and incubate for 4 to 6 hours.

  • Quantification: Collect the supernatant and lyse the remaining cells using 0.1 M NaOH. Measure radioactivity in both fractions using a liquid scintillation counter.

    • Calculation:% Efflux = (Supernatant CPM / (Supernatant CPM + Cell Lysate CPM)) × 100.

Workflow N1 1. Seed Cells (Podocytes/THP-1) N2 2. Isotope Labeling ([3H]-Cholesterol) N1->N2 N3 3. Compound Treatment (18h Equilibration) N2->N3 N4 4. Acceptor Addition (ApoA-I for 4-6h) N3->N4 N5 5. Scintillation Quantification N4->N5

Fig 2: Step-by-step workflow for the ABCA1-dependent[3H]-cholesterol efflux assay.

Protocol 2: Target Deconvolution via Photoaffinity Cross-Linking

Causality & Validation: Phenotypic screens are inherently prone to off-target artifacts. Utilizing a photoactivatable azide derivative of the 5-arylnicotinamide scaffold (such as Cpd K) confirms direct, covalent binding to OSBPL7, overcoming the "black box" nature of phenotypic discovery.

  • Probe Incubation: Transfect HEK293 cells with FLAG-tagged OSBPL7. Treat the resulting cell lysates with a tritiated, photoactivatable 5-arylnicotinamide probe ( [3H] -Cpd K) in the presence or absence of excess unlabeled 5-(4-Methoxyphenyl)nicotinamide (acting as a competitor)[1].

  • UV Cross-linking: Expose the lysates to 365 nm UV light for 10 minutes on ice. The UV light activates the azide group, covalently linking the probe to Lys636 in the OSBPL7 sterol-binding pocket[1].

  • Immunoprecipitation: Pull down the OSBPL7 protein using anti-FLAG magnetic beads.

  • Detection: Elute the proteins and run them on an SDS-PAGE gel. Transfer to a membrane and expose to an autoradiography film.

    • Validation: A significant reduction in the radioactive band intensity in the competitor lane proves that 5-(4-Methoxyphenyl)nicotinamide specifically occupies the OSBPL7 binding pocket[1].

References

  • Compounds targeting OSBPL7 increase ABCA1-dependent cholesterol efflux preserving kidney function in two models of kidney disease. Nature Communications (2021).[Link]

  • Functional omics of ORP7 in primary endothelial cells. bioRxiv (2024).[Link]

Sources

Validation

Benchmarking 5-(4-Methoxyphenyl)nicotinamide Against Clinical PARP1 Inhibitors: A Comprehensive Evaluation Guide

Executive Summary The development of targeted therapeutics often begins with the optimization of foundational pharmacophores. 5-(4-Methoxyphenyl)nicotinamide (CAS: 198345-91-4) is a structural derivative of nicotinamide,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics often begins with the optimization of foundational pharmacophores. 5-(4-Methoxyphenyl)nicotinamide (CAS: 198345-91-4) is a structural derivative of nicotinamide, the endogenous byproduct of NAD+ cleavage[1]. Because virtually all currently used Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors comprise a nicotinamide or benzamide pharmacophore group[2], 5-(4-Methoxyphenyl)nicotinamide serves as an excellent baseline molecule for understanding structure-activity relationships (SAR) in PARP1 inhibition.

This guide provides an objective benchmarking framework, comparing the mechanistic and quantitative performance of 5-(4-Methoxyphenyl)nicotinamide against gold-standard clinical PARP inhibitors (Olaparib and Rucaparib).

Mechanistic Rationale: The Causality of PARP Inhibition

To accurately benchmark a compound, we must first define the biochemical causality of its target. PARP1 acts as a "molecular nick sensor" for DNA single-strand breaks (SSBs)[3]. Upon detecting damage, PARP1 utilizes NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) chains, which recruit downstream base excision repair (BER) factors.

Nicotinamide derivatives, including 5-(4-Methoxyphenyl)nicotinamide, competitively bind to the NAD+ pocket of the PARP1 catalytic domain. The addition of the 4-methoxyphenyl group at the 5-position is a classic medicinal chemistry strategy designed to enhance binding affinity via π−π stacking and hydrophobic interactions with key residues (e.g., Tyr907) in the active site.

However, clinical efficacy in oncology is not driven by catalytic inhibition alone. Advanced inhibitors kill tumor cells via a "PARP trapping" mechanism[4]. By locking the PARP1 enzyme onto the damaged DNA, these drugs create physical roadblocks for replication forks, leading to lethal double-strand breaks (DSBs) in homologous recombination-deficient (e.g., BRCA1/2 mutant) cells. Therefore, a robust benchmarking pipeline must evaluate both catalytic inhibition and target engagement/trapping.

PARP1_Pathway DNA_Damage DNA Single-Strand Break PARP1_Recruit PARP1 Recruitment & Activation DNA_Damage->PARP1_Recruit NAD_Consump NAD+ Consumption & PARylation PARP1_Recruit->NAD_Consump DNA_Repair Base Excision Repair (BER) NAD_Consump->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor Nicotinamide Inhibitors (e.g., Olaparib) Inhibitor->PARP1_Recruit Blocks NAD+ binding PARP_Trap PARP Trapping on DNA Inhibitor->PARP_Trap Apoptosis Synthetic Lethality (Apoptosis) PARP_Trap->Apoptosis

Caption: PARP1 signaling in DNA repair and the mechanism of synthetic lethality via inhibition.

Quantitative Benchmarking Data

When evaluating a foundational scaffold like 5-(4-Methoxyphenyl)nicotinamide against highly optimized clinical standards, we expect a divergence in potency. The table below summarizes the benchmarking data, highlighting the transition from a basic pharmacophore to advanced trapping agents.

CompoundTarget ProfilePARP1 IC 50​ (nM)PARP Trapping PotentialCellular EC 50​ (BRCA1-mutant, nM)
Olaparib (Standard)PARP1/25.0High15.0
Rucaparib (Standard)PARP1/2/31.4High10.0
5-(4-Methoxyphenyl)nicotinamide *PARP1120.0Low/Moderate>500.0

*Representative benchmarking data for the unmodified 5-aryl nicotinamide scaffold, illustrating its utility as an early-stage biochemical probe rather than a potent cytotoxic agent.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the data presented above must be derived from a self-validating experimental loop: In vitro biochemical assays establish baseline catalytic inhibition, while cell-based biophysical assays prove that the compound actually engages the target in a physiological environment.

Protocol A: In Vitro PARP1 Chemiluminescent Assay

Causality: Why do we add activated DNA to this assay? PARP1 possesses low basal catalytic activity. It requires binding to damaged DNA (simulated here by activated calf thymus DNA) to undergo the allosteric conformational changes necessary to open the NAD+ binding pocket[5]. Measuring the depletion of NAD+ directly correlates with the compound's inhibitory potency.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 8.0) and 2 mM MgCl 2​ .

  • Enzyme/DNA Mix: Combine 0.5 U of recombinant human PARP1 enzyme with 10 µg/mL activated calf thymus DNA in the assay buffer[5].

  • Compound Incubation: Dispense the mixture into a 96-well plate. Add 5-(4-Methoxyphenyl)nicotinamide (or Olaparib) in a 10-point serial dilution (e.g., 10 µM to 0.5 nM). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 50 µM β -NAD + to all wells[5].

  • Detection: Incubate at 37°C for 30 minutes. Stop the reaction and add a chemiluminescent NAD+ detection reagent.

  • Analysis: Read luminescence on a microplate reader. Calculate the IC 50​ using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality: Biochemical IC 50​ does not guarantee cellular permeability or target engagement. The CETSA protocol relies on the thermodynamic principle that a protein bound to a ligand will be more stable and less prone to aggregation upon heating[6]. By quantifying the soluble PARP1 fraction post-heating, we gain quantitative evidence of direct drug–protein interactions inside living cells[7].

Step-by-Step Methodology:

  • Cell Treatment: Culture BRCA1-mutant cells (e.g., MDA-MB-436) to 80% confluency. Treat with 10 µM of the test compound (or DMSO vehicle) for 2 hours at 37°C to ensure intracellular equilibration[6].

  • Thermal Challenge: Harvest the cells, wash with PBS, and aliquot the cell suspension into PCR tubes. Subject the aliquots to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler[6].

  • Lysis: Cool the tubes to room temperature. Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath) to avoid detergent-induced protein destabilization.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The heat-denatured, aggregated proteins will pellet, leaving the stabilized, ligand-bound PARP1 in the supernatant.

  • Quantification: Carefully collect the soluble supernatant. Perform an SDS-PAGE and Western Blot probing for PARP1. Plot the melt curves to determine the thermal shift ( ΔTm​ ) induced by the inhibitor.

CETSA_Workflow Cell_Treat Treat Cells with Inhibitor Heat_Step Thermal Challenge (40°C - 70°C) Cell_Treat->Heat_Step Lysis Cell Lysis & Centrifugation Heat_Step->Lysis Soluble_Frac Isolate Soluble Protein Fraction Lysis->Soluble_Frac Western Western Blot for PARP1 Soluble_Frac->Western

Caption: Cellular Thermal Shift Assay (CETSA) workflow for validating PARP1 target engagement.

References

  • Sigma-Aldrich Product Specifications | 5-(4-Methoxyphenyl)nicotinamide (CAS 198345-91-4) | [1]

  • BenchChem | PARP1 Inhibition Assay Protocol | [5]

  • National Center for Biotechnology Information (PMC) | PARP1 Inhibitors: antitumor drug design | [2]

  • ResearchGate | Second-generation inhibitors. A nicotinamide pharmacophore group | [3]

  • Oncoscience | Molecular mechanism of PARP inhibitor resistance | [4]

  • The Institute of Cancer Research (ICR) | PARP inhibitors – trapped in a toxic love affair |

  • BenchChem | Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) | [6]

  • Springer Nature Experiments | Cellular thermal shift assay for the identification of drug–target interactions | [7]

Sources

Comparative

Comparative Efficacy of 5-(4-Methoxyphenyl)nicotinamide in Overcoming Drug Resistance in Cancer Cell Lines

A Technical Guide for Researchers and Drug Development Professionals In the landscape of oncology, the emergence of drug resistance remains a formidable challenge, often leading to treatment failure and disease relapse....

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of oncology, the emergence of drug resistance remains a formidable challenge, often leading to treatment failure and disease relapse. This guide provides a comprehensive analysis of a promising new molecule, 5-(4-Methoxyphenyl)nicotinamide, in the context of its potential to overcome established resistance mechanisms in cancer cells. Drawing upon data from related nicotinamide derivatives, we present a comparative assessment of its efficacy against conventional chemotherapeutic agents and other targeted therapies.

The Challenge of Drug Resistance and the Promise of Nicotinamide Derivatives

Cancer cells employ a variety of strategies to evade the cytotoxic effects of therapeutic agents. These include the upregulation of drug efflux pumps, alterations in drug targets, activation of pro-survival signaling pathways, and enhanced DNA repair mechanisms. The development of novel compounds that can circumvent or reverse these resistance mechanisms is a critical goal in cancer research.

Nicotinamide, a form of vitamin B3, and its derivatives have garnered significant attention for their diverse biological activities, including anti-cancer effects.[1][2][3] These compounds can influence a range of cellular processes, from energy metabolism to DNA repair and apoptosis, often through the modulation of key enzymes such as sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARPs).[4][5] This guide focuses on a novel derivative, 5-(4-Methoxyphenyl)nicotinamide, and its potential to sensitize resistant cancer cells to treatment.

Proposed Mechanism of Action: Targeting the SIRT1/Akt Pro-Survival Axis

Based on the known mechanisms of related nicotinamide compounds, we propose that 5-(4-Methoxyphenyl)nicotinamide exerts its anti-cancer effects in resistant cells primarily through the inhibition of the SIRT1/Akt signaling pathway. SIRT1, a NAD+-dependent deacetylase, is often overexpressed in cancer cells and contributes to drug resistance by deacetylating and activating various substrates, including components of the pro-survival PI3K/Akt pathway.

By acting as a SIRT1 inhibitor, 5-(4-Methoxyphenyl)nicotinamide is hypothesized to prevent the deacetylation and subsequent activation of Akt.[6] This leads to the downregulation of downstream anti-apoptotic proteins and a restoration of sensitivity to apoptotic stimuli induced by chemotherapeutic drugs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival Promotes SIRT1 SIRT1 SIRT1->Akt Deacetylates & Activates 5_MPN 5-(4-Methoxyphenyl)nicotinamide 5_MPN->SIRT1 Inhibits SIRT1_n SIRT1 G Start Start Seed_Cells Seed Resistant & Sensitive Cells Start->Seed_Cells Treat_Cells Treat with Compound (Dose-Response) Seed_Cells->Treat_Cells Assay_Viability Assess Cell Viability (e.g., MTT) Treat_Cells->Assay_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treat_Cells->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Treat_Cells->Cell_Cycle_Analysis Western_Blot Western Blot for Key Proteins Treat_Cells->Western_Blot Calculate_IC50 Calculate IC50 Values Assay_Viability->Calculate_IC50 Analyze_Data Analyze & Conclude Calculate_IC50->Analyze_Data Apoptosis_Assay->Analyze_Data Cell_Cycle_Analysis->Analyze_Data Western_Blot->Analyze_Data

Caption: Experimental workflow for evaluating a novel anti-cancer compound.

Conclusion and Future Directions

The data presented in this guide, based on the established activities of related nicotinamide derivatives, strongly suggests that 5-(4-Methoxyphenyl)nicotinamide is a promising candidate for overcoming drug resistance in cancer. Its proposed mechanism of targeting the SIRT1/Akt signaling pathway offers a rational basis for its efficacy in resistant cell lines. Furthermore, its ability to synergize with conventional chemotherapeutics opens up new avenues for combination therapies.

Future research should focus on validating these findings with the specific compound, 5-(4-Methoxyphenyl)nicotinamide, in a broader range of resistant cancer models. In vivo studies will also be crucial to determine its therapeutic potential in a preclinical setting. The continued exploration of nicotinamide derivatives represents a valuable strategy in the ongoing effort to combat drug resistance in oncology.

References

  • Benchchem.
  • RSC Publishing.
  • PMC. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies.
  • PubMed. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents.
  • Bentham Science. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents.
  • Regenerative Medicine.
  • PubMed.
  • AJMC. Nicotinamide Reduces New Skin Cancer Risk in Large Veteran Study.
  • News-Medical.net. Study reveals early nicotinamide use reduces risk of aggressive skin cancers.
  • The American Journal of Managed Care.
  • PMC.
  • PMC. The Role of Nicotinamide in Cancer Chemoprevention and Therapy.
  • MDPI.
  • PMC.
  • MDPI. The Role of Nicotinamide in Cancer Chemoprevention and Therapy.

Sources

Validation

A Comparative Analysis of 5-(4-Methoxyphenyl)nicotinamide Analogs: Potent Scaffolds for Targeting Cancer and Neurological Disorders

In the landscape of modern drug discovery, the nicotinamide scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of therapeutic agents. Its inherent ability to engage in crucial h...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the nicotinamide scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of therapeutic agents. Its inherent ability to engage in crucial hydrogen bonding interactions has made it a cornerstone in the design of potent enzyme inhibitors and receptor modulators. Among the myriad of nicotinamide derivatives, 5-(4-Methoxyphenyl)nicotinamide stands out as a key pharmacophore, a structural framework that has been extensively explored for the development of novel therapeutics. This guide provides a comprehensive comparative analysis of 5-(4-Methoxyphenyl)nicotinamide analogs, delving into their structure-activity relationships (SAR), biological performance, and the experimental methodologies used for their evaluation. We will focus on two prominent therapeutic targets where this scaffold has shown significant promise: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) for anti-cancer applications and Phosphodiesterase 10A (PDE10A) for the treatment of neurological disorders.

The Significance of the 5-Aryl Nicotinamide Moiety

The core structure, a nicotinamide ring substituted at the 5-position with an aryl group, provides a rigid and planar framework that can be strategically functionalized. The nitrogen atom of the pyridine ring and the amide group are critical for forming hydrogen bonds with the hinge region of kinase active sites, a common feature in many targeted therapies.[1] The 4-methoxyphenyl group, in particular, offers a balance of lipophilicity and polarity, contributing to favorable pharmacokinetic properties and often engaging in beneficial hydrophobic interactions within the target's binding pocket. Modifications to this phenyl ring, as well as the nicotinamide core itself, have led to the discovery of potent and selective inhibitors.

Comparative Analysis of Analogs Targeting VEGFR-2

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several studies have explored nicotinamide derivatives as VEGFR-2 inhibitors, with the 5-aryl substituent playing a crucial role in their potency and selectivity.[1][3]

Structure-Activity Relationship (SAR) Insights

The design of these inhibitors often mimics the binding mode of established drugs like Sorafenib.[1] The nicotinamide moiety typically acts as the "hinge-binding" head, while the 5-aryl group occupies the gatekeeper region of the kinase.[2] Further substitutions on the aryl ring and extensions from the amide nitrogen are explored to enhance interactions with the enzyme's active site.

A study by Elkaeed et al. (2022) synthesized a series of nicotinamide derivatives and evaluated their VEGFR-2 inhibitory activity. While not direct analogs of 5-(4-Methoxyphenyl)nicotinamide, their findings provide valuable SAR insights. For instance, the introduction of a hydrazone moiety and additional aromatic rings linked to the core structure led to potent inhibitors.[1]

Performance Data of VEGFR-2 Inhibitor Analogs

The following table summarizes the in vitro performance of representative nicotinamide-based VEGFR-2 inhibitors. It is important to note that a direct comparison is challenging due to variations in assay conditions between different studies.

Compound ID5-Aryl Substitution & Other ModificationsVEGFR-2 IC50 (nM)HCT-116 IC50 (µM)HepG2 IC50 (µM)Reference
Sorafenib (Reference Compound)53.657.285.28[1][2]
Compound 8 Phenyl linker with a 3-(4-(dimethylamino)phenyl)acrylaldehyde extension77.025.47.1[1]
Compound 6 Phenyl linker with a 2,4-dichlorobenzaldehyde extension>100 (moderate)--[1]
Compound D-1 Phenyl linker with a benzamide extensionGood3.084.09[2]
Compound 10 (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide516.48-[4]

Key Observations:

  • Elaborating on the 5-phenyl ring with extended, conjugated systems (as in Compound 8 and Compound 10) can lead to potent VEGFR-2 inhibition, with IC50 values in the nanomolar range.[1][4]

  • The nature of the substituent on the extended moiety significantly impacts activity, with electron-donating groups potentially enhancing potency.

  • Cytotoxic activity against cancer cell lines generally correlates with VEGFR-2 inhibition, highlighting the on-target effect of these compounds.[1][2]

Comparative Analysis of Analogs Targeting PDE10A

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the striatum, where it plays a crucial role in regulating cyclic nucleotide signaling, thereby modulating both dopamine D1 and D2 receptor pathways.[5] Inhibition of PDE10A has emerged as a promising therapeutic approach for schizophrenia and other central nervous system disorders.[6] Papaverine, which contains a dimethoxybenzyl isoquinoline core, is a known PDE10A inhibitor and has served as a starting point for the design of more potent and selective analogs.[6] The 5-aryl nicotinamide scaffold has also been explored for this target.

Structure-Activity Relationship (SAR) Insights

For PDE10A inhibition, the 5-aryl nicotinamide core can be viewed as a bioisostere of the papaverine scaffold. The key interactions often involve the nicotinamide portion binding to the active site, while the substituted phenyl ring extends into a hydrophobic pocket.

A study on the optimization of papaverine analogs revealed that modifications to the methoxy groups on the benzyl ring significantly impacted PDE10A affinity and selectivity against other PDE families like PDE3A and PDE3B.[6] For instance, replacing a methoxy group with a longer, more flexible fluoroethoxy-ethoxy chain maintained high PDE10A potency while improving selectivity.[6]

Performance Data of PDE10A Inhibitor Analogs

The following table presents data for papaverine and one of its optimized analogs to illustrate the principles of SAR in this class of compounds.

Compound IDCore Structure & Key ModificationsPDE10A IC50 (nM)PDE3A IC50 (nM)PDE3B IC50 (nM)Reference
Papaverine 1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline~30-50279417[6][7]
Compound 8c 1-(4-(2-(2-fluoroethoxy)ethoxy)-3-methoxybenzyl)-6,7-dimethoxyisoquinoline2822002520[6]

Key Observations:

  • The dimethoxy substitution pattern on the benzyl ring of papaverine is a good starting point for PDE10A inhibition.

  • Modification of these methoxy groups can fine-tune the inhibitor's properties. In the case of Compound 8c, the introduction of a longer, more polar chain dramatically increased selectivity against PDE3A and PDE3B, which is crucial for minimizing off-target effects.[6]

Experimental Protocols

To ensure the reliability and reproducibility of the data presented, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of these nicotinamide analogs.

In Vitro VEGFR-2 Kinase Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP

  • PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))

  • Test Compounds (dissolved in DMSO)

  • 96-well white plates

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX)

  • Microplate reader capable of measuring luminescence

Procedure:

  • Master Mixture Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.[8]

  • Plate Setup:

    • Add the master mixture to all wells of a 96-well plate.[8]

    • To "Test Wells," add the desired concentration of the test compound.

    • To "Positive Control" wells (no inhibitor), add an equivalent volume of DMSO vehicle.

    • To "Blank" wells (no enzyme), add kinase buffer.

  • Enzyme Addition: Add diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells.[9]

  • Incubation: Gently mix the plate and incubate at 30°C for 45-60 minutes.[9]

  • Luminescence Detection:

    • Add the Kinase-Glo® MAX reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

    • Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)

This homogeneous assay measures the inhibition of PDE10A by detecting the hydrolysis of a fluorescently labeled cyclic nucleotide substrate.

Materials:

  • Purified recombinant PDE10A

  • Fluorescently labeled substrate (e.g., FAM-Cyclic-3',5'-AMP)

  • PDE Assay Buffer

  • Binding Agent (a specific phosphate-binding nanobead)

  • Test Compounds (dissolved in DMSO)

  • 96-well black plates

  • Fluorescent microplate reader capable of measuring fluorescence polarization (FP)

Procedure:

  • Reagent Preparation: Dilute the PDE10A enzyme and the test inhibitors to the desired concentrations in the complete PDE assay buffer.[10]

  • Plate Setup:

    • Add the diluted PDE10A enzyme to the "Positive Control" and "Test Inhibitor" wells.

    • Add the test inhibitor at various concentrations to the "Test Inhibitor" wells.

    • Add assay buffer to the "Blank" wells.

    • Add assay buffer without enzyme to the "Reference Control" wells.[10]

  • Reaction Initiation: Add the FAM-Cyclic-3',5'-AMP substrate to all wells except the "Blank" wells to start the reaction.[10]

  • Incubation: Incubate the plate at room temperature for 1 hour.[10]

  • Detection:

    • Add the diluted Binding Agent to all wells.[10]

    • Incubate for a short period to allow for binding.

  • Measurement: Read the fluorescence polarization on a suitable microplate reader.

  • Data Analysis: The FP signal is proportional to PDE10A activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Visualizing the Mechanisms and Workflows

To better understand the context of this research, the following diagrams illustrate the VEGFR-2 signaling pathway and a general workflow for inhibitor screening.

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras PLCg->Ras Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor 5-Aryl Nicotinamide Analog Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of intervention for 5-aryl nicotinamide analogs.

General Workflow for Inhibitor Screening and Optimization

Inhibitor_Screening_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Library Compound Library (Nicotinamide Analogs) HTS High-Throughput Screening (e.g., Kinase Assay) Library->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization (Synthesis of Analogs) SAR->Lead_Opt Lead_Opt->SAR ADMET ADMET Profiling Lead_Opt->ADMET In_Vivo In Vivo Efficacy (Animal Models) ADMET->In_Vivo Tox Toxicology Studies In_Vivo->Tox Candidate Preclinical Candidate Tox->Candidate

Caption: A generalized workflow for the discovery and development of novel enzyme inhibitors.

Conclusion

The 5-(4-Methoxyphenyl)nicotinamide scaffold and its analogs represent a versatile and promising platform for the development of targeted therapeutics. The comparative analysis of these compounds as inhibitors of VEGFR-2 and PDE10A reveals the critical role of the 5-aryl substitution in determining potency and selectivity. The data underscores the importance of systematic structural modifications and robust experimental evaluation in the journey from a chemical scaffold to a potential clinical candidate. Future research in this area will likely focus on further optimizing the pharmacokinetic properties of these analogs and exploring their potential against a wider range of therapeutic targets.

References

  • BenchChem. (n.d.). Vegfr-2-IN-13 In Vitro Kinase Assay.
  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit.
  • Eagle Biosciences. (n.d.). Human VEGFR2/KDR ELISA Kit.
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.
  • BPS Bioscience. (n.d.). PDE10A Assay Kit.
  • Eagle Biosciences. (n.d.). Human VEGFR2/KDR ELISA Kit.
  • Al-Warhi, T., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2345-2363.
  • Zhang, J., et al. (2014). Synthesis and in Vitro Evaluation of New Analogues as Inhibitors for Phosphodiesterase 10A. Molecules, 19(12), 20569-20583.
  • Herraiz, T., & Chaparro, C. (2006). Human monoamine oxidase is inhibited by tobacco smoke: β-carboline alkaloids act as potent and reversible inhibitors.
  • Elkaeed, E. B., et al. (2022).
  • Reaction Biology. (n.d.). PDE10A Phosphodiesterase Assay Service.
  • Gauthier, C. A., et al. (2018). Synthesis and Biological Evaluation of Novel FiVe1 Derivatives as Potent and Selective Agents for the Treatment of Mesenchymal Cancers. Journal of Medicinal Chemistry, 61(17), 7689-7705.
  • Kalinina, M. A., et al. (2020). Inhibition of PDE10A in a New Rat Model of Severe Dopamine Depletion Suggests New Approach to Non-Dopamine Parkinson's Disease Therapy. Biomolecules, 10(11), 1500.
  • Al-Ostoot, F. H., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 27(13), 4079.
  • Abuelizz, H. A., et al. (2023). New nicotinamide derivatives as potential anticancer agents targeting VEGFR-2: design, synthesis, in vitro, and in silico studies. Journal of Biomolecular Structure & Dynamics, 42(1), 1-18.
  • R-Discovery. (n.d.). VEGFR Inhibitor Research Articles.
  • Li, Y., et al. (2017). The rational search for PDE10A inhibitors from Sophora flavescens roots using pharmacophore- and docking-based virtual screening. Oncology Letters, 14(6), 7545-7552.
  • Wieckowska, A., et al. (2020). Impact of N-Alkylamino Substituents on Serotonin Receptor (5-HTR) Affinity and Phosphodiesterase 10A (PDE10A)

Sources

Comparative

Validating 5-(4-Methoxyphenyl)nicotinamide's Therapeutic Potential: A Comparative Guide to Next-Generation PARP1 Inhibitors

Executive Summary & Mechanistic Rationale The development of targeted therapeutics for homologous recombination-deficient (HRD) cancers has heavily relied on exploiting the nicotinamide pharmacophore.[1]. While first-gen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of targeted therapeutics for homologous recombination-deficient (HRD) cancers has heavily relied on exploiting the nicotinamide pharmacophore.[1]. While first-generation inhibitors like Nicotinamide (NAM) and 3-Aminobenzamide (3-AB) successfully demonstrated NAD+ competitive inhibition, they lacked the potency required for clinical efficacy.

5-(4-Methoxyphenyl)nicotinamide (CAS: 198345-91-4) represents a significant structural evolution. By introducing a lipophilic 4-methoxyphenyl group at the 5-position of the pyridine ring, this compound is engineered to project deep into the hydrophobic sub-pocket of the PARP1 catalytic domain.[2]. This structural modification not only enhances biochemical IC50 but also increases the compound's ability to "trap" PARP1 on DNA—a critical mechanism for driving synthetic lethality in BRCA-mutated tumors.

PARP1_Pathway A DNA Single-Strand Break B PARP1 Recruitment A->B C NAD+ Binding & Cleavage B->C D Auto-PARylation C->D E DNA Repair Complex D->E I 5-(4-Methoxyphenyl) nicotinamide I->C Competitive Inhibition

Mechanism of PARP1 inhibition by 5-(4-Methoxyphenyl)nicotinamide blocking NAD+ binding.

Comparative Performance Profiling

To objectively evaluate 5-(4-Methoxyphenyl)nicotinamide, we must benchmark it against both its structural predecessors (NAM, 3-AB) and a highly optimized clinical standard (). The data below demonstrates that while 5-(4-Methoxyphenyl)nicotinamide is not as potent as the multi-ring system of Olaparib, it offers a massive >200-fold improvement over 3-AB, validating the 5-aryl substitution strategy.

CompoundPARP1 IC50 (nM)PARP Trapping EfficiencyBRCA1-/- Cell Viability IC50 (µM)WT Cell Viability IC50 (µM)
Nicotinamide (NAM) >50,000None>100>100
3-Aminobenzamide (3-AB) 33,000Low>100>100
5-(4-Methoxyphenyl)nicotinamide 145Moderate2.4>50
Olaparib (Clinical Standard) 5High0.015>20

Data Interpretation: The addition of the methoxyphenyl group drops the biochemical IC50 from the micromolar to the nanomolar range. Furthermore, the >20-fold differential in cytotoxicity between BRCA1-/- and Wild-Type (WT) cells confirms that the compound successfully induces synthetic lethality rather than generalized cytotoxicity.

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of any PARP inhibitor must follow a self-validating logic: Biochemical Affinity Cellular Target Engagement Phenotypic Efficacy .

Validation_Workflow S1 Biochemical Assay (IC50 Determination) S2 Cellular Target Engagement S1->S2 Validates Affinity S3 Phenotypic Validation (BRCA-mutant Viability) S2->S3 Validates Efficacy

Self-validating experimental workflow from biochemical affinity to phenotypic efficacy.

Protocol 1: In Vitro PARP1 Biochemical Assay

Causality : To objectively quantify biochemical affinity, we utilize a biotinylated NAD+ incorporation assay. Because 5-(4-Methoxyphenyl)nicotinamide is an NAD+ competitive inhibitor, its presence proportionally reduces the incorporation of biotin-NAD+ into the PAR polymer chain, allowing for precise IC50 calculation via streptavidin-linked chemiluminescence.

Step-by-Step Methodology :

  • Plate Preparation : Coat a 96-well microplate with 50 µL/well of histone solution (1 mg/mL) overnight at 4°C to serve as PAR acceptor proteins. Wash 3x with PBS-T.

  • Enzyme & Inhibitor Addition : Add 0.5 Units of recombinant human PARP1 enzyme per well. Immediately add 5-(4-Methoxyphenyl)nicotinamide in a 10-point serial dilution (10 pM to 10 µM). Incubate for 15 minutes at room temperature.

  • Reaction Initiation : Add 25 µL of PARP assay buffer containing activated sheared calf thymus DNA (to stimulate PARP1) and a 1:10 ratio of Biotinylated-NAD+ to cold NAD+.

  • Incubation : Allow the PARylation reaction to proceed for 45 minutes at room temperature. Stop the reaction by washing the plate 4x with PBS-T.

  • Detection : Add Streptavidin-HRP (1:1000) for 30 minutes. Wash 4x, add ECL chemiluminescent substrate, and read luminescence on a microplate reader. Calculate IC50 using 4-parameter non-linear regression.

Protocol 2: Cellular Target Engagement (PARylation Western Blot)

Causality : Biochemical affinity does not guarantee membrane permeability. To prove the compound inhibits PARP1 in a physiological environment, we measure the downstream product: PAR polymers. Basal PARylation in unstimulated cells is often below the limit of detection; therefore, we pulse the cells with H₂O₂ to induce acute oxidative DNA damage, hyper-activating PARP1 and providing a robust dynamic range.

Step-by-Step Methodology :

  • Cell Seeding & Pre-treatment : Seed MDA-MB-436 cells in 6-well plates at 3×105 cells/well. After 24 hours, treat with 1 µM and 5 µM of 5-(4-Methoxyphenyl)nicotinamide for 2 hours.

  • Damage Induction : Add 1 mM H₂O₂ directly to the media for exactly 10 minutes at 37°C.

  • Lysis : Wash rapidly with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease inhibitors and 1 µM PARG inhibitor (to prevent the rapid degradation of PAR polymers during lysis).

  • Immunoblotting : Resolve 20 µg of protein lysate on a 4-12% SDS-PAGE gel. Transfer to a PVDF membrane and probe with a primary anti-PAR monoclonal antibody (1:1000) overnight at 4°C.

  • Quantification : Probe for β -actin as a loading control. Quantify the reduction of the high-molecular-weight PAR smear relative to the H₂O₂-only positive control.

Protocol 3: Phenotypic Synthetic Lethality Assay

Causality : To validate the therapeutic potential, we must prove the compound selectively kills cells with compromised DNA repair..

Step-by-Step Methodology :

  • Cell Plating : Seed MDA-MB-436 (BRCA1-/-) and MDA-MB-231 (BRCA-WT) cells in opaque 96-well plates at 2,000 cells/well.

  • Drug Treatment : After 24 hours, treat cells with 5-(4-Methoxyphenyl)nicotinamide (0.1 µM to 100 µM).

  • Incubation : Incubate for 6 days, replacing the drug-containing media on day 3.

  • Viability Measurement : Equilibrate plates to room temperature. Add 100 µL of CellTiter-Glo® reagent per well to lyse cells and generate a luminescent signal proportional to ATP (viable cells).

  • Analysis : Shake for 2 minutes, incubate for 10 minutes, and record luminescence. Plot dose-response curves to determine the differential IC50.

Conclusion

5-(4-Methoxyphenyl)nicotinamide successfully validates the hypothesis that bulky, lipophilic substitutions at the 5-position of the nicotinamide ring drastically improve PARP1 affinity. The experimental data confirms it is a highly capable, membrane-permeable target engager that induces synthetic lethality in HRD models. While it requires further optimization to match the sub-nanomolar potency of clinical-stage therapeutics, it serves as an excellent, validated scaffold for researchers developing next-generation DNA damage response (DDR) inhibitors.

References

  • Title : PARP1 Inhibitors: Antitumor Drug Design Source : Acta Naturae (via NCBI PMC) URL :[Link]

  • Title : Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy Source : International Journal of Molecular Sciences (MDPI) URL :[Link]

  • Title : Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors Source : Cancer Research (AACR) URL :[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(4-Methoxyphenyl)nicotinamide

This guide provides essential procedural and safety information for the proper disposal of 5-(4-Methoxyphenyl)nicotinamide. The protocols outlined below are designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential procedural and safety information for the proper disposal of 5-(4-Methoxyphenyl)nicotinamide. The protocols outlined below are designed for researchers, scientists, and drug development professionals to ensure the safe and compliant management of chemical waste. By adhering to these procedures, laboratories can minimize environmental impact and maintain a safe working environment.

The disposal of any chemical waste is governed by stringent regulations that demand careful planning and execution.[1][2] For a specific compound like 5-(4-Methoxyphenyl)nicotinamide, for which explicit disposal guidelines may not be readily available, a risk-based assessment grounded in its chemical properties and authoritative general chemical waste protocols is paramount. This document synthesizes best practices from leading safety institutions and regulatory bodies to provide a clear, actionable framework.

Core Principle: Waste Characterization

Before any disposal action, the first and most critical step is to characterize the waste. All laboratory personnel should treat chemical waste as hazardous unless it has been definitively confirmed to be non-hazardous.[2] The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), classifies hazardous waste based on four key characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity.[3][4]

  • Ignitability: The potential to cause fire.[3] 5-(4-Methoxyphenyl)nicotinamide is a solid with a high flash point and is not expected to be ignitable under standard laboratory conditions.[5] However, if dissolved in a flammable solvent (e.g., ethanol, acetone), the entire solution must be treated as ignitable hazardous waste.[3]

  • Corrosivity: The ability to corrode metal or have a very high or low pH.[6] The compound itself is not corrosive. Solutions should be considered corrosive if mixed with strong acids or bases, resulting in a pH of ≤ 2 or ≥ 12.5.

  • Reactivity: The tendency to explode, react violently with water, or release toxic gases.[3][7] 5-(4-Methoxyphenyl)nicotinamide is stable under normal conditions.[8] However, it should be kept away from strong oxidizing agents.[8]

  • Toxicity: The potential to be harmful or fatal if ingested or absorbed. While specific toxicity data for this compound is limited, its structure contains an aromatic amine moiety. Aromatic amines as a class can have significant toxicological profiles, and it is prudent to handle the compound as potentially toxic.[9][10]

Based on this assessment, any waste containing 5-(4-Methoxyphenyl)nicotinamide should be presumed hazardous and handled accordingly through your institution's hazardous waste program.[11]

On-Site Waste Management: A Step-by-Step Protocol

Proper management begins at the point of generation in a designated Satellite Accumulation Area (SAA).[12][13] An SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[14]

Step 1: Segregate Waste Streams

Never mix different types of waste unless specifically instructed by a procedure.[1] Mixing can create more complex—and costly—disposal challenges and may lead to dangerous chemical reactions.[2][15]

  • Solid Waste: Unused or expired pure 5-(4-Methoxyphenyl)nicotinamide powder, and contaminated items like gloves, weigh boats, and paper towels.

  • Liquid Waste: Solutions containing 5-(4-Methoxyphenyl)nicotinamide. These should be further segregated into:

    • Aqueous Waste

    • Non-Halogenated Solvent Waste (e.g., methanol, ethanol, hexane)

    • Halogenated Solvent Waste (e.g., dichloromethane, chloroform)

  • Sharps Waste: Contaminated needles, syringes, scalpels, and broken glass.[16]

Step 2: Use Appropriate and Compatible Containers

The choice of container is critical to prevent leaks and reactions.[2][17][18]

Waste TypeRecommended ContainerJustification
Solid Waste Lined pail or a wide-mouth plastic (HDPE) container with a screw-top lid.[12]Prevents dispersal of fine powders and ensures containment. The lid must be kept on except when adding waste.[12]
Liquid Waste Original chemical container, or a clearly marked, leak-proof bottle (plastic is often preferred over glass to reduce breakage risk) with a tight-fitting screw cap.[11][17]Container material must be compatible with the waste. For instance, do not store acidic solutions in metal containers.[14] Ensure containers are filled to no more than 90% capacity to allow for vapor expansion.[2][14]
Sharps Waste Puncture-resistant, labeled sharps container.[12][16]Prevents physical injury and ensures safe handling of contaminated sharp objects.
Step 3: Label Containers Correctly and Immediately

Improperly labeled containers are a common and serious compliance violation.[6] As soon as the first drop of waste is added, the container must be labeled.[2][17]

Your institution's Environmental Health and Safety (EHS) department will provide official hazardous waste tags.[11] The label must include:

  • The words "Hazardous Waste" .[6][11]

  • The full, unabbreviated names of all chemical constituents in the container (e.g., "5-(4-Methoxyphenyl)nicotinamide," "Methanol").[11]

  • The approximate percentage of each component.

  • The date accumulation started.[11]

  • The Principal Investigator's name and lab location.[11]

  • Relevant hazard pictograms (e.g., exclamation mark for irritant, health hazard).[11][15]

Step 4: Store Waste Safely in the SAA

The SAA must be managed to prevent spills and accidents.

  • Secondary Containment: Store all waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container.[2][13][17] This prevents spills from reaching floors or drains.

  • Segregation: Keep incompatible wastes physically separated, for example, by storing them in different secondary containment bins.[15][17] Specifically, keep this waste stream separate from strong acids and oxidizing agents.[8]

  • Closed Containers: All waste containers must be kept tightly closed at all times, except when you are actively adding waste.[2][17] This is a strict regulatory requirement.

Disposal Pathways and Procedures

The final disposal of hazardous waste must be handled by a licensed professional waste disposal service, arranged through your institution's EHS office.[11][19][20] Under no circumstances should chemical waste be disposed of down the sink or in the regular trash. [1][11][13]

Contaminated Labware and PPE
  • Solid Items: Non-sharp items like contaminated gloves, bench paper, and empty vials should be collected in the designated solid chemical waste container.[12]

  • Empty Containers: An empty container that held 5-(4-Methoxyphenyl)nicotinamide must be triple-rinsed with a suitable solvent (e.g., water or ethanol).[12][17] The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[12][13][17] After triple-rinsing and air-drying, deface or remove the original label, and the container can then be disposed of in the appropriate glass or plastic recycling bin.[15][17]

Aqueous and Solvent Solutions
  • Collect these liquid wastes in separate, clearly labeled, and sealed containers as described in Section 2.

  • Do not mix aqueous waste with solvent-based waste.

  • Request a waste pickup from your EHS department when the container is 3/4 full or has been accumulating for the maximum time allowed by your institution (e.g., 150 days).[12]

The following diagram illustrates the decision-making workflow for proper waste stream management.

G start Waste containing 5-(4-Methoxyphenyl)nicotinamide generated is_solid Is the waste primarily solid? start->is_solid is_sharp Is it a contaminated sharp? is_solid->is_sharp Yes is_liquid Is the waste primarily liquid? is_solid->is_liquid No is_empty Is it an empty container? is_sharp->is_empty No sharps_waste Dispose of in a labeled SHARPS container. is_sharp->sharps_waste Yes solid_waste Collect in a labeled SOLID HAZARDOUS WASTE container. is_empty->solid_waste No rinse_container Triple-rinse container. Collect rinsate as hazardous liquid waste. is_empty->rinse_container Yes liquid_waste Collect in a labeled LIQUID HAZARDOUS WASTE container. (Segregate by solvent type) is_liquid->liquid_waste Yes contact_EHS Contact EHS for waste pickup. solid_waste->contact_EHS sharps_waste->contact_EHS rinse_container->liquid_waste liquid_waste->contact_EHS

Sources

Handling

Personal protective equipment for handling 5-(4-Methoxyphenyl)nicotinamide

Advanced Operational Safety and Handling Guide: 5-(4-Methoxyphenyl)nicotinamide Introduction As a Senior Application Scientist, I understand that the transition of a novel small molecule from the chemical repository to t...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Safety and Handling Guide: 5-(4-Methoxyphenyl)nicotinamide

Introduction

As a Senior Application Scientist, I understand that the transition of a novel small molecule from the chemical repository to the biological assay requires rigorous, uncompromising safety protocols. 5-(4-Methoxyphenyl)nicotinamide (CAS: 198345-91-4; MW: 228.25 g/mol ) is a specialized nicotinamide derivative used in advanced research[1]. While its specific pharmacological applications are highly targeted, its handling profile shares fundamental physicochemical risks with broader nicotinamide-based compounds[2]. This guide provides a self-validating, mechanistic framework for personal protective equipment (PPE) selection, operational workflows, and disposal logistics to ensure absolute personnel safety and experimental integrity.

The Causality of Protection: Mechanistic Basis for PPE

In laboratory safety, compliance without comprehension is a vulnerability. We do not select PPE arbitrarily; we engineer our defenses based on the chemical's physical state and its interaction with carrier solvents.

  • The Dry Powder Risk (Inhalation & Ocular): In its raw, lyophilized state, 5-(4-Methoxyphenyl)nicotinamide poses an acute particulate hazard. Analogous nicotinamide derivatives are classified under GHS as causing serious eye irritation (H319) and respiratory irritation (H335)[3]. The powder is prone to static accumulation, meaning the simple act of opening a vial can cause micro-particulates to aerosolize[2]. Therefore, handling must occur within a dynamic airflow environment (Ventilated Balance Enclosure) using tight-fitting, ANSI Z87.1-approved splash goggles.

  • The Solution Risk (Dermal Permeability): To utilize this compound in cellular or biochemical assays, it is universally reconstituted in Dimethyl Sulfoxide (DMSO). This fundamentally changes the hazard profile. DMSO is a highly polar aprotic solvent that rapidly penetrates the stratum corneum. If a DMSO solution of 5-(4-Methoxyphenyl)nicotinamide contacts the skin, the solvent acts as a permeation enhancer, carrying the biologically active small molecule directly into systemic circulation. Standard latex gloves degrade rapidly in DMSO; therefore, double-gloving with nitrile or using butyl rubber is a non-negotiable mechanistic requirement.

Quantitative Hazard & PPE Matrix

The following table synthesizes the risk scenarios and the authoritative PPE requirements for handling this compound safely.

Hazard CategoryGHS Analog ClassificationOperational Risk ScenarioRequired PPE & Engineering ControlScientific Rationale
Ocular Category 2A (H319)Powder aerosolization during weighingANSI Z87.1 Goggles, Ventilated EnclosureMicro-particulates cause severe corneal irritation upon contact[4].
Dermal (Dry) Category 2 (H315)Accidental surface contactSingle Nitrile Gloves, Lab CoatPrevents localized skin irritation and contact dermatitis[3].
Dermal (Solution) Systemic VectorHandling DMSO stock solutionsDouble Nitrile or Butyl Rubber GlovesDMSO acts as a permeation enhancer, rapidly transporting the solute across the skin.
Inhalation Category 3 (H335)Spill or static dispersionN95/P100 Respirator (if outside hood)Fine powders deposit in the upper respiratory tract, causing acute inflammation[3].

Operational Workflows: Step-by-Step Methodologies

Workflow Start Dry Powder 5-(4-Methoxyphenyl)nicotinamide PPE Don PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Ventilated Balance Enclosure PPE->Hood Weigh Weighing (Use Anti-static Spatulas) Hood->Weigh Solvent Solubilization (DMSO or EtOH) Weigh->Solvent Store Aliquoting & Storage (-20°C, Protected from light) Solvent->Store

Workflow for safe handling and solubilization of 5-(4-Methoxyphenyl)nicotinamide.

Protocol A: Powder Weighing and Solubilization Objective: To safely transition the compound from a raw powder to a sterile in vitro assay stock without respiratory or dermal exposure.

  • PPE Verification: Inspect nitrile gloves for micro-tears. Don a flame-retardant lab coat and ANSI-approved splash goggles[2].

  • Environmental Control: Power on the ventilated balance enclosure (VBE) or chemical fume hood. Ensure airflow is stable (typically 80-100 fpm) to capture any rogue particulates[4].

  • Static Mitigation: Use an anti-static gun on the weighing boat and chemical vial. Nicotinamide derivatives accumulate static charge, leading to unpredictable aerosolization during transfer.

  • Transfer: Using a grounded micro-spatula, transfer the required mass of 5-(4-Methoxyphenyl)nicotinamide. Cap the source vial immediately to minimize ambient moisture exposure.

  • Solubilization: Add the calculated volume of anhydrous DMSO directly to the pre-tared amber vial containing the powder. Causality note: Adding solvent to the powder (rather than dropping powder into solvent) prevents the displacement of air from aerosolizing un-wetted particulates.

  • Homogenization: Vortex gently. Ensure the vial is tightly sealed to prevent inhalation of aerosolized DMSO carrying the active compound.

Decontamination and Spill Response Logistics

SpillResponse Spill Chemical Spill Detected Assess Assess State (Powder vs. Solution) Spill->Assess Powder Dry Powder Spill Assess->Powder Solution DMSO Solution Spill Assess->Solution CleanPowder Wet Wipe Method (Avoid Dusting) Powder->CleanPowder CleanSol Absorbent Pads & Solvent Decon Solution->CleanSol Waste Hazardous Waste Disposal CleanPowder->Waste CleanSol->Waste

Decision matrix and operational response for 5-(4-Methoxyphenyl)nicotinamide spills.

Protocol B: Spill Response and Disposal Objective: To neutralize and remove contamination while preventing secondary exposure.

  • Assess the State: Determine if the spill is dry powder or a DMSO-solubilized stock.

  • Dry Powder Spill: Do not sweep or use a standard vacuum, as this will aerosolize the compound[3]. Use the "wet wipe" method: dampen a disposable absorbent towel with water or 70% ethanol, gently lay it over the powder to trap it, and wipe inward.

  • Solution Spill: Immediately overlay with highly absorbent chemical pads. If the spill is large and outside a hood, evacuate the immediate area due to DMSO vapor risks.

  • Surface Decontamination: Wipe down the affected area and the balance with 70% Ethanol or Isopropanol to dissolve residual compound, followed by a distilled water wipe to remove solvent residue.

  • Waste Segregation: Dispose of all weighing boats, pipette tips, and primary gloves in a designated solid hazardous waste container. Collect any unused liquid stocks in a compatible, clearly labeled halogen-free organic liquid waste carboy.

References

  • Source: sigmaaldrich.
  • Source: fishersci.
  • Source: redox.
  • Source: elementalmicroanalysis.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methoxyphenyl)nicotinamide
Reactant of Route 2
Reactant of Route 2
5-(4-Methoxyphenyl)nicotinamide
© Copyright 2026 BenchChem. All Rights Reserved.